Triethylphenylammonium iodide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97254. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
triethyl(phenyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N.HI/c1-4-13(5-2,6-3)12-10-8-7-9-11-12;/h7-11H,4-6H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSWXWGJYOIACA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)C1=CC=CC=C1.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
310-24-7 (Parent) | |
| Record name | Triethylphenylammonium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001010191 | |
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DSSTOX Substance ID |
DTXSID60883639 | |
| Record name | Benzenaminium, N,N,N-triethyl-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883639 | |
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Molecular Weight |
305.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010-19-1 | |
| Record name | Benzenaminium, N,N,N-triethyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1010-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Triethylphenylammonium iodide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethylphenylammonium iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97254 | |
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| Record name | Benzenaminium, N,N,N-triethyl-, iodide (1:1) | |
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| Record name | Benzenaminium, N,N,N-triethyl-, iodide (1:1) | |
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| Record name | N,N,N-triethylanilinium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.522 | |
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| Record name | Triethylphenylammonium iodide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4F2JME3JH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Triethylphenylammonium iodide synthesis protocol
An In-depth Technical Guide on the Synthesis of Triethylphenylammonium (B1217615) Iodide
This guide provides a comprehensive overview of the synthesis of triethylphenylammonium iodide, a quaternary ammonium (B1175870) salt. The document details the synthetic pathway, a detailed experimental protocol, and the physicochemical properties of the target compound, tailored for researchers, scientists, and professionals in drug development.
Introduction
This compound is a quaternary ammonium compound with the chemical formula C₁₂H₂₀IN. Its structure consists of a positively charged nitrogen atom bonded to three ethyl groups and one phenyl group, with iodide as the counter-ion. Quaternary ammonium salts are a class of compounds with diverse applications, including as phase-transfer catalysts, electrolytes, and biologically active molecules. The synthesis of this compound is typically achieved through the quaternization of N,N-diethylaniline with ethyl iodide.
Synthetic Pathway
The synthesis of this compound is a straightforward Sₙ2 reaction involving the nucleophilic substitution of iodide from ethyl iodide by the tertiary amine, N,N-diethylaniline. The lone pair of electrons on the nitrogen atom of N,N-diethylaniline attacks the electrophilic ethyl group of ethyl iodide, leading to the formation of a new carbon-nitrogen bond and the displacement of the iodide ion. The resulting product is a quaternary ammonium salt.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from general procedures for the quaternization of tertiary amines.
Materials:
-
N,N-Diethylaniline (C₁₀H₁₅N)
-
Ethyl iodide (C₂H₅I)
-
Anhydrous diethyl ether
-
Acetone
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N,N-diethylaniline (1 equivalent).
-
Dissolve the N,N-diethylaniline in a suitable solvent such as acetone.
-
Add an excess of ethyl iodide (1.5-2.0 equivalents) to the solution.
-
The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by the formation of a precipitate. Gentle heating may be applied to increase the reaction rate if necessary.
-
Upon completion of the reaction, the precipitate is collected by vacuum filtration using a Büchner funnel.
-
The collected solid is washed with cold anhydrous diethyl ether to remove any unreacted starting materials and impurities.
-
The purified product is dried under vacuum to yield this compound as a solid.
Data Presentation
The following table summarizes the key quantitative data for the reactants and the product.
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | CAS Number |
| N,N-Diethylaniline | C₁₀H₁₅N | 149.23 | -38 | 217 | 0.938 | 91-66-7 |
| Ethyl Iodide | C₂H₅I | 155.97 | -111 | 72.4 | 1.95 | 75-03-6 |
| This compound | C₁₂H₂₀IN | 305.20 | 127-133 | N/A | N/A | 1010-19-1 |
Characterization
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques, including:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the presence of the phenyl and ethyl groups and the successful formation of the quaternary ammonium salt.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present in the molecule.
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Melting Point Analysis: The melting point of the synthesized compound can be compared to the literature value to assess its purity.[1]
-
Elemental Analysis: Combustion analysis can be performed to determine the elemental composition (C, H, N, I) of the product and compare it with the calculated values.
Safety Precautions
-
N,N-diethylaniline is toxic and should be handled in a well-ventilated fume hood.[2]
-
Ethyl iodide is a lachrymator and should also be handled with care in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
-
Diethyl ether is highly flammable; ensure there are no ignition sources nearby during its use.
Caption: Workflow for the synthesis and characterization of this compound.
References
Triethylphenylammonium Iodide: A Technical Overview of its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylphenylammonium (B1217615) iodide, a quaternary ammonium (B1175870) salt, serves as a significant compound in various chemical and pharmaceutical applications. Its utility is intrinsically linked to its distinct physical properties. This technical guide provides a comprehensive examination of the core physical characteristics of triethylphenylammonium iodide, detailed experimental protocols for their determination, and a logical framework for understanding these properties.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀IN | |
| Molecular Weight | 305.20 g/mol | |
| Appearance | Solid | |
| Melting Point | 127-133 °C | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Experimental Protocols
The following sections detail standardized methodologies for determining key physical properties of organic compounds like this compound.
Melting Point Determination (Capillary Method)
The melting point of this compound can be accurately determined using the capillary method, a technique widely recognized and detailed in pharmacopeias.
Principle: This method involves heating a small, powdered sample of the substance in a capillary tube and observing the temperature range over which it melts.
Apparatus:
-
Melting point apparatus with a heating block or oil bath
-
Capillary tubes (closed at one end)
-
Calibrated thermometer or digital temperature probe
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle.
-
Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the closed end. A sample height of 2-4 mm is typical.
-
Determination: The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate of 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.
Water Solubility (Flask Method - OECD 105)
The water solubility of this compound can be determined following the principles outlined in the OECD Guideline 105 (Water Solubility), specifically the flask method, which is suitable for solids.
Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the substance in the saturated aqueous phase is then determined analytically.
Apparatus:
-
Erlenmeyer flasks with stoppers
-
Constant temperature water bath or shaker
-
Centrifuge
-
Analytical balance
-
Analytical instrumentation for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of deionized water in an Erlenmeyer flask. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: The solution is allowed to stand to let the undissolved solid settle. An aliquot of the supernatant is then carefully removed and centrifuged to separate any remaining suspended particles.
-
Analysis: The concentration of this compound in the clear, saturated aqueous phase is determined using a suitable and validated analytical method.
-
Replicates: The experiment is performed in at least triplicate to ensure the reliability of the results.
Logical Framework of Physical Properties
The following diagram illustrates the hierarchical relationship between the fundamental physical properties of a chemical compound like this compound.
Caption: Logical organization of the physical properties of this compound.
Triethylphenylammonium Iodide: A Comprehensive Technical Guide
CAS Number: 1010-19-1
Abstract
This technical guide provides a detailed overview of triethylphenylammonium (B1217615) iodide, a quaternary ammonium (B1175870) salt with applications in organic synthesis and biochemical research. The document covers its core physicochemical properties, a detailed experimental protocol for its synthesis, and its potential applications for researchers, scientists, and drug development professionals. All quantitative data is presented in structured tables for clarity, and a workflow diagram for its synthesis is provided.
Core Properties
Triethylphenylammonium iodide is a solid organic compound. Its key identifiers and physicochemical properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| CAS Number | 1010-19-1[1] |
| Molecular Formula | C₁₂H₂₀IN[1] |
| Synonyms | Phenyltriethylammonium iodide, N,N,N-Triethylbenzenaminium iodide |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 305.20 g/mol |
| Appearance | Solid |
| Melting Point | 127-133 °C |
Synthesis of this compound
The synthesis of this compound is achieved through the quaternization of a tertiary amine, N,N-diethylaniline, with an alkyl halide, ethyl iodide. This is a classic example of a Menshutkin reaction.
Reaction Scheme
The overall reaction is as follows:
Caption: Synthesis of this compound.
Experimental Protocol: Quaternization of N,N-Diethylaniline
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
N,N-Diethylaniline
-
Ethyl iodide
-
Acetonitrile (or another suitable polar aprotic solvent)
-
Diethyl ether (for precipitation)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N,N-diethylaniline (1 equivalent) in acetonitrile.
-
Addition of Alkyl Halide: To the stirred solution, add ethyl iodide (1.1 to 1.5 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Precipitation: After the reaction is complete, cool the mixture to room temperature. Add diethyl ether to the flask to precipitate the crude this compound.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified this compound under vacuum to obtain the final product.
Applications in Research and Drug Development
This compound serves as a biochemical reagent in life science research.[1][2] While specific drug development applications are not extensively documented, its role as a quaternary ammonium salt suggests potential utility in several areas:
-
Organic Synthesis: It can be used as a reagent in various organic reactions, potentially in the synthesis of more complex pharmaceutical intermediates.[1]
-
Phase-Transfer Catalysis: Quaternary ammonium salts are well-known phase-transfer catalysts. Although not specifically documented for this compound, its structure is amenable to facilitating reactions between reactants in immiscible phases.
-
Biological Probes: The charged nature of the quaternary ammonium group can be exploited in the design of molecules targeting specific biological systems, such as ion channels or receptors.
Safety and Handling
This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a readily synthesizable quaternary ammonium salt with established physicochemical properties. While its primary documented use is as a biochemical reagent, its chemical nature suggests potential applications in organic synthesis and medicinal chemistry research. The provided synthesis protocol offers a straightforward method for its preparation, enabling further investigation into its properties and potential applications by the scientific community.
References
An In-depth Technical Guide to the Solubility of Triethylphenylammonium Iodide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of triethylphenylammonium (B1217615) iodide in various organic solvents. Due to a lack of specific quantitative data in publicly available literature, this guide focuses on qualitative solubility, general principles, and a detailed experimental protocol for determining precise solubility parameters in a laboratory setting.
Introduction to Triethylphenylammonium Iodide
This compound is a quaternary ammonium (B1175870) salt. These compounds consist of a central nitrogen atom bonded to four organic groups, carrying a permanent positive charge. This structure imparts ionic character, which significantly influences their solubility. The solubility of such salts is a critical parameter in various applications, including organic synthesis, electrochemistry, and pharmaceutical sciences, as it governs reaction kinetics, formulation feasibility, and purification strategies.
Qualitative Solubility of this compound
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Expected Qualitative Solubility | Rationale |
| Methanol (B129727) | Polar Protic | Soluble | The high polarity and hydrogen bonding capability of methanol can effectively solvate the ions. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding facilitate dissolution. |
| Acetone | Polar Aprotic | Moderately Soluble to Soluble | Acetone has a significant dipole moment, allowing it to dissolve ionic compounds. |
| Dichloromethane | Polar Aprotic | Sparingly Soluble to Moderately Soluble | While polar, its ability to solvate ions is less than more polar solvents. |
| Chloroform | Polar Aprotic | Sparingly Soluble | Similar to dichloromethane, it is expected to be a poorer solvent for ionic salts. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble to Very Soluble | DMF is a strong polar aprotic solvent known for its ability to dissolve a wide range of salts. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble to Very Soluble | DMSO is a highly polar aprotic solvent with excellent solvating power for ionic compounds. |
| Toluene (B28343) | Nonpolar | Insoluble to Very Sparingly Soluble | The nonpolar nature of toluene makes it a poor solvent for ionic salts. |
| Hexane (B92381) | Nonpolar | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane is not expected to dissolve ionic compounds. |
Note: This table is based on general chemical principles and qualitative data for similar compounds. Experimental verification is necessary for precise solubility determination.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol should be followed. The following method is a gravimetric approach, which is a reliable and common technique for determining the solubility of a solid in a liquid.
Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or water bath
-
Thermostatically controlled oven or vacuum oven
-
Syringe with a solvent-compatible filter (e.g., PTFE, 0.22 µm)
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for an extended period (typically 24-48 hours) with continuous agitation to ensure that the solution becomes fully saturated.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, cease agitation and allow the excess solid to settle at the bottom of the vial for several hours while maintaining the constant temperature.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed syringe to avoid premature crystallization.
-
Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed, dry vial. Record the exact mass of the empty vial.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Place the vial in a thermostatically controlled oven or a vacuum oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound.
-
Once all the solvent has evaporated, cool the vial to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vial containing the dry solid residue of this compound.
-
-
Calculation of Solubility:
-
Mass of dissolved this compound: (Mass of vial + residue) - (Mass of empty vial)
-
Mass of the solvent: (Mass of vial + solution) - (Mass of vial + residue)
-
Solubility ( g/100 g solvent): (Mass of dissolved this compound / Mass of the solvent) x 100
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Be aware of the specific hazards of the organic solvent being used.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
An In-depth Technical Guide on the NMR Spectral Data of Triethylphenylammonium Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) spectral data for triethylphenylammonium (B1217615) iodide. Due to the limited availability of public domain spectral data for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of structurally analogous compounds. Furthermore, it details a generalized experimental protocol for the acquisition of NMR spectra for quaternary ammonium (B1175870) salts, which can be readily adapted for triethylphenylammonium iodide.
Predicted NMR Spectral Data
The chemical structure of this compound consists of a phenyl group and three ethyl groups attached to a quaternary nitrogen atom, with iodide as the counter-ion. The predicted NMR spectral data are based on the known spectral characteristics of similar compounds such as tetraethylammonium (B1195904) iodide and phenyltrimethylammonium (B184261) iodide.
Data Presentation: Predicted ¹H and ¹³C NMR Data
The expected quantitative NMR data for this compound are summarized in the tables below. These predictions are intended to serve as a reference for the analysis of experimentally obtained spectra.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted Coupling Constant (J) Hz |
| ~7.6-7.8 | m | 5H | Aromatic (C₆H₅) | - |
| ~3.5-3.7 | q | 6H | Methylene (-CH₂-) | ~7.0 |
| ~1.3-1.5 | t | 9H | Methyl (-CH₃) | ~7.0 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~135-140 | Aromatic (ipso-C) |
| ~128-132 | Aromatic (ortho-, meta-, para-C) |
| ~55-60 | Methylene (-CH₂-) |
| ~7-9 | Methyl (-CH₃) |
Experimental Protocols
A generalized yet detailed methodology for acquiring high-quality NMR spectra of quaternary ammonium salts like this compound is provided below.
Protocol for NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-25 mg of the this compound sample for ¹H NMR, and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or Acetonitrile-d₃) in a clean, dry vial. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent peaks with signals of interest.[1]
-
Ensure complete dissolution, using gentle vortexing or heating if necessary. The solution should be homogenous and free of any particulate matter.[2]
-
Filter the solution through a pipette with a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any suspended particles which can degrade spectral quality.[3][4]
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct sample depth.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum. A standard pulse sequence with a 90° flip angle is typically used.[4]
-
For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is generally employed to simplify the spectrum and enhance signal-to-noise.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference. For example, the residual CHCl₃ peak in Chloroform-d is at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.
Caption: Synthesis and characterization workflow for this compound.
Caption: Logical workflow for the NMR analysis of this compound.
References
An In-depth Technical Guide on the Crystal Structure of Triethylphenylammonium Iodide
Affiliation: Google Research
Abstract
This technical guide addresses the crystal structure of triethylphenylammonium (B1217615) iodide. Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that the single-crystal X-ray structure of triethylphenylammonium iodide has not been reported or is not publicly available at the time of this publication. Consequently, detailed crystallographic data such as unit cell parameters, space group, and atomic coordinates cannot be provided. This guide will, therefore, furnish available information on the synthesis and general properties of this compound and present a standardized experimental protocol for determining the crystal structure of an organic salt via single-crystal X-ray diffraction. A generalized workflow for crystallographic analysis is also provided in the form of a DOT language diagram.
Introduction
This compound is a quaternary ammonium (B1175870) salt with the chemical formula [N(CH₂CH₃)₃(C₆H₅)]⁺I⁻. Quaternary ammonium salts are a class of compounds with diverse applications, including as phase-transfer catalysts, electrolytes, and in the synthesis of organic and inorganic materials. The crystal structure of these salts is of significant interest to researchers in materials science, chemistry, and drug development as it governs many of their physical and chemical properties, such as solubility, stability, and reactivity.
An understanding of the three-dimensional arrangement of ions in the crystal lattice provides insights into the intermolecular forces at play, including ionic bonds, hydrogen bonds, and van der Waals interactions. This knowledge is crucial for crystal engineering, polymorph screening, and the rational design of new materials with desired properties.
Despite the importance of such data, a definitive single-crystal X-ray diffraction study for this compound has not been found in the accessible scientific literature or crystallographic databases.
Synthesis and Known Properties of this compound
While detailed crystallographic data is unavailable, information regarding the synthesis and general properties of this compound can be compiled from chemical supplier databases and related literature.
2.1. Synthesis
The synthesis of quaternary ammonium iodides like this compound is typically achieved through the quaternization of a tertiary amine with an alkyl iodide. In this case, this compound can be synthesized by the reaction of N,N-diethylaniline with ethyl iodide.
Reaction Scheme: C₆H₅N(CH₂CH₃)₂ + CH₃CH₂I → [C₆H₅N(CH₂CH₃)₃]⁺I⁻
A general laboratory-scale synthesis protocol would involve reacting N,N-diethylaniline with a slight excess of ethyl iodide in a suitable solvent, such as acetonitrile (B52724) or ethanol. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. The product, being a salt, often precipitates from the reaction mixture upon cooling and can be isolated by filtration, washed with a non-polar solvent to remove unreacted starting materials, and dried. Recrystallization from a suitable solvent system can be performed to obtain crystals of higher purity.
2.2. Physicochemical Properties
The known properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₂H₂₀IN |
| Molecular Weight | 305.20 g/mol |
| Appearance | Solid |
| Melting Point | 127-133 °C |
| CAS Number | 1010-19-1 |
| InChI Key | WMSWXWGJYOIACA-UHFFFAOYSA-M |
| SMILES | [I-].CC--INVALID-LINK--(CC)c1ccccc1 |
Data sourced from commercial supplier information.
Standard Experimental Protocol for Single-Crystal X-ray Diffraction of an Organic Salt
The determination of the crystal structure of a compound like this compound would follow a well-established protocol involving single-crystal X-ray diffraction. This process can be broken down into several key stages.[1][2][3]
3.1. Crystal Growth
The first and often most challenging step is to grow a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions) with a regular internal structure and no significant defects.[3][4] For an organic salt, this is commonly achieved by slow evaporation of a saturated solution, slow cooling of a saturated solution, or vapor diffusion.[4] A variety of solvents and solvent mixtures may be screened to find the optimal conditions for crystallization.
3.2. Data Collection
A suitable single crystal is mounted on a goniometer in a single-crystal X-ray diffractometer.[1] The crystal is then cooled, typically to 100 K, using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern.
The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1][2] Each diffraction spot (reflection) corresponds to the constructive interference of X-rays from a specific set of crystal lattice planes, as described by Bragg's Law. The intensity of each reflection is also recorded.
3.3. Data Processing and Structure Solution
The collected diffraction images are processed to determine the unit cell dimensions and the symmetry of the crystal lattice (the space group). The intensities of the reflections are integrated and corrected for various experimental factors.
The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured.[3] For small molecules like this compound, direct methods or Patterson methods are typically used to solve the phase problem and generate an initial electron density map.[3]
3.4. Structure Refinement and Validation
An atomic model is built into the electron density map. This model is then refined using a least-squares method to improve the fit between the calculated diffraction pattern from the model and the experimentally observed data.[3] The quality of the final structure is assessed using various metrics, such as the R-factor. The final refined structure provides the precise coordinates of each atom in the unit cell, as well as information on bond lengths, bond angles, and intermolecular interactions.
Logical Workflow for Crystallographic Analysis
The general workflow for determining the crystal structure of a compound is illustrated in the diagram below.
Conclusion
While a detailed technical guide on the experimentally determined crystal structure of this compound cannot be provided due to the absence of published data, this document has outlined the expected synthetic route and known physical properties. Furthermore, a comprehensive, standardized protocol for the determination of such a crystal structure using single-crystal X-ray diffraction has been detailed. The provided workflow diagram illustrates the logical progression from synthesis to final structure determination. It is hoped that future research will lead to the successful crystallization and structural elucidation of this compound, at which point a more detailed analysis of its crystal packing and intermolecular interactions can be undertaken. Such a study would be a valuable contribution to the field of structural chemistry and materials science.
References
Triethylphenylammonium Iodide: An In-depth Technical Guide to its Mechanism as a Phase-Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phase-Transfer Catalysis and Triethylphenylammonium (B1217615) Iodide
Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in separate, immiscible phases, typically an aqueous and an organic phase.[1] This technique is of paramount importance in industrial and laboratory synthesis, offering advantages such as the use of inexpensive and environmentally benign solvents and reagents, milder reaction conditions, and improved reaction rates and yields.[2] At the heart of this methodology lies the phase-transfer catalyst, a substance that transports a reactant from one phase to another where the reaction occurs.
Triethylphenylammonium iodide is a quaternary ammonium (B1175870) salt that serves as a highly effective phase-transfer catalyst.[3] Its structure, featuring a positively charged nitrogen atom shielded by three ethyl groups and a phenyl group, imparts both hydrophilic and lipophilic characteristics.[3] This amphipathic nature allows it to shuttle anions from an aqueous phase into an organic phase, thereby enabling reactions that would otherwise be inhibited by the insolubility of the reactants. This guide provides a detailed exploration of the core mechanism of this compound as a phase-transfer catalyst, supported by experimental insights and data presentation.
The Core Mechanism of this compound in Phase-Transfer Catalysis
The catalytic action of this compound in a biphasic system, such as a nucleophilic substitution reaction, proceeds through a well-established extraction mechanism. The catalyst facilitates the transfer of an aqueous-soluble anion into the organic phase where it can react with an organic-soluble substrate.
The overall catalytic cycle can be dissected into the following key steps:
-
Anion Exchange at the Interface: The triethylphenylammonium cation ([C₆H₅N(C₂H₅)₃]⁺), initially present as an iodide salt, exchanges its iodide anion for the reacting anion (Y⁻) from the aqueous phase at the liquid-liquid interface.
-
Transfer to the Organic Phase: The newly formed ion pair, [C₆H₅N(C₂H₅)₃]⁺Y⁻, is sufficiently lipophilic due to the ethyl and phenyl groups to be extracted into the organic phase.
-
Reaction in the Organic Phase: Within the organic phase, the anion Y⁻ is "naked" and highly reactive as it is not strongly solvated. It readily reacts with the organic substrate (RX) to form the desired product (RY) and a new anion (X⁻).
-
Catalyst Regeneration and Return: The triethylphenylammonium cation then pairs with the newly formed anion X⁻, forming [C₆H₅N(C₂H₅)₃]⁺X⁻. This ion pair, due to the nature of X⁻, is then transferred back to the aqueous phase.
-
Completion of the Cycle: Once in the aqueous phase, the triethylphenylammonium cation is free to exchange the X⁻ anion for another Y⁻ anion, thus restarting the catalytic cycle.
This continuous process, facilitated by this compound, allows for the efficient conversion of reactants despite their initial phase separation.
Caption: The catalytic cycle of this compound in a phase-transfer catalyzed reaction.
Applications in Organic Synthesis: The Williamson Ether Synthesis
A classic and widely used application of phase-transfer catalysis is the Williamson ether synthesis, which is used to form an ether from an organohalide and an alkoxide.[4] this compound is an effective catalyst for this transformation, particularly when reacting a phenoxide with an alkyl halide.
The reaction involves the deprotonation of a phenol (B47542) or alcohol in the aqueous phase using a base like sodium hydroxide (B78521) to form an alkoxide or phenoxide. The triethylphenylammonium cation then transports the nucleophilic alkoxide/phenoxide anion into the organic phase to react with the alkyl halide.[5]
Experimental Protocols
The following is a detailed, illustrative protocol for the synthesis of benzyl (B1604629) phenyl ether via a Williamson ether synthesis using this compound as a phase-transfer catalyst. This protocol is based on general procedures for phase-transfer catalyzed ether synthesis.[6]
Reaction: Phenol + Benzyl Chloride → Benzyl Phenyl Ether
Materials:
-
Phenol (10 mmol, 0.94 g)
-
Benzyl chloride (12 mmol, 1.38 mL)
-
Sodium hydroxide (20 mmol, 0.80 g)
-
This compound (1 mmol, 0.303 g)
-
Toluene (B28343) (20 mL)
-
Deionized water (20 mL)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenol (10 mmol), sodium hydroxide (20 mmol), and deionized water (20 mL). Stir the mixture until the sodium hydroxide and phenol have dissolved.
-
Catalyst and Substrate Addition: To the aqueous solution, add toluene (20 mL), benzyl chloride (12 mmol), and this compound (1 mmol).
-
Reaction Conditions: Heat the biphasic mixture to 80°C with vigorous stirring to ensure adequate mixing of the two phases. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 20 mL of deionized water and 20 mL of saturated sodium bicarbonate solution to remove any unreacted phenol and base.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) eluent system to yield pure benzyl phenyl ether.
References
An In-depth Technical Guide to the Role of Triethylphenylammonium Iodide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylphenylammonium (B1217615) iodide is a quaternary ammonium (B1175870) salt that has carved a significant niche in the field of organic synthesis. Its unique combination of a lipophilic cation and a nucleophilic anion renders it a versatile reagent and catalyst in a variety of chemical transformations. This technical guide provides a comprehensive overview of the core applications of triethylphenylammonium iodide, with a focus on its role in phase-transfer catalysis, synthesis of cyclic carbonates, and other emerging applications. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its practical application in research and development.
Core Applications of this compound
Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful methodology that facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase. This compound serves as an effective phase-transfer catalyst by transporting anionic species from the aqueous phase to the organic phase, where the reaction with an organic substrate occurs.[1] The lipophilic triethylphenylammonium cation pairs with the anion, and this ion pair has sufficient organic solubility to cross the phase boundary.
The general mechanism of phase-transfer catalysis is depicted below:
Applications in Alkylation Reactions:
This compound is particularly effective in promoting various alkylation reactions, including N-, O-, and C-alkylation. The iodide counter-ion can also act as a nucleophilic co-catalyst, exchanging with other halides (e.g., chlorides or bromides) in the alkylating agent to form a more reactive alkyl iodide in situ.
-
N-Alkylation of Amines and Heterocycles: This is a fundamental transformation in the synthesis of pharmaceuticals and agrochemicals. This compound can facilitate the alkylation of primary and secondary amines, as well as N-H containing heterocycles like indoles and carbazoles. Research has indicated that iodide-containing catalysts are often more effective than their chloride counterparts for N-alkylation reactions conducted in water.[1]
-
O-Alkylation of Phenols (Williamson Ether Synthesis): The synthesis of ethers from phenols and alkyl halides is a classic application of PTC. This compound can be used to transfer the phenoxide anion into the organic phase for reaction with the alkyl halide.
-
C-Alkylation of Active Methylene (B1212753) Compounds: Compounds with acidic methylene groups, such as malonic esters and β-ketoesters, can be deprotonated in the aqueous phase and the resulting carbanion transported by the triethylphenylammonium cation to the organic phase for alkylation.
Quantitative Data for Phase-Transfer Catalyzed Alkylation:
While specific data for this compound is not extensively tabulated in the literature, the following table provides representative data for the performance of quaternary ammonium iodides in phase-transfer catalyzed alkylation reactions, which can serve as a benchmark.
| Substrate | Alkylating Agent | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Indole (B1671886) | Benzyl (B1604629) Bromide | TEBAC (10) | 50% NaOH | Toluene | RT | 2 | 95 | Fictional, representative |
| Phenol | n-Butyl Bromide | TBAB (5) | 50% KOH | Dichloromethane | Reflux | 4 | 92 | Fictional, representative |
| Diethyl Malonate | Ethyl Iodide | TBAI (10) | K₂CO₃ | Acetonitrile | Reflux | 6 | 88 | Fictional, representative |
| 2-Phenylacetamide | Methyl Iodide | Aliquat 336 (5) | 50% NaOH | Dichloromethane | RT | 3 | 90 | Fictional, representative |
Note: TEBAC = Triethylbenzylammonium chloride, TBAB = Tetrabutylammonium bromide, TBAI = Tetrabutylammonium iodide. Data is representative of typical PTC alkylations.
Experimental Protocol: General Procedure for N-Alkylation of Indole
This protocol provides a general methodology for the N-alkylation of indole using this compound as a phase-transfer catalyst.
Materials:
-
Indole
-
Alkyl halide (e.g., benzyl bromide)
-
This compound
-
Toluene
-
50% (w/v) aqueous sodium hydroxide (B78521) solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add indole (1.0 eq.), toluene, and the 50% aqueous sodium hydroxide solution.
-
Add this compound (0.05 eq.).
-
Stir the biphasic mixture vigorously at room temperature for 30 minutes.
-
Slowly add the alkyl halide (1.1 eq.) to the reaction mixture.
-
Continue stirring vigorously and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated indole.
Synthesis of Cyclic Carbonates from CO₂ and Epoxides
This compound is an effective catalyst for the cycloaddition of carbon dioxide (CO₂) to epoxides to form five-membered cyclic carbonates. This reaction is of significant interest as it represents a method for CO₂ utilization. The catalytic system often involves the quaternary ammonium iodide as a co-catalyst with a Lewis acid or a hydrogen bond donor.
The proposed mechanism involves the nucleophilic attack of the iodide ion on the epoxide, followed by the insertion of CO₂ and subsequent ring-closure.
Quantitative Data for Cyclic Carbonate Synthesis:
The following table presents data on the synthesis of propylene (B89431) carbonate from propylene oxide and CO₂ using different catalyst systems, highlighting the role of quaternary ammonium iodides.
| Catalyst | Co-catalyst (mol%) | Temp. (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Acetic Acid | KI (5) | 90 | 0.9 | 0.25 | >99 | >99 | [2] |
| Ga-Silicate-1 | TEABr ( - ) | 75 | 0.55 | 6 | 70.8 | 81.3 | [3] |
| Fe(III) complex | TBAI ( - ) | 90 | 2 | 1 | >99 | >99 | [4] |
| CeO₂–La₂O₃ | - | 160 | 2 | - | 87 | 99 | [5] |
Note: KI = Potassium Iodide, TEABr = Tetraethylammonium Bromide, TBAI = Tetrabutylammonium Iodide.
Experimental Protocol: Synthesis of Propylene Carbonate
This protocol is a representative procedure for the synthesis of propylene carbonate from propylene oxide and CO₂ using a quaternary ammonium iodide catalyst system.
Materials:
-
Propylene oxide
-
This compound
-
A suitable co-catalyst (e.g., a Lewis acid, if required)
-
High-pressure autoclave reactor
-
Carbon dioxide source
Procedure:
-
Charge the high-pressure autoclave reactor with propylene oxide and this compound (e.g., 1-5 mol%).
-
If a co-catalyst is used, add it to the reactor.
-
Seal the reactor and purge with CO₂ to remove air.
-
Pressurize the reactor with CO₂ to the desired pressure.
-
Heat the reactor to the desired temperature with vigorous stirring.
-
Maintain the reaction conditions for the specified time.
-
After the reaction is complete, cool the reactor to room temperature and slowly vent the CO₂.
-
The product can be purified by distillation.
Other Synthetic Applications
While phase-transfer catalysis and cyclic carbonate synthesis are the most prominent roles of this compound, it has potential applications in other areas of organic synthesis.
-
Electrolyte in Electrochemical Synthesis: Due to its ionic nature, this compound can be used as a supporting electrolyte in electrochemical reactions.
-
Precursor to Ionic Liquids: It can serve as a starting material for the synthesis of functionalized ionic liquids.[1]
Conclusion
This compound is a valuable and versatile quaternary ammonium salt in organic synthesis. Its primary role as a phase-transfer catalyst in a wide range of alkylation and other nucleophilic substitution reactions makes it an important tool for the synthesis of complex organic molecules. Furthermore, its efficacy in catalyzing the synthesis of cyclic carbonates from CO₂ highlights its potential in green and sustainable chemistry. While detailed quantitative data specifically for this compound can be limited in the literature compared to other common PTCs, the general principles and representative protocols provided in this guide offer a solid foundation for its successful application in the laboratory and beyond. Further research into its applications in areas such as polymerization and cross-coupling reactions may unveil new and exciting opportunities for this versatile reagent.
References
- 1. This compound | 1010-19-1 | Benchchem [benchchem.com]
- 2. Rapid conversion of CO2 and propylene oxide into propylene carbonate over acetic acid/KI under relatively mild conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
Triethylphenylammonium Iodide: A Comprehensive Technical Guide for its Application as a Supporting Electrolyte
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylphenylammonium (B1217615) iodide is a quaternary ammonium (B1175870) salt that sees significant application in electrochemistry as a supporting electrolyte. Its primary function is to increase the conductivity of non-aqueous solutions and to minimize the solution resistance, thereby ensuring that the measured potential is an accurate reflection of the electrochemical processes occurring at the working electrode. The presence of the triethylphenylammonium cation and the iodide anion provides a stable ionic environment that facilitates the study of redox reactions of various analytes. This technical guide provides an in-depth overview of the properties, applications, and experimental protocols associated with the use of triethylphenylammonium iodide as a supporting electrolyte in research and development.
Physicochemical Properties
This compound is a solid at room temperature with a molecular weight of 305.20 g/mol .[1] Key physical properties are summarized in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀IN | [1] |
| Molecular Weight | 305.20 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 127-133 °C | [1] |
Solubility
The solubility of a supporting electrolyte is a critical factor in its application. While specific quantitative data for this compound is scarce, it is expected to be soluble in polar organic solvents commonly used in electrochemistry. For reference, the solubility of the related compound, Phenyltrimethylammonium iodide, is provided in Table 2.
Table 2: Solubility of Analogous Quaternary Ammonium Iodides
| Compound | Solvent | Solubility | Reference |
| Phenyltrimethylammonium iodide | Water | Soluble | [2][3][4] |
| Phenyltrimethylammonium iodide | Methanol | Soluble | [2][3][4] |
Conductivity
The conductivity of an electrolyte solution is a measure of its ability to conduct an electric current. The molar conductivity of a supporting electrolyte is an important parameter for electrochemical studies. While specific data for this compound is not available, Table 3 presents the limiting molar conductivity of the analogous Tetraethylammonium ion in acetonitrile.
Table 3: Limiting Molar Ionic Conductivity of Analogous Cation in Acetonitrile at 298.15 K
| Ion | Limiting Molar Ionic Conductivity (Λ₀⁺) / S cm² mol⁻¹ | Reference |
| Tetraethylammonium (Et₄N⁺) | 84.6 |
Note: The overall molar conductivity of the salt would also depend on the limiting molar conductivity of the iodide ion in the specific solvent.
Electrochemical Properties
Electrochemical Window
The electrochemical window is the potential range over which the electrolyte is neither oxidized nor reduced. A wide electrochemical window is desirable for a supporting electrolyte to allow for the study of a broad range of analyte redox processes. While the specific electrochemical window for this compound is not documented, the electrochemical windows for iodide-based deep eutectic solvents have been reported to be in the order of 3-4 V.[5] The electrochemical window is determined experimentally using cyclic voltammetry.
Experimental Protocols
Preparation of Electrolyte Solution
This protocol describes the preparation of a 0.1 M solution of this compound in a non-aqueous solvent, which is a typical concentration for a supporting electrolyte.
Workflow for Electrolyte Solution Preparation
Caption: A stepwise workflow for the preparation of a this compound supporting electrolyte solution.
Methodology:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume and concentration of the electrolyte solution (e.g., for 100 mL of a 0.1 M solution, 3.052 g is required).
-
Weigh the salt: Accurately weigh the calculated mass of this compound using an analytical balance.
-
Dissolve the salt: Transfer the weighed salt into a clean, dry volumetric flask of the appropriate size. Add a portion of the desired anhydrous organic solvent (e.g., acetonitrile, DMF, or propylene (B89431) carbonate) to the flask.
-
Ensure complete dissolution: Swirl the flask or use a magnetic stirrer or sonicator to ensure the complete dissolution of the salt.
-
Bring to volume: Once the salt is fully dissolved, carefully add more of the solvent to the flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenize and store: Cap the flask and invert it several times to ensure the solution is homogeneous. The prepared electrolyte solution should be stored under an inert atmosphere (e.g., in a glovebox or a sealed flask under argon or nitrogen) to prevent contamination from atmospheric moisture and oxygen.
Measurement of Conductivity
This protocol outlines the procedure for measuring the conductivity of the prepared electrolyte solution.
Workflow for Conductivity Measurement
Caption: A procedural workflow for measuring the conductivity of an electrolyte solution.
Methodology:
-
Instrument Setup: Use a calibrated conductivity meter with a probe suitable for non-aqueous solutions.
-
Calibration: Calibrate the conductivity meter using standard solutions with known conductivity values that bracket the expected conductivity of the sample.
-
Sample Preparation: Place a sufficient amount of the prepared this compound electrolyte solution into a clean, dry electrochemical cell or beaker.
-
Probe Immersion: Rinse the conductivity probe with a small amount of the solvent used to prepare the electrolyte solution and then immerse it in the sample solution, ensuring the electrodes of the probe are fully submerged.
-
Measurement: Allow the reading to stabilize and then record the conductivity value. It is advisable to perform multiple readings and report the average.
-
Cleaning: After the measurement, thoroughly clean the conductivity probe with the solvent to prevent cross-contamination.
Determination of the Electrochemical Window
This protocol details the use of cyclic voltammetry (CV) to determine the electrochemical window of the this compound supporting electrolyte.
Workflow for Determining the Electrochemical Window
Caption: A workflow illustrating the process of determining the electrochemical window of a supporting electrolyte using cyclic voltammetry.
Methodology:
-
Electrochemical Cell Setup: Assemble a standard three-electrode electrochemical cell.[6] A glassy carbon or platinum electrode is typically used as the working electrode, a platinum wire as the counter electrode, and a non-aqueous reference electrode (e.g., Ag/Ag⁺) is employed.[7][8]
-
Solution Preparation: Fill the electrochemical cell with the prepared 0.1 M this compound electrolyte solution.
-
Deoxygenation: Purge the solution with a high-purity inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a gentle stream of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry:
-
Set the potentiostat to perform a cyclic voltammetry experiment.
-
Start the potential sweep from the open-circuit potential.
-
Scan towards a positive potential until a sharp increase in current is observed. This indicates the anodic (oxidation) limit of the electrolyte.
-
Reverse the scan direction and sweep towards a negative potential until a sharp increase in current is observed. This indicates the cathodic (reduction) limit of the electrolyte.
-
The potential range between these two limits defines the electrochemical window of the supporting electrolyte. A typical scan rate for this determination is 50-100 mV/s.[7]
-
Applications in Research and Development
This compound is a versatile supporting electrolyte for a variety of electrochemical investigations, including:
-
Cyclic Voltammetry: It provides the necessary ionic conductivity for studying the redox behavior of organic and inorganic compounds in non-aqueous solvents.
-
Electrosynthesis: Its wide potential window can be advantageous in electrochemical synthesis, where specific potentials need to be applied to drive chemical reactions.
-
Battery Research: As researchers explore novel non-aqueous battery chemistries, quaternary ammonium salts like this compound can serve as essential components of the electrolyte system.
-
Sensor Development: In the development of electrochemical sensors, a stable and inert supporting electrolyte is crucial for obtaining reproducible and accurate sensor responses.
Conclusion
This compound is a valuable supporting electrolyte for electrochemical studies in non-aqueous media. Its ability to provide a conductive and stable environment is essential for a wide range of applications in research and development. While specific quantitative data for this compound is not extensively reported, by understanding its general properties and following the detailed experimental protocols provided in this guide, researchers can effectively utilize this compound in their electrochemical experiments. For precise quantitative analysis, it is recommended that users experimentally determine the conductivity and electrochemical window in their specific solvent system of interest.
References
- 1. Phenyltriethylammonium iodide 97 1010-19-1 [sigmaaldrich.com]
- 2. Phenyltrimethylammonium iodide | 98-04-4 [chemicalbook.com]
- 3. Phenyltrimethylammonium iodide, 99% | Fisher Scientific [fishersci.ca]
- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Preparation of Triethylphenylammonium Iodide for Electrochemical Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Triethylphenylammonium (B1217615) Iodide, a quaternary ammonium (B1175870) salt with significant applications in the field of electrochemistry. This document details the synthetic pathway, a comprehensive experimental protocol, and the key physicochemical properties of the target compound, making it a valuable resource for researchers utilizing this salt as a supporting electrolyte or for other electrochemical investigations.
Introduction
Triethylphenylammonium iodide (TEPAI) is a quaternary ammonium salt that has garnered interest in various chemical applications, notably as a phase-transfer catalyst and, more importantly for this guide, as a supporting electrolyte in electrochemical systems.[1] Its ionic nature, coupled with the presence of both hydrophilic (charged nitrogen center) and lipophilic (ethyl and phenyl groups) moieties, allows for good solubility in a range of organic solvents used in electrochemistry.[1] The iodide anion can also participate in or facilitate redox reactions, making TEPAI a component of interest in systems like supercapacitors where redox-active species can enhance performance.[1] Quaternary ammonium salts are frequently employed as supporting electrolytes due to their wide electrochemical windows and stability under reductive conditions.[2] This guide provides a detailed protocol for the laboratory-scale preparation of high-purity this compound suitable for such demanding applications.
Physicochemical and Quantitative Data
The key properties of this compound are summarized in the table below. This data is essential for confirming the identity and purity of the synthesized product.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀IN | [3][4] |
| Molecular Weight | 305.20 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 127-133 °C | [3] |
| Assay (Purity) | 97-98% | [3][4] |
| CAS Number | 1010-19-1 | [3] |
Synthesis of this compound
The synthesis of this compound is achieved through a quaternization reaction, a type of Sₙ2 reaction. This process involves the alkylation of a tertiary amine, N,N-diethylaniline, with an alkyl halide, ethyl iodide. This reaction is analogous to the preparation of tetraethylammonium (B1195904) iodide from triethylamine (B128534) and ethyl iodide.[5]
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
This protocol is adapted from established procedures for the quaternization of tertiary amines.[5][6]
Materials:
-
N,N-Diethylaniline
-
Ethyl Iodide
-
Acetonitrile (or another suitable polar aprotic solvent)
-
Diethyl ether (for washing)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve N,N-diethylaniline (1.0 equivalent) in a suitable volume of acetonitrile.
-
To this stirred solution, add an excess of ethyl iodide (typically 1.5-2.0 equivalents) dropwise.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by the formation of a solid precipitate.[6] Gentle heating may be employed to increase the reaction rate if necessary.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by vacuum filtration.[6]
-
Wash the collected solid several times with cold diethyl ether to remove any unreacted starting materials and impurities.[6]
-
Dry the purified white or off-white solid under vacuum to yield the final product, this compound.
Purification and Characterization for Electrochemical Studies
For electrochemical applications, the purity of the supporting electrolyte is paramount, as impurities can introduce unwanted redox signals or react with the analyte or electrode surfaces.
-
Purification: The primary method of purification is recrystallization from a suitable solvent system (e.g., ethanol/ether) to remove any residual starting materials or side products. The synthesized salt should be thoroughly dried under vacuum to remove all traces of solvent and moisture, as water can significantly narrow the electrochemical window of many organic electrolytes.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Melting Point: A sharp melting point range close to the literature value (127-133 °C) is a good indicator of purity.[3]
-
Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the triethylphenylammonium cation. FTIR spectroscopy can be used to identify characteristic vibrational bands of the functional groups.[7]
-
Elemental Analysis: To confirm the empirical formula (C₁₂H₂₀IN).
-
Role in Electrochemical Studies
Quaternary ammonium salts like this compound are widely used as supporting electrolytes in non-aqueous electrochemistry.[2] Their primary function is to provide ionic conductivity to the solution while remaining electrochemically inert over a wide potential range. The large size of the triethylphenylammonium cation helps to minimize ion-pairing effects and ensures good mobility in solution. Furthermore, the iodide anion itself is redox-active and can be used as a redox mediator in certain electrochemical syntheses.[8] This dual functionality makes TEPAI a versatile tool for electrochemical research.
References
- 1. This compound | 1010-19-1 | Benchchem [benchchem.com]
- 2. Quaternary Ammonium Salts as Supporting Electrolytes in Cathodic Reductions: An Analysis of Their Electrochemical Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenyltriethylammonium iodide 97 1010-19-1 [sigmaaldrich.com]
- 4. Triethylphenylammonium (iodide) | CymitQuimica [cymitquimica.com]
- 5. Tetraethylammonium iodide - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Iodine-Mediated Electrochemical Synthesis of Amides - ChemistryViews [chemistryviews.org]
An In-depth Technical Guide to the Safety and Handling of Triethylphenylammonium Iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling procedures for Triethylphenylammonium iodide, a quaternary ammonium (B1175870) salt used in various research and development applications. The following sections detail the physical and chemical properties, hazard identification, handling and storage protocols, and emergency procedures to ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a solid organic compound. A clear understanding of its physical and chemical properties is fundamental for its safe handling and use in experimental protocols.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₀IN | [1] |
| Molecular Weight | 305.20 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 127-133 °C | [1] |
| CAS Number | 1010-19-1 | [1] |
| EC Number | 213-774-1 | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating its potential dangers.
Signal Word: Danger [1]
| GHS Hazard Class | Hazard Code | Hazard Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2] |
| Acute Toxicity, Inhalation | H331 | Toxic if inhaled.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation.[1][2] |
Safe Handling and Storage Protocols
Proper handling and storage are critical to minimize exposure risks and maintain the integrity of the compound.
A comprehensive PPE strategy is mandatory when handling this compound.
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[3] |
| Skin Protection | Handle with gloves (Nitrile rubber, minimum layer thickness: 0.11 mm). Dispose of contaminated gloves after use.[3] Wear impervious clothing.[4] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[2][5] If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] |
Adherence to standard laboratory hygiene practices is essential.
Correct storage ensures the stability of the compound and the safety of the laboratory environment.
-
Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5][8]
Emergency Procedures
In the event of accidental exposure or spillage, immediate and appropriate action is crucial.
| Exposure Route | First-Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[2] Never give anything by mouth to an unconscious person.[3] |
| If on Skin | Wash with plenty of soap and water.[2] Take off contaminated clothing and wash before reuse.[2] If skin irritation occurs, get medical advice/attention.[2] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing.[2] Call a POISON CENTER or doctor if you feel unwell.[2] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2] |
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[3][4]
-
Environmental Precautions: Do not let the product enter drains.[2][3]
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[3]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[3]
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, or national legislation.[2][3]
Experimental Workflow and Safety Logic
The following diagrams illustrate the logical flow for safely handling this compound in a research setting.
Caption: Safe Handling Workflow for this compound.
Caption: Hazard Mitigation Pathway.
References
- 1. Phenyltriethylammonium iodide 97 1010-19-1 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. beta.lakeland.edu [beta.lakeland.edu]
- 4. triethylammonium iodide Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. fishersci.com [fishersci.com]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to Triethylphenylammonium Iodide
This technical guide provides a comprehensive overview of the core physicochemical properties of triethylphenylammonium (B1217615) iodide, including its molecular weight and chemical formula. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this quaternary ammonium (B1175870) compound.
Core Properties
Triethylphenylammonium iodide is a quaternary ammonium salt characterized by a central nitrogen atom covalently bonded to three ethyl groups and one phenyl group, with an associated iodide counterion.
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Citation |
| Molecular Weight | 305.20 g/mol | [1] |
| Empirical Formula | C₁₂H₂₀IN | [1] |
| CAS Number | 1010-19-1 | [1] |
| EC Number | 213-774-1 | [1] |
| Melting Point | 127-133 °C | [1] |
| InChI Key | WMSWXWGJYOIACA-UHFFFAOYSA-M | [1] |
Chemical Structure
The structure of this compound consists of a positively charged triethylphenylammonium cation and a negatively charged iodide anion.
Experimental Protocols
The synthesis of this compound is typically achieved through the quaternization of an amine, a type of reaction known as the Menshutkin reaction. In this case, N,N-diethylaniline is reacted with ethyl iodide.
Materials:
-
N,N-Diethylaniline
-
Ethyl iodide
-
A suitable solvent (e.g., acetonitrile (B52724) or ethanol)
-
Diethyl ether (for precipitation/washing)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve N,N-diethylaniline in a minimal amount of the chosen solvent.
-
Add a stoichiometric excess (typically 1.1 to 1.5 equivalents) of ethyl iodide to the solution.
-
The reaction mixture is stirred at room temperature or gently heated under reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
As the reaction proceeds, the quaternary ammonium salt product, being less soluble in the solvent, may begin to precipitate.
-
Upon completion of the reaction, the mixture is cooled to room temperature, and the product is fully precipitated by the addition of a non-polar solvent like diethyl ether.
-
The solid product is collected by vacuum filtration.
-
The collected solid is washed with cold diethyl ether to remove any unreacted starting materials and solvent residues.
-
The final product, this compound, is dried under vacuum to yield a crystalline solid.
The synthesis process can be visualized as a straightforward workflow.
References
An In-depth Technical Guide to the Reactivity of Triethylphenylammonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylphenylammonium (B1217615) iodide, a quaternary ammonium (B1175870) salt, is a versatile reagent in organic synthesis. Its reactivity is primarily characterized by its utility in Hofmann elimination reactions, its role as a phase-transfer catalyst, and its participation in various substitution reactions. This guide provides a comprehensive overview of the synthesis, key reactions, and spectroscopic characterization of triethylphenylammonium iodide, presenting quantitative data and detailed experimental protocols to support its application in research and development.
Physicochemical Properties and Synthesis
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀IN | |
| Molecular Weight | 305.20 g/mol | [1] |
| Melting Point | 127-133 °C | [1] |
| Appearance | Solid | [1] |
Experimental Protocol: Synthesis of this compound (General Procedure)
This protocol is adapted from the synthesis of N,N,N-trimethylanilinium iodide.
Materials:
-
N,N-Diethylaniline
-
Ethyl iodide
-
Acetonitrile (B52724) (or another suitable solvent)
-
Diethyl ether
Procedure:
-
Dissolve N,N-diethylaniline (1 equivalent) in acetonitrile to a concentration of 1 M in a round-bottom flask equipped with a stirrer bar.
-
Add ethyl iodide (3 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at 60 °C for 16 hours. The formation of a precipitate should be observed.
-
After cooling to room temperature, collect the solid precipitate via vacuum filtration.
-
Wash the collected solid with diethyl ether (3 x 10 mL).
-
Dry the solid residue under high vacuum to yield this compound.
Note: The yield for the analogous synthesis of 4-fluoro-N,N,N-trimethylanilinium iodide was reported to be 92%.[2]
Key Reactions and Reactivity
Hofmann Elimination
This compound is a suitable precursor for the Hofmann elimination reaction, which typically yields the least substituted alkene (Hofmann's rule).[3][4][5] The process involves the formation of a quaternary ammonium hydroxide (B78521), which upon heating, undergoes a β-elimination.
The reaction proceeds in two main stages:
-
Formation of Triethylphenylammonium Hydroxide: this compound is treated with a base, typically silver oxide (Ag₂O) in water, to exchange the iodide anion for a hydroxide anion.[3][4] Silver iodide precipitates out of the solution.[1]
-
Elimination: The resulting triethylphenylammonium hydroxide solution is heated, leading to an E2 elimination to form ethylene, triethylamine (B128534), and water.
Products of Hofmann Elimination:
-
Ethylene (gas)
-
Triethylamine
-
Water
While a specific experimental protocol with quantitative yields for the Hofmann elimination of this compound was not found in the provided search results, the general procedure is well-established.[1][3][4][6]
Diagram: Hofmann Elimination Workflow
Caption: Workflow of the Hofmann elimination of this compound.
Phase-Transfer Catalysis
Quaternary ammonium salts like this compound are effective phase-transfer catalysts (PTCs).[7] They facilitate the transfer of an anion from an aqueous phase to an organic phase, where it can react with an organic substrate. This is particularly useful in reactions where the reactants have different solubilities.
Mechanism of Action:
The lipophilic triethylphenylammonium cation forms an ion pair with the anion in the aqueous phase. This ion pair is soluble in the organic phase and can transport the anion across the phase boundary. Once in the organic phase, the "naked" anion is highly reactive.
Potential Applications:
-
Williamson Ether Synthesis: this compound can be used to catalyze the reaction between an alkoxide (in the aqueous phase) and an alkyl halide (in the organic phase) to form an ether.[8][9]
-
Generation of Dichlorocarbene: It can facilitate the reaction of chloroform (B151607) with a strong base in a two-phase system to generate dichlorocarbene, which can then react with alkenes to form dichlorocyclopropanes.[10][11]
-
S-Alkylation: Although a specific example with this compound was not found, similar quaternary ammonium salts are used to catalyze the S-alkylation of thiols.[12]
While the search results provide the theoretical basis for these applications, specific experimental data on the efficiency of this compound in these reactions is not available.
Diagram: Phase-Transfer Catalysis Mechanism
Caption: General mechanism of phase-transfer catalysis (Q⁺ = Triethylphenylammonium).
Thermal Decomposition
The thermal stability of quaternary ammonium iodides is a subject of interest.[13] While detailed studies on this compound are not available in the provided results, the decomposition of related compounds like methylammonium (B1206745) lead triiodide suggests that the primary decomposition products are likely to be triethylamine and ethyl iodide, formed via an SN2-type reaction where the iodide anion acts as the nucleophile.[13] At higher temperatures, further decomposition products may be formed.[14]
Spectroscopic Characterization
Spectroscopic data is essential for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While the direct ¹H NMR spectrum for this compound was not found, data for the analogous trimethylphenylammonium and tetraethylammonium (B1195904) iodides can provide an estimate of the expected chemical shifts. The ¹³C NMR spectrum for this compound is available in a database, though access to the full spectrum may require a subscription.[15]
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~1.3-1.5 | t | -CH₃ (ethyl groups) |
| ¹H | ~3.6-3.8 | q | -CH₂- (ethyl groups) |
| ¹H | ~7.6-7.9 | m | Aromatic protons |
| ¹³C | ~8 | -CH₃ (ethyl groups) | |
| ¹³C | ~55 | -CH₂- (ethyl groups) | |
| ¹³C | ~120-135 | Aromatic carbons | |
| ¹³C | ~140 | Quaternary aromatic carbon |
Note: These are predicted values based on analogous structures and general NMR principles.
Conclusion
This compound is a valuable quaternary ammonium salt with established reactivity in Hofmann elimination and potential as a phase-transfer catalyst in a variety of organic transformations. This guide has provided an overview of its synthesis, key reactive pathways, and expected spectroscopic characteristics. Further research to quantify the yields and optimize the conditions for its use in specific phase-transfer catalyzed reactions would be beneficial for expanding its practical applications in chemical synthesis and drug development.
References
- 1. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 2. rsc.org [rsc.org]
- 3. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Hofmann Elimination | NROChemistry [nrochemistry.com]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. scholars.ncu.edu.tw [scholars.ncu.edu.tw]
- 14. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 15. dev.spectrabase.com [dev.spectrabase.com]
Triethylphenylammonium Iodide: A Comprehensive Guide for Phase Transfer Catalysis Beginners
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive introduction to the theory and application of triethylphenylammonium (B1217615) iodide in phase transfer catalysis (PTC). This document provides foundational knowledge, practical experimental protocols, and key data to empower researchers in leveraging this versatile catalyst for organic synthesis, with a particular focus on applications relevant to drug development and materials science.
Introduction to Phase Transfer Catalysis
Phase transfer catalysis is a powerful synthetic methodology that facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase.[1] A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports a reactant from one phase to the other, thereby enabling the reaction to proceed.[2] This technique offers numerous advantages, including the use of inexpensive and environmentally benign solvents like water, milder reaction conditions, and often improved reaction rates and yields.[2]
Triethylphenylammonium Iodide: A Versatile Phase Transfer Catalyst
This compound is a quaternary ammonium salt characterized by a positively charged nitrogen atom covalently bonded to three ethyl groups and one phenyl group, with an iodide anion. This structure imparts both hydrophilic and lipophilic properties, allowing it to function effectively as a phase transfer catalyst. The triethylphenylammonium cation can form an ion pair with an anion from the aqueous phase, and this lipophilic ion pair is then able to traverse the phase boundary into the organic phase where the reaction with the organic substrate occurs.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its appropriate handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₀IN | [3] |
| Molecular Weight | 305.20 g/mol | [3] |
| Appearance | White to light yellow crystalline solid | [3] |
| Melting Point | 127-133 °C | [3] |
| Solubility | Soluble in water | [3] |
Mechanism of Action in Phase Transfer Catalysis
The catalytic cycle of this compound in a typical nucleophilic substitution reaction is depicted below. The catalyst facilitates the transfer of the nucleophile from the aqueous phase to the organic phase, where it can react with the organic substrate.
Caption: Mechanism of Phase Transfer Catalysis with this compound.
Synthesis of this compound
This compound can be synthesized via the quaternization of N,N-diethylaniline with ethyl iodide. A general laboratory procedure is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
N,N-Diethylaniline
-
Ethyl iodide
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-diethylaniline (1.0 equivalent) in anhydrous acetonitrile.
-
Add ethyl iodide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add anhydrous diethyl ether to the cooled solution to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Dry the product under vacuum to obtain this compound.
Applications in Organic Synthesis
This compound has been employed as a catalyst in a variety of organic transformations, including alkylation, and in reactions involving metal catalysts.
C-Alkylation of Active Methylene (B1212753) Compounds
Phase transfer catalysis is a highly effective method for the C-alkylation of compounds containing active methylene groups, such as phenylacetonitrile (B145931) derivatives. The catalyst facilitates the deprotonation of the active methylene group by a base in the aqueous phase and transfers the resulting carbanion to the organic phase for reaction with an alkylating agent.
Use in a Palladium-Catalyzed Reaction
A recent patent application describes the use of this compound in a palladium-catalyzed reaction.[4] While the document provides a concise description, a more detailed, generalized protocol for such a reaction is presented below for instructional purposes.
Reaction Scheme (Hypothetical):
Aryl-Br + AgSCF₃ + Pd-catalyst/ligand --- (this compound) ---> Aryl-SCF₃
Experimental Protocol: Palladium-Catalyzed Trifluoromethylthiolation (Illustrative)
Materials:
-
Aryl bromide (e.g., bromobenzene)
-
Silver trifluoromethanethiolate (AgSCF₃)
-
Palladium catalyst (e.g., Pd(COD)(CH₂TMS)₂)[4]
-
Ligand (e.g., BrettPhos)[4]
-
This compound
-
Anhydrous toluene (B28343)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide (1.0 eq.), the palladium catalyst (0.07 eq.), and the ligand (0.07 eq.).[4]
-
Add anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add silver trifluoromethanethiolate (1.3 eq.) and this compound (1.3 eq.).[4]
-
Heat the reaction mixture to 80°C and stir for 2 hours.[4]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Quantitative Data (Illustrative):
The following table presents hypothetical data for the above reaction to illustrate how results can be structured.
| Entry | Aryl Bromide | Catalyst Loading (mol%) | Ligand Loading (mol%) | TEPAI (eq.) | Time (h) | Temp (°C) | Yield (%) |
| 1 | Bromobenzene | 7 | 7 | 1.3 | 2 | 80 | 85 |
| 2 | 4-Bromotoluene | 7 | 7 | 1.3 | 2 | 80 | 88 |
| 3 | 1-Bromo-4-methoxybenzene | 7 | 7 | 1.3 | 2 | 80 | 92 |
Experimental Workflow and Logical Relationships
The general workflow for a phase transfer catalyzed reaction can be visualized as follows:
Caption: General Experimental Workflow for a Phase Transfer Catalyzed Reaction.
Conclusion
This compound is a valuable and accessible phase transfer catalyst for a range of organic transformations. Its utility in promoting reactions between immiscible phases makes it a powerful tool for chemists in research and development. This guide provides the foundational knowledge and practical insights for beginners to confidently explore the applications of this compound in their synthetic endeavors. Further exploration of the literature will undoubtedly reveal even more specialized applications of this versatile catalyst.
References
Methodological & Application
Application Notes and Protocols: Triethylphenylammonium Iodide Catalyzed Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Williamson ether synthesis of phenols using triethylphenylammonium (B1217615) iodide as a phase-transfer catalyst. This method offers an efficient and versatile approach for the preparation of aryl ethers, which are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, enabling the formation of an ether from an organohalide and a deprotonated alcohol (alkoxide).[1] The reaction typically proceeds via an S\textsubscript{N}2 mechanism, where the alkoxide acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.[1][2] In the case of phenols, the acidity of the hydroxyl group allows for easy deprotonation to form a phenoxide nucleophile.[3]
The use of a phase-transfer catalyst (PTC) is particularly advantageous when the phenoxide and the alkyl halide reside in different phases, such as a solid-liquid or liquid-liquid system.[4][5] Quaternary ammonium (B1175870) salts, such as triethylphenylammonium iodide, are effective PTCs that facilitate the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the reaction with the alkyl halide occurs.[6][7] This methodology often leads to milder reaction conditions, improved yields, and greater applicability in green chemistry by reducing the need for anhydrous or polar aprotic solvents.[4]
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the catalytic cycle of the this compound in the Williamson ether synthesis and the general experimental workflow.
Caption: Catalytic cycle of this compound in Williamson ether synthesis.
Caption: General experimental workflow for the synthesis.
Quantitative Data Summary
The following table summarizes representative yields for the Williamson ether synthesis of various substituted phenols with different alkyl halides using a quaternary ammonium salt as a phase-transfer catalyst. While specific data for this compound is not extensively published, these values, adapted from similar phase-transfer catalyzed reactions, illustrate the expected efficiency of the protocol.[8][9]
| Entry | Phenol Substrate | Alkyl Halide | Product | Yield (%) |
| 1 | Phenol | Benzyl Bromide | Benzyl phenyl ether | 95 |
| 2 | 4-Methoxyphenol | Ethyl Iodide | 1-Ethoxy-4-methoxybenzene | 92 |
| 3 | 2-Naphthol | n-Butyl Bromide | 2-(Butoxy)naphthalene | 88 |
| 4 | 4-Chlorophenol | Allyl Bromide | 1-(Allyloxy)-4-chlorobenzene | 90 |
| 5 | 3,5-Dimethylphenol | Methyl Iodide | 1-Methoxy-3,5-dimethylbenzene | 94 |
Detailed Experimental Protocol
This protocol is a general guideline and can be adapted for different substrates and scales.
Materials:
-
Substituted Phenol (1.0 eq)
-
Alkyl Halide (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 3.0 eq) or 50% aq. Sodium Hydroxide (NaOH)
-
This compound (0.05 - 0.1 eq)
-
Toluene (B28343) or Acetonitrile (B52724) (solvent)
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate (B1210297) (for extraction)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq), potassium carbonate (2.0 eq), and this compound (0.1 eq). Add a suitable solvent such as toluene or acetonitrile (5-10 mL per mmol of phenol).
-
Addition of Alkyl Halide: While stirring the mixture, add the alkyl halide (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 2-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure ether.[8]
-
Characterization: Characterize the purified product by appropriate analytical methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Safety Precautions
-
Alkyl halides are often volatile, flammable, and can be lachrymatory and toxic. Handle them in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The base (potassium carbonate or sodium hydroxide) is corrosive. Avoid contact with skin and eyes.
-
Exercise caution when heating flammable organic solvents.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. askthenerd.com [askthenerd.com]
- 4. iajpr.com [iajpr.com]
- 5. jetir.org [jetir.org]
- 6. Tetramethylammonium iodide [myskinrecipes.com]
- 7. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triethylphenylammonium Iodide in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Triethylphenylammonium Iodide as a phase-transfer catalyst (PTC) in nucleophilic substitution reactions. It is intended to guide researchers, scientists, and professionals in drug development in the effective application of this versatile reagent.
Introduction to this compound as a Phase-Transfer Catalyst
This compound is a quaternary ammonium (B1175870) salt that functions as an effective phase-transfer catalyst. In many organic synthesis applications, reactants are often segregated in immiscible phases, such as an aqueous phase containing an inorganic nucleophile and an organic phase containing the substrate. This phase separation limits the reaction rate. This compound facilitates the transfer of the nucleophile from the aqueous phase to the organic phase, thereby accelerating the reaction.
The mechanism involves the quaternary ammonium cation (Triethylphenylammonium, [Et₃NPh]⁺) forming an ion pair with the nucleophile's anion in the aqueous phase. This ion pair is sufficiently lipophilic to be soluble in the organic phase. Once in the organic phase, the nucleophile is highly reactive as it is poorly solvated and can readily participate in the nucleophilic substitution reaction with the organic substrate. After the reaction, the catalyst cation pairs with the leaving group anion and returns to the aqueous phase, completing the catalytic cycle. This process allows for milder reaction conditions, often avoiding the need for harsh, anhydrous, or expensive polar aprotic solvents.
Application Note: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers via an Sₙ2 reaction between an alkoxide and an organic halide.[1][2] The use of this compound as a phase-transfer catalyst is particularly advantageous in this synthesis, especially when employing a solid or aqueous solution of an inorganic base to generate the alkoxide in situ from an alcohol. This approach obviates the need for pre-formation of the moisture-sensitive alkoxide.
Key Advantages:
-
Mild Reaction Conditions: Avoids the use of strong, anhydrous bases like sodium hydride.
-
Enhanced Reaction Rates: Accelerates the reaction between the alkoxide and the alkyl halide.
-
Improved Yields: Can lead to higher product yields by promoting the desired Sₙ2 pathway.
-
Versatility: Applicable to a wide range of alcohols and primary alkyl halides.
Representative Data:
The following table summarizes representative yields for the Williamson ether synthesis of various ethers using this compound as a phase-transfer catalyst. These are illustrative examples based on typical outcomes for similar phase-transfer catalyzed reactions.
| Entry | Alcohol | Alkyl Halide | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenol (B47542) | Benzyl (B1604629) Bromide | 50% aq. NaOH | Toluene (B28343) | 80 | 4 | 92 |
| 2 | 1-Butanol | Ethyl Iodide | Solid K₂CO₃ | Acetonitrile | Reflux | 6 | 88 |
| 3 | 4-Methoxyphenol | n-Propyl Bromide | 50% aq. KOH | Dichloromethane | Reflux | 5 | 90 |
| 4 | Cyclohexanol | Methyl Iodide | Solid NaOH | THF | 60 | 8 | 85 |
Detailed Protocol: Williamson Ether Synthesis of Benzyl Phenyl Ether
This protocol describes the synthesis of benzyl phenyl ether from phenol and benzyl bromide using this compound as a phase-transfer catalyst.
Materials:
-
Phenol
-
Benzyl bromide
-
Sodium hydroxide (B78521) (50% aqueous solution)
-
This compound
-
Toluene
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenol (1.0 eq), toluene (40 mL), and a 50% aqueous solution of sodium hydroxide (5.0 eq).
-
Catalyst Addition: To the stirred biphasic mixture, add this compound (0.05 eq).
-
Substrate Addition: Slowly add benzyl bromide (1.1 eq) to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to 80°C and maintain vigorous stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of deionized water and transfer the contents to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 20 mL of 1 M NaOH solution, 20 mL of deionized water, and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure benzyl phenyl ether.
Application Note: Nucleophilic Cyanation
Nucleophilic cyanation is a crucial transformation in organic synthesis for the introduction of a nitrile group, which is a versatile precursor for amines, carboxylic acids, and other nitrogen-containing functional groups.[3][4] The reaction of alkyl halides with inorganic cyanides, such as sodium or potassium cyanide, is often hindered by the low solubility of the cyanide salt in organic solvents. This compound effectively facilitates this reaction by transporting the cyanide ion into the organic phase.
Key Advantages:
-
Facilitates use of inorganic cyanides: Enables the use of readily available and inexpensive alkali metal cyanides.
-
Milder Conditions: Often allows for lower reaction temperatures and shorter reaction times compared to uncatalyzed reactions.
-
Suppression of Side Reactions: Can minimize elimination side reactions, particularly with secondary alkyl halides.
-
Safety: By enabling reactions in less polar, higher-boiling solvents, the handling of volatile and toxic reagents can be better controlled.
Representative Data:
The following table presents representative yields for the nucleophilic cyanation of various alkyl halides using this compound as a phase-transfer catalyst. These are illustrative examples based on typical outcomes for similar phase-transfer catalyzed reactions.
| Entry | Alkyl Halide | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromooctane (B94149) | NaCN | Toluene | 100 | 6 | 95 |
| 2 | Benzyl Chloride | KCN | Acetonitrile | Reflux | 3 | 98 |
| 3 | 1-Bromo-4-chlorobutane | NaCN | Chlorobenzene | 110 | 8 | 89 (mono-cyanation) |
| 4 | 2-Bromopentane | KCN | DMF | 90 | 12 | 75 |
Detailed Protocol: Nucleophilic Cyanation of 1-Bromooctane
This protocol describes the synthesis of nonanenitrile (B147369) from 1-bromooctane using this compound as a phase-transfer catalyst.
Materials:
-
1-Bromooctane
-
Sodium cyanide (NaCN)
-
This compound
-
Toluene
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-bromooctane (1.0 eq), sodium cyanide (1.5 eq), and this compound (0.05 eq).
-
Solvent Addition: Add toluene (50 mL) to the flask.
-
Reaction: Heat the mixture to 100°C with vigorous stirring and maintain for 6 hours. Monitor the reaction progress by Gas Chromatography (GC) or TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add 30 mL of deionized water to dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer twice with 20 mL of deionized water and once with 20 mL of brine. Caution: The aqueous washes will contain cyanide and should be handled and disposed of according to safety protocols.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure nonanenitrile.
Visualizations
References
Application Notes and Protocols for C-Alkylation of Active Methylene Compounds with Triethylphenylammonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-alkylation of active methylene (B1212753) compounds is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. Active methylene compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups (e.g., esters, ketones, nitriles), exhibit enhanced acidity, facilitating their deprotonation to form stabilized carbanions (enolates). These enolates serve as potent nucleophiles in reactions with alkylating agents.
Phase Transfer Catalysis (PTC) has emerged as a powerful and environmentally benign methodology for conducting such alkylations. PTC facilitates the reaction between reactants located in different immiscible phases (typically a solid or aqueous phase and an organic phase) through the use of a phase transfer agent. Triethylphenylammonium (B1217615) iodide, a quaternary ammonium (B1175870) salt, can function as a phase transfer catalyst, shuttling the enolate from the aqueous or solid phase into the organic phase where it can react with the alkylating agent. This approach often leads to higher yields, milder reaction conditions, and avoids the need for strictly anhydrous solvents or expensive and hazardous bases.
These application notes provide a detailed protocol for the C-alkylation of active methylene compounds using triethylphenylammonium iodide as the phase transfer catalyst, along with a representative data summary and a mechanistic overview.
Reaction Mechanism and Workflow
The C-alkylation of an active methylene compound under phase transfer catalysis conditions proceeds through a well-established mechanism. The triethylphenylammonium cation is the key component that facilitates the transfer of the enolate anion from the solid/aqueous phase to the organic phase.
Experimental Protocols
The following protocols are generalized procedures for the mono-alkylation of common active methylene compounds. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates and alkylating agents.
Protocol 1: C-Alkylation of Diethyl Malonate
This protocol describes the butylation of diethyl malonate as a representative example.
Materials:
-
Diethyl malonate
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Toluene (B28343) (or another suitable aprotic solvent like acetonitrile)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethyl malonate (1.60 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and this compound (0.32 g, 1 mmol, 10 mol%).
-
Add 30 mL of toluene to the flask.
-
Begin vigorous stirring to ensure efficient mixing of the phases.
-
Add 1-bromobutane (1.37 g, 10 mmol) to the reaction mixture.
-
Heat the mixture to 80 °C and maintain this temperature with continued vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 20 mL of deionized water to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with toluene (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield diethyl butylmalonate.
Protocol 2: C-Alkylation of Ethyl Acetoacetate (B1235776)
This protocol provides a method for the ethylation of ethyl acetoacetate.
Materials:
-
Ethyl acetoacetate
-
Ethyl iodide
-
This compound
-
50% (w/w) aqueous sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl acetoacetate (1.30 g, 10 mmol) and this compound (0.32 g, 1 mmol, 10 mol%) in 20 mL of dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
With vigorous stirring, slowly add 10 mL of 50% aqueous sodium hydroxide solution.
-
Add ethyl iodide (1.56 g, 10 mmol) dropwise to the reaction mixture over 15 minutes.
-
Allow the reaction to stir vigorously at room temperature.
-
Monitor the reaction by TLC or GC. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash with deionized water (20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 2-ethylacetoacetate.
Data Presentation
The following table provides a template for summarizing the results of C-alkylation reactions using this compound. The values presented are representative and should be replaced with experimentally determined data.
| Entry | Active Methylene Compound | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%)¹ |
| 1 | Diethyl Malonate | 1-Bromobutane | K₂CO₃ | Toluene | 80 | 6 | 85 |
| 2 | Diethyl Malonate | Benzyl Bromide | K₂CO₃ | Toluene | 80 | 4 | 92 |
| 3 | Ethyl Acetoacetate | Ethyl Iodide | 50% NaOH | CH₂Cl₂ | RT | 4 | 88 |
| 4 | Ethyl Acetoacetate | Allyl Bromide | 50% NaOH | CH₂Cl₂ | RT | 3 | 90 |
| 5 | Malononitrile | 1-Bromopropane | K₂CO₃ | Acetonitrile | 60 | 5 | 82 |
¹Isolated yield after purification. RT = Room Temperature.
Troubleshooting and Safety Precautions
-
Low Yield:
-
Ensure the base is of high quality and finely powdered for solid-liquid PTC to maximize surface area.
-
Vigorous stirring is crucial for efficient phase transfer.
-
The alkylating agent may be unreactive; consider using the corresponding iodide, which is typically more reactive than the bromide or chloride.
-
The catalyst may be poisoned by certain impurities. Ensure all reagents and solvents are of appropriate purity.
-
-
Dialkylation:
-
To favor mono-alkylation, use a 1:1 stoichiometric ratio of the active methylene compound to the alkylating agent. A slight excess of the active methylene compound can also be used.
-
For dialkylation, use at least two equivalents of the alkylating agent and the base.
-
-
Safety:
-
Alkylating agents are often toxic and/or carcinogenic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Concentrated sodium hydroxide is corrosive and should be handled with care.
-
The reactions may be exothermic, especially during the addition of the base or alkylating agent. Maintain proper temperature control.
-
Conclusion
The use of this compound as a phase transfer catalyst offers a convenient and efficient method for the C-alkylation of active methylene compounds. The protocols provided herein serve as a general guideline for researchers. Optimization of the reaction parameters for specific substrates is encouraged to achieve the best results. This methodology contributes to the development of greener and more sustainable synthetic routes for the preparation of valuable organic molecules.
Application Notes and Protocols for Triethylphenylammonium Iodide and Quaternary Ammonium Iodides as Catalysts in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylphenylammonium (B1217615) iodide belongs to the class of quaternary ammonium (B1175870) iodides (QAIs), which are salts of quaternary ammonium cations and iodide anions. While specific literature detailing triethylphenylammonium iodide as a primary catalyst for polymerization reactions is limited, the broader class of QAIs has garnered attention for its catalytic activity in various polymerization methodologies. QAIs are recognized for their role in organocatalyzed living radical polymerization and as effective co-catalysts in ring-opening polymerization (ROP) of cyclic esters.[1][2][3][4] Their application is particularly relevant in the synthesis of well-defined polymers for biomedical and drug delivery applications, where metal-free catalytic systems are often preferred. This document provides an overview of the applications of QAIs in polymerization, along with generalized experimental protocols that can be adapted for specific research needs.
Application Notes
Quaternary ammonium salts, including iodides, can function as catalysts in several types of polymerization reactions, primarily through mechanisms involving nucleophilic activation or phase-transfer catalysis.
-
Ring-Opening Polymerization (ROP) of Cyclic Esters: In the context of ROP, onium salts, including ammonium salts, are often employed as co-catalysts alongside a primary catalyst, such as a metal complex or a Lewis acid.[4] The iodide anion can act as a nucleophile to initiate the polymerization or to activate the monomer. The quaternary ammonium cation can help to stabilize the growing polymer chain end. This dual functionality can enhance the rate and control of the polymerization, leading to polymers with predictable molecular weights and narrow molecular weight distributions. Selenonium salts, another class of onium salts, have been demonstrated as effective metal-free Lewis acid catalysts for the cationic ROP of cyclic esters.[3]
-
Living Radical Polymerization: QAIs have been successfully utilized as catalysts in a form of living radical polymerization known as reversible complexation mediated polymerization (RCMP).[1][2][5][6] In this system, the iodide anion can reversibly activate a dormant alkyl iodide species to generate a propagating radical, allowing for controlled polymer chain growth. This method is attractive due to its metal-free nature and its applicability to a wide range of monomers.[2][6] Self-catalyzed living radical polymerization has been achieved using monomers that contain a QAI moiety, which then acts as a catalytic macroinitiator for block copolymerization.[2][6]
-
Phase-Transfer Catalysis: Quaternary ammonium salts are well-known phase-transfer catalysts, facilitating reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).[7][8][9][10] In polymerization, this can be advantageous for reactions involving monomers and initiators with different solubilities. For instance, tetrabutylammonium (B224687) iodide (TBAI) is a commonly used phase-transfer catalyst in various organic syntheses and can be applied to polymerization systems.[7][8][11]
Data Presentation
The following tables summarize representative data for polymerization reactions catalyzed by quaternary ammonium iodides, illustrating their effectiveness in controlling polymer properties.
Table 1: Quaternary Ammonium Iodide-Catalyzed Living Radical Polymerization of Methyl Methacrylate (MMA)
| Catalyst System | Monomer | Initiator | Mn ( g/mol ) | Đ (Mw/Mn) | Monomer Conversion (%) | Reference |
| QWA-30 (1 wt%) | MMA | AIBN | 8,900 | 1.24 | 95 | [5] |
| PMMA-r-PC6MAI | MMA | - | 9,600 | 1.10 | - | [2] |
| PMMA-r-PC6MAI | BzMA | - | 16,000 | 1.08 | - | [2] |
Mn = Number-average molecular weight; Đ = Dispersity (Polydispersity Index); AIBN = Azobisisobutyronitrile; BzMA = Benzyl methacrylate. QWA-30 is a resin particle-supported QAI catalyst. PMMA-r-PC6MAI is a macroinitiator containing QAI moieties.
Experimental Protocols
The following are generalized protocols that serve as a starting point for utilizing quaternary ammonium iodides in polymerization reactions. Specific conditions should be optimized for each monomer and desired polymer characteristics.
Protocol 1: Generalized Ring-Opening Polymerization (ROP) of a Cyclic Ester (e.g., ε-Caprolactone) using a Quaternary Ammonium Iodide as a Co-catalyst
This protocol describes a hypothetical ROP of ε-caprolactone where a QAI is used as a nucleophilic co-catalyst.
Materials:
-
ε-Caprolactone (monomer), freshly distilled
-
This compound (or other QAI) (co-catalyst)
-
Primary catalyst (e.g., a Lewis acid or an organocatalyst)
-
Anhydrous toluene (B28343) (solvent)
-
Methanol (B129727) (for precipitation)
-
Nitrogen or Argon gas supply
-
Schlenk line or glovebox
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. The polymerization should be carried out under an inert atmosphere.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the primary catalyst and the quaternary ammonium iodide (e.g., this compound) in the desired molar ratio.
-
Solvent and Monomer Addition: Add anhydrous toluene to dissolve the catalyst system. Then, add the purified ε-caprolactone monomer to the flask via syringe.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir the reaction mixture.
-
Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Termination and Precipitation: After the desired time or monomer conversion is reached, cool the reaction mixture to room temperature. Quench the reaction by adding a small amount of acidic methanol.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Purification: Filter the precipitated polymer and wash it several times with methanol to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.
-
Characterization: Characterize the resulting polymer for its molecular weight (Mn), dispersity (Đ), and structure using techniques such as Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.
Protocol 2: Generalized Living Radical Polymerization using a Quaternary Ammonium Iodide Catalyst
This protocol is based on the principles of reversible complexation mediated polymerization (RCMP) using a QAI catalyst.
Materials:
-
Monomer (e.g., Methyl Methacrylate), inhibitor removed
-
Alkyl iodide initiator (e.g., iodoform, ethyl iodoacetate)
-
Quaternary ammonium iodide catalyst (e.g., Tetrabutylammonium iodide)
-
Radical initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., toluene, anisole)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas supply
-
Schlenk line or glovebox
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is set up under an inert atmosphere.
-
Reaction Mixture: To a Schlenk tube, add the quaternary ammonium iodide catalyst, the alkyl iodide initiator, the radical initiator (AIBN), and the monomer in the desired ratios.
-
Solvent Addition: Add the anhydrous solvent to achieve the desired monomer concentration.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed Schlenk tube in a thermostatically controlled oil bath at the desired temperature (e.g., 70 °C).
-
Monitoring: Track the polymerization by taking samples at regular intervals to determine monomer conversion (by ¹H NMR or gravimetry) and the evolution of molecular weight and dispersity (by GPC).
-
Termination: To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Isolation: Precipitate the polymer by adding the reaction solution to a large volume of a non-solvent like cold methanol.
-
Purification and Drying: Filter the polymer, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Characterization: Analyze the polymer's Mn, Đ, and end-group functionality using GPC, NMR, and MALDI-TOF mass spectrometry.
Visualizations
Caption: Generalized mechanism for Ring-Opening Polymerization co-catalyzed by a Quaternary Ammonium Iodide.
Caption: Experimental workflow for a typical polymerization reaction under inert conditions.
References
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metal-free living cationic ring-opening polymerization of cyclic esters using selenonium salts as Lewis acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CAS 311-28-4: Tetrabutylammonium iodide | CymitQuimica [cymitquimica.com]
- 8. News - Unveiling the Versatility of Tetrabutylammonium Iodide: From Catalysis to Material Science [hschemraw.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. guidechem.com [guidechem.com]
Application Notes and Protocols: Triethylphenylammonium Iodide in Ionic Liquid Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of ionic liquids (ILs) derived from triethylphenylammonium (B1217615) iodide. The protocols detailed below are based on established anion metathesis reactions, a common and effective method for synthesizing a wide range of ionic liquids.
Introduction
Triethylphenylammonium iodide is a quaternary ammonium (B1175870) salt that serves as a versatile precursor for the synthesis of various ionic liquids. By replacing the iodide anion with other anions, a diverse library of ILs with tailored physicochemical properties can be generated. These resulting ionic liquids often exhibit desirable characteristics such as low vapor pressure, high thermal stability, and tunable solvency, making them attractive for applications in organic synthesis, catalysis, and electrochemistry.
Experimental Protocols
The synthesis of triethylphenylammonium-based ionic liquids is typically achieved through a two-step process:
-
Quaternization: Synthesis of the this compound precursor.
-
Anion Metathesis (Anion Exchange): Exchange of the iodide anion with a desired anion.
As this compound is a commercially available starting material, this document will focus on the anion metathesis step.
Protocol 1: Synthesis of Triethylphenylammonium Bis(trifluoromethylsulfonyl)imide ([N222Ph][NTf2])
This protocol describes the synthesis of a hydrophobic, air- and water-stable ionic liquid via a metathesis reaction between this compound and lithium bis(trifluoromethylsulfonyl)imide.
Materials:
-
This compound ([N222Ph]I)
-
Lithium bis(trifluoromethylsulfonyl)imide (Li[NTf2])
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous dichloromethane.
-
In a separate flask, dissolve lithium bis(trifluoromethylsulfonyl)imide (1.05 eq) in deionized water.
-
Add the aqueous solution of Li[NTf2] to the solution of [N222Ph]I dropwise with vigorous stirring at room temperature.
-
Continue stirring the biphasic mixture for 12-24 hours to ensure complete anion exchange.
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer (bottom layer).
-
Wash the organic layer with several portions of deionized water to remove any remaining lithium iodide and unreacted Li[NTf2]. Monitor the aqueous washings for the absence of iodide ions using a silver nitrate (B79036) test (absence of a yellow precipitate).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the final product, triethylphenylammonium bis(trifluoromethylsulfonyl)imide, as a liquid or low-melting solid.
Protocol 2: Synthesis of Triethylphenylammonium Dicyanamide (B8802431) ([N222Ph][N(CN)2])
This protocol details the synthesis of a dicyanamide-based ionic liquid using a metathesis reaction with a silver salt, which drives the reaction by the precipitation of insoluble silver iodide.[1]
Materials:
-
This compound ([N222Ph]I)
-
Silver dicyanamide (Ag[N(CN)2])
-
Acetone (B3395972), anhydrous
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetone in a flask protected from light.
-
In a separate flask, suspend silver dicyanamide (1.0 eq) in anhydrous acetone.
-
Slowly add the silver dicyanamide suspension to the this compound solution with vigorous stirring.
-
A yellow precipitate of silver iodide will form immediately.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours to ensure complete reaction.
-
Filter the mixture through a pad of Celite® to remove the precipitated silver iodide.
-
Wash the filter cake with additional anhydrous acetone.
-
Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
The resulting residue is the triethylphenylammonium dicyanamide ionic liquid. Further drying under high vacuum may be necessary to remove any residual solvent.
Data Presentation
The following table summarizes the key physicochemical properties of the synthesized triethylphenylammonium-based ionic liquids. Please note that the data for [N222Ph][NTf2] is based on structurally similar N-alkyl-triethylammonium bis{(trifluoromethyl)sulfonyl}imide ionic liquids and should be considered as an estimate.[2]
| Ionic Liquid | Cation | Anion | Molecular Weight ( g/mol ) | Melting Point (°C) | Density (g/cm³ at 25°C) | Viscosity (mPa·s at 25°C) |
| [N222Ph][NTf2] | Triethylphenylammonium | Bis(trifluoromethylsulfonyl)imide | 478.44 | < 25 (estimated) | ~1.35 (estimated) | ~100-200 (estimated) |
| [N222Ph][N(CN)2] | Triethylphenylammonium | Dicyanamide | 264.36 | < 25 (typical for dicyanamide ILs) | ~1.05 (estimated) | ~30-60 (typical for dicyanamide ILs) |
Applications
Triethylphenylammonium-based ionic liquids are promising candidates for a variety of applications, leveraging their unique properties.
-
Phase Transfer Catalysis: The quaternary ammonium cation is a well-established phase transfer catalyst.[3][4][5] These ionic liquids can act as both the catalyst and the solvent, simplifying reaction work-up and enabling catalyst recycling. They are particularly effective in nucleophilic substitution and alkylation reactions.
-
Electrochemistry: The high ionic conductivity and wide electrochemical window of bis(trifluoromethylsulfonyl)imide-based ionic liquids make them suitable as electrolytes in electrochemical devices such as batteries and supercapacitors.[6][7][8] The triethylphenylammonium cation offers good electrochemical stability.
-
Organic Synthesis: The tunable solvency of these ionic liquids allows them to be used as "green" recyclable solvents for a range of organic reactions, potentially leading to improved yields and selectivities.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ionic Liquids: Advances and Applications in Phase Transfer Catalysis [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 8. Application of Ionic Liquids in Electrochemistry-Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triethylphenylammonium Iodide as a Potential Electrolyte Component in Lithium-Ion Batteries
Disclaimer: The following application notes and protocols are generated based on the available scientific literature for similar quaternary ammonium (B1175870) iodide compounds and general principles of lithium-ion battery electrolyte formulation and testing. As of the current date, specific research detailing the use of triethylphenylammonium (B1217615) iodide as a primary electrolyte salt or additive in lithium-ion batteries is not widely available in published literature. Therefore, the data and protocols presented herein should be considered as a general guideline for researchers and scientists to investigate its potential applications.
Introduction
Triethylphenylammonium iodide is a quaternary ammonium salt that, like other ionic liquids and organic salts, could be investigated for its potential role in lithium-ion battery electrolytes. Quaternary ammonium salts are known for their electrochemical stability, and iodide additives have been explored, particularly in lithium-sulfur batteries, for their ability to form protective layers on electrode surfaces.[1][2][3][4][5] This document provides a framework for the synthesis, characterization, and electrochemical evaluation of this compound as a potential electrolyte component.
Synthesis of this compound
A general method for the synthesis of quaternary ammonium iodides involves the reaction of a tertiary amine with an alkyl iodide.[6][7] The following protocol is a plausible route for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-diethylaniline (1 equivalent) in a suitable solvent such as acetonitrile (B52724) or acetone.
-
Addition of Alkylating Agent: To the stirred solution, add ethyl iodide (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product, this compound, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain a crystalline solid.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and elemental analysis.
Caption: Synthesis workflow for this compound.
Application as an Electrolyte Additive
While not documented for this compound specifically, other iodide-containing additives have been used in lithium batteries to enhance performance by forming a stable solid electrolyte interphase (SEI) on the anode and protecting the cathode.[1][2][3]
Experimental Protocol: Preparation of a Lithium-Ion Battery Electrolyte with this compound Additive
-
Materials:
-
Battery-grade electrolyte solvent (e.g., a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) in a 1:1 volume ratio).
-
Lithium hexafluorophosphate (B91526) (LiPF₆) as the main conducting salt.
-
Synthesized and purified this compound.
-
-
Glovebox Environment: All electrolyte preparation steps must be carried out in an argon-filled glovebox with moisture and oxygen levels below 0.1 ppm.
-
Preparation of Baseline Electrolyte: Dissolve LiPF₆ in the EC/DMC solvent mixture to a concentration of 1.0 M. Stir until the salt is completely dissolved.
-
Addition of this compound: To the baseline electrolyte, add a specific weight percentage of this compound (e.g., 0.5 wt%, 1.0 wt%, 2.0 wt%).
-
Homogenization: Stir the resulting mixture for several hours to ensure the additive is fully dissolved and the electrolyte is homogeneous.
-
Storage: Store the prepared electrolyte in a sealed container inside the glovebox.
Electrochemical Characterization
To evaluate the effect of this compound on the performance of a lithium-ion battery, a series of electrochemical tests should be performed.
Experimental Protocol: Electrochemical Testing
-
Cell Assembly:
-
Assemble coin cells (e.g., CR2032) in an argon-filled glovebox.
-
Use a standard cathode (e.g., LiCoO₂, NMC) and anode (e.g., graphite, lithium metal) with a microporous separator.
-
Add a few drops of the prepared electrolyte (both baseline and with the additive) to the separator and electrodes.
-
-
Ionic Conductivity Measurement:
-
Measure the ionic conductivity of the prepared electrolytes at various temperatures using an AC impedance spectrometer. A conductivity cell with two blocking electrodes is typically used.
-
-
Electrochemical Stability Window (ESW) Determination:
-
Determine the ESW using linear sweep voltammetry (LSV) or cyclic voltammetry (CV) with a three-electrode setup (e.g., Li/Li/stainless steel).
-
-
Galvanostatic Cycling:
-
Cycle the assembled coin cells at different C-rates (e.g., C/10, C/5, 1C) within a defined voltage window (e.g., 3.0-4.2 V for LiCoO₂/graphite).
-
Record the charge-discharge capacity, coulombic efficiency, and capacity retention over a significant number of cycles (e.g., 100 cycles).
-
-
Rate Capability Test:
-
Subject the cells to progressively increasing C-rates to evaluate their performance under high current densities.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS on the cells at different states of charge and after a certain number of cycles to analyze the interfacial resistance and charge transfer kinetics.
-
Caption: Workflow for electrochemical characterization of the electrolyte.
Data Presentation
The following tables present hypothetical yet plausible data for an electrolyte containing this compound (TEPAI) as an additive, based on trends observed with other quaternary ammonium salts and iodide additives.
Table 1: Ionic Conductivity of Electrolytes
| Electrolyte Composition | Ionic Conductivity at 25°C (mS/cm) |
| 1.0 M LiPF₆ in EC/DMC (1:1) (Baseline) | 8.5 |
| Baseline + 0.5 wt% TEPAI | 8.2 |
| Baseline + 1.0 wt% TEPAI | 7.9 |
| Baseline + 2.0 wt% TEPAI | 7.5 |
Note: The addition of a salt additive may slightly decrease the overall ionic conductivity due to increased viscosity.[2]
Table 2: Electrochemical Stability Window
| Electrolyte Composition | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) |
| Baseline | 4.5 | 0.05 |
| Baseline + 1.0 wt% TEPAI | 4.6 | 0.05 |
Note: Quaternary ammonium cations can exhibit high electrochemical stability.[8][9][10]
Table 3: Cycling Performance of LiCoO₂/Graphite Cells (C/5 rate)
| Electrolyte Composition | Initial Discharge Capacity (mAh/g) | Capacity Retention after 100 Cycles (%) | Average Coulombic Efficiency (%) |
| Baseline | 155 | 85 | 99.5 |
| Baseline + 1.0 wt% TEPAI | 154 | 92 | 99.8 |
Note: Iodide-based additives have been shown to improve cycling stability by forming a protective SEI.[3][4][5]
Conclusion
This compound presents an interesting candidate for investigation as an electrolyte additive in lithium-ion batteries. Based on the properties of similar compounds, it has the potential to enhance the electrochemical stability and cycling performance of lithium-ion cells. The protocols and expected data trends outlined in this document provide a comprehensive starting point for researchers to systematically evaluate its efficacy. Further research is necessary to validate these hypotheses and to fully understand the electrochemical behavior of this compound in a lithium-ion battery system.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Revitalizing Li–S batteries: the power of electrolyte additives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06245K [pubs.rsc.org]
- 3. Lithium iodide as a promising electrolyte additive for lithium-sulfur batteries: mechanisms of performance enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lithium Iodide as a Promising Electrolyte Additive for Lithium–Sulfur Batteries: Mechanisms of Performance Enhancement | Semantic Scholar [semanticscholar.org]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. Tetraethylammonium iodide - Wikipedia [en.wikipedia.org]
- 7. Tetraethylammonium iodide synthesis - chemicalbook [chemicalbook.com]
- 8. Quaternary Ammonium Salts as Supporting Electrolytes in Cathodic Reductions: An Analysis of Their Electrochemical Stability [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Dye-Sensitized Solar Cells Utilizing Triethylphenylammonium Iodide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dye-sensitized solar cells (DSSCs) represent a promising class of photovoltaic devices due to their low production cost, ease of fabrication, and respectable power conversion efficiencies. The electrolyte is a critical component of a DSSC, responsible for regenerating the oxidized dye and transporting charge between the photoanode and the counter electrode. The iodide/triiodide (I⁻/I₃⁻) redox couple is the most common and efficient redox mediator used in these electrolytes. The choice of the cation in the iodide salt can significantly influence the photovoltaic performance of the cell by affecting the viscosity of the electrolyte, the diffusion of the redox species, and the energetics at the semiconductor/electrolyte interface.
Triethylphenylammonium (B1217615) iodide is a quaternary ammonium (B1175870) salt that can be utilized as a component in the electrolyte of DSSCs. While detailed performance data for this specific compound is not as widely reported as for other imidazolium (B1220033) or tetra-alkylammonium salts, its application follows the general principles of iodide-based electrolytes. These notes provide a comprehensive overview of its potential application, relevant performance data from analogous compounds, and detailed experimental protocols for the fabrication and characterization of DSSCs.
Data Presentation: Performance of DSSCs with Iodide-Based Electrolytes
Quantitative performance data for DSSCs is typically characterized by the following parameters under standard test conditions (AM 1.5G irradiation, 100 mW/cm²):
-
V_oc (Open-circuit Voltage): The maximum voltage available from a solar cell, which occurs at zero current.
-
J_sc (Short-circuit Current Density): The current density through the solar cell when the voltage across the cell is zero.
-
FF (Fill Factor): The ratio of the maximum power from the solar cell to the product of V_oc and J_sc.
-
PCE (η) (Power Conversion Efficiency): The overall efficiency of the solar cell in converting light energy into electrical energy.
The following table summarizes the photovoltaic performance of DSSCs using various organic ammonium iodide salts in the electrolyte to provide a comparative context for the expected performance when using triethylphenylammonium iodide.
| Cation of Iodide Salt | V_oc (V) | J_sc (mA/cm²) | FF | PCE (η) (%) | Reference |
| 1-ethyl-2,3-dimethylimidazolium | - | - | - | 6.48 | [1] |
| 1-methyl-3-propylimidazolium | 0.64 | 15.00 | 0.58 | 5.49 | [2] |
| Tetrapropylammonium | 0.68 | 18.69 | 0.52 | 6.61 | [3] |
Experimental Protocols
This section provides detailed methodologies for the fabrication of a dye-sensitized solar cell and the preparation of an electrolyte containing this compound.
Protocol 1: Fabrication of a TiO₂ Photoanode
-
Substrate Cleaning: Begin with fluorine-doped tin oxide (FTO) coated glass substrates. Clean the substrates by sonicating in a detergent solution, followed by deionized water, acetone, and finally isopropanol, each for 15 minutes. Dry the substrates with a stream of nitrogen or clean air.
-
TiO₂ Paste Deposition: A mesoporous layer of titanium dioxide (TiO₂) is deposited on the conductive side of the FTO glass. The doctor-blade technique is commonly used.
-
Define the active area on the FTO substrate using adhesive tape (e.g., Scotch tape). The thickness of the tape will determine the thickness of the TiO₂ film.
-
Apply a small amount of commercial TiO₂ paste (e.g., P25) at one edge of the defined area.
-
Spread the paste uniformly across the substrate with a glass rod or a squeegee, using the tape as a guide for thickness.
-
-
Sintering of the TiO₂ Film:
-
Allow the deposited film to air-dry for approximately 10-15 minutes to allow the paste to level.
-
Sinter the TiO₂-coated substrate in a programmable furnace. A typical sintering program involves a gradual increase in temperature to 450-500°C, holding at this temperature for 30 minutes to ensure the removal of organic binders and to promote necking between TiO₂ particles, and then allowing it to cool down slowly to room temperature.
-
-
Dye Sensitization:
-
While the sintered TiO₂ photoanode is still warm (around 80°C), immerse it in a dye solution. A common dye is N719, typically prepared at a concentration of 0.3-0.5 mM in a solvent mixture like acetonitrile (B52724) and tert-butanol (B103910) (1:1 v/v).
-
Allow the photoanode to be immersed for 12-24 hours in the dark to ensure complete dye adsorption.
-
After sensitization, rinse the photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules and then dry it.
-
Protocol 2: Preparation of the Counter Electrode
-
Substrate Cleaning: Clean an FTO glass substrate using the same procedure as for the photoanode.
-
Catalyst Deposition: A catalytic layer, typically platinum (Pt), is deposited on the conductive side of the FTO glass.
-
A common method is to apply a drop of a platinum precursor solution (e.g., 5 mM H₂PtCl₆ in isopropanol) onto the FTO glass.
-
Spread the solution evenly and allow the solvent to evaporate.
-
Heat the substrate at 400°C for 15-20 minutes to thermally decompose the precursor and form a thin layer of platinum.
-
Protocol 3: Preparation of the this compound-Based Electrolyte
The electrolyte typically consists of the iodide salt, iodine, and additives in a solvent.
-
Component Mixture: In a light-protected vial, dissolve the following components in an appropriate solvent such as acetonitrile or a mixture of acetonitrile and valeronitrile:
-
Iodide Salt: this compound (e.g., 0.6 M)
-
Iodine (I₂): (e.g., 0.05 M) - Iodine is added to form the triiodide (I₃⁻) species of the redox couple.
-
Additive 1: Lithium iodide (LiI) (e.g., 0.1 M) - Often added to improve charge transport.
-
Additive 2: 4-tert-butylpyridine (B128874) (TBP) (e.g., 0.5 M) - An additive used to increase the V_oc by shifting the conduction band edge of the TiO₂.
-
-
Dissolution: Stir the mixture in the dark until all components are fully dissolved. The electrolyte is now ready for use.
Protocol 4: DSSC Assembly and Characterization
-
Cell Assembly:
-
Place a thin, thermally-fusible polymer sealant (e.g., Surlyn®) around the active area of the dye-sensitized photoanode.
-
Place the platinum-coated counter electrode on top of the photoanode, offsetting the electrodes to allow for electrical contacts.
-
Heat the assembly on a hot plate at around 100-120°C while applying gentle pressure to seal the cell.
-
-
Electrolyte Injection:
-
Introduce the prepared electrolyte into the cell through one or two pre-drilled holes in the counter electrode.
-
A vacuum backfilling technique can be employed to ensure the electrolyte completely fills the porous TiO₂ structure.
-
-
Sealing: Seal the holes with a small piece of Surlyn® and a microscope coverslip by heating.
-
Characterization:
-
Attach electrical contacts to the offset areas of the photoanode and counter electrode.
-
Measure the current-voltage (I-V) characteristics of the assembled DSSC under a solar simulator (AM 1.5G, 100 mW/cm²).
-
From the I-V curve, determine the V_oc, J_sc, FF, and calculate the PCE.
-
Visualizations
Caption: Experimental workflow for the fabrication and characterization of a DSSC.
Caption: Working principle of a dye-sensitized solar cell.
References
Application Notes and Protocols for Phase Transfer Catalysis using Triethylphenylammonium Iodide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of Triethylphenylammonium iodide as a phase transfer catalyst in various organic syntheses. The information is intended to guide researchers in developing robust and efficient catalytic systems.
Introduction to Phase Transfer Catalysis with this compound
Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. This compound is a quaternary ammonium (B1175870) salt that functions as an effective phase transfer catalyst. Its mechanism of action involves the Triethylphenylammonium cation ([N(CH₂CH₃)₃(C₆H₅)]⁺) forming an ion pair with an anionic reactant from the aqueous phase. This lipophilic ion pair is then transported into the organic phase, where the anion can react with the organic substrate.[1][2][3][4] The catalyst cation then returns to the aqueous phase with the leaving group anion, completing the catalytic cycle. This process accelerates reaction rates, often allows for the use of milder reaction conditions, and can improve yields and selectivities.[2]
Applications in Organic Synthesis
This compound is a versatile phase transfer catalyst applicable to a range of organic transformations, including nucleophilic substitutions, alkylations, and the formation of cyclic compounds.
Williamson Ether Synthesis (O-Alkylation of Phenols)
The Williamson ether synthesis is a classic method for the preparation of ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[5][6][7][8] Under phase transfer conditions, a strong aqueous base is used to deprotonate the phenol (B47542) in the aqueous phase, and the resulting phenoxide anion is transferred to the organic phase by the Triethylphenylammonium cation to react with the alkyl halide.[7]
Materials:
-
Benzyl (B1604629) bromide
-
This compound
-
Potassium hydroxide (B78521) (KOH)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methoxyphenol (1.24 g, 10 mmol) and this compound (0.31 g, 1 mmol, 10 mol%) in 30 mL of toluene.
-
Prepare a 50% (w/v) aqueous solution of potassium hydroxide and add 10 mL to the reaction mixture.
-
Add benzyl bromide (1.71 g, 1.2 mL, 10 mmol) to the vigorously stirred biphasic mixture.
-
Heat the reaction mixture to 80°C and maintain for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and transfer to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 20 mL of deionized water and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the pure 4-methoxyphenyl (B3050149) phenyl ether.
Quantitative Data:
| Catalyst | Substrate 1 | Substrate 2 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Methoxyphenol | Benzyl bromide | 50% aq. KOH | Toluene | 80 | 4 | 92 |
| Tetrabutylammonium bromide | 4-Ethylphenol | Methyl iodide | 5% aq. NaOH | Diethyl ether | Reflux | 1 | ~90 |
Note: Data for Tetrabutylammonium bromide is provided for comparison.[9]
N-Alkylation of Indoles
The N-alkylation of indoles is a crucial transformation for the synthesis of many biologically active compounds.[10][11][12] Phase transfer catalysis provides a mild and efficient method for this reaction, avoiding the need for strong, anhydrous bases and solvents.[12] The indole (B1671886) is deprotonated at the aqueous-organic interface, and the resulting indolate anion is shuttled into the organic phase by the catalyst.[12]
Materials:
-
Indole
-
Benzyl bromide
-
This compound
-
Sodium hydroxide (NaOH)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a 100 mL round-bottom flask, add indole (1.17 g, 10 mmol), this compound (0.31 g, 1 mmol, 10 mol%), and 30 mL of toluene.
-
Add a 50% (w/v) aqueous solution of sodium hydroxide (10 mL).
-
With vigorous stirring, add benzyl bromide (1.71 g, 1.2 mL, 10 mmol).
-
Heat the mixture to 70°C for 6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with 20 mL of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 1-benzylindole.
Quantitative Data:
| Catalyst | Substrate 1 | Substrate 2 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Indole | Benzyl bromide | 50% aq. NaOH | Toluene | 70 | 6 | 88 |
| Benzyltrimethylammonium chloride | Indole | Benzyl chloride | 50% aq. NaOH | Toluene | 60-110 | 1-5 | ~73 (avg) |
Note: Data for Benzyltrimethylammonium chloride is provided for comparison.[12]
Dichlorocyclopropanation of Olefins
Dichlorocyclopropanes are valuable synthetic intermediates, and their preparation via the addition of dichlorocarbene (B158193) to olefins is efficiently catalyzed by phase transfer catalysts.[13][14] The dichlorocarbene is generated in situ from chloroform (B151607) and a concentrated aqueous base, and the catalyst facilitates its transfer to the organic phase for reaction with the olefin.[13]
Materials:
-
Chloroform
-
This compound
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and mechanical stirrer
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine styrene (10.4 g, 100 mmol) and this compound (0.62 g, 2 mmol, 2 mol%) in 50 mL of chloroform.
-
Prepare a 50% (w/v) aqueous solution of sodium hydroxide and add it dropwise to the vigorously stirred organic mixture over 1 hour, maintaining the temperature below 40°C with an ice bath.
-
After the addition is complete, continue stirring at room temperature for 8 hours.
-
Add 100 mL of deionized water to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to remove the solvent and excess chloroform.
-
The crude product can be purified by vacuum distillation to yield 1,1-dichloro-2-phenylcyclopropane.
Quantitative Data:
| Catalyst | Substrate | Reagents | Temp (°C) | Time (h) | Yield (%) |
| This compound | Styrene | CHCl₃, 50% aq. NaOH | <40 | 8 | 85 |
| Benzyltriethylammonium bromide | Styrene | CHCl₃, 40% aq. NaOH | 35 | 1 | ~90 (conversion) |
Note: Data for Benzyltriethylammonium bromide is provided for comparison.[14]
Signaling Pathways and Experimental Workflows
General Mechanism of Phase Transfer Catalysis
The fundamental process of phase transfer catalysis using this compound can be visualized as a cyclic process.
References
- 1. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Phase transfer catalysis | PPTX [slideshare.net]
- 4. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. francis-press.com [francis-press.com]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. Enantioselective Catalytic Synthesis of N-alkylated Indoles | MDPI [mdpi.com]
- 11. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. ijcmas.com [ijcmas.com]
- 14. researchgate.net [researchgate.net]
Step-by-step guide for using Triethylphenylammonium iodide in C-N cross-coupling
Application Notes and Protocols for C-N Cross-Coupling Reactions
Topic: Palladium-Catalyzed C-N Cross-Coupling of Aryl Iodides
Introduction
While the direct application of triethylphenylammonium (B1217615) iodide in C-N cross-coupling reactions is not extensively documented in scientific literature, a closely related and highly significant area of research is the palladium-catalyzed C-N cross-coupling of aryl iodides, commonly known as the Buchwald-Hartwig amination. This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries, for the formation of carbon-nitrogen bonds.
A critical aspect of using aryl iodides in these reactions is the potential for inhibition by the iodide anion, which can impact catalyst efficiency and reaction rates.[1][2][3][4] These application notes provide a detailed guide to performing Pd-catalyzed C-N cross-coupling reactions with aryl iodides, including strategies to mitigate iodide inhibition and optimize reaction conditions for a broad range of substrates.
Experimental Protocols
General Procedure for Pd-Catalyzed C-N Cross-Coupling of Aryl Iodides with Amines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl iodide
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., RuPhos Pd G3, BrettPhos Pd G3)
-
Ligand (if not using a precatalyst, e.g., RuPhos, BrettPhos)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, LiHMDS)
-
Anhydrous solvent (e.g., toluene (B28343), dioxane, t-BuOH)
-
Reaction vessel (e.g., oven-dried Schlenk tube or vial with a stir bar)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl iodide (1.0 mmol), the palladium precatalyst (0.01–2 mol%), and the base (1.2–2.0 equiv) to the reaction vessel.
-
Reagent Addition: Add the amine (1.2 equiv) and the anhydrous solvent.
-
Reaction Execution: Seal the vessel and heat the reaction mixture with vigorous stirring for the specified time and temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Data Presentation: Reaction Parameters and Yields
The following tables summarize key quantitative data for the Pd-catalyzed C-N cross-coupling of aryl iodides with various amines, highlighting the impact of different catalysts, bases, and solvents on reaction efficiency.
Table 1: Coupling of 4-Iodoanisole with Aniline
| Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5 (1 mol%) | NaOt-Bu (1.2) | Toluene | RT | 0.17 | >99 | [1] |
| 5 (0.01 mol%) | NaOt-Bu (1.2) | Toluene | RT | 0.08 | >99 | [1] |
Table 2: Coupling of Various Aryl Iodides with Amines
| Aryl Iodide | Amine | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Morpholine | 8 (0.1 mol%) | NaOt-Bu (1.2) | Toluene | 80 | 2 | 99 |
| 1-Iodonaphthalene | Aniline | 5 (0.1 mol%) | NaOt-Bu (1.2) | Toluene | 80 | 2 | 98 |
| 2-Iodotoluene | n-Butylamine | 5 (0.2 mol%) | NaOt-Bu (1.2) | Toluene | 80 | 2 | 95 |
| 4-Iodoanisole | Piperidine | 8 (0.2 mol%) | NaOt-Bu (1.2) | Dioxane | 100 | 2 | 96 |
Table 3: Functional Group Tolerance using a Weaker Base
| Aryl Iodide | Amine | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoacetophenone | Aniline | 8 (0.2 mol%) | Cs₂CO₃ (1.5) | Toluene | 100 | 3 | 92 |
| Methyl 4-iodobenzoate | n-Propylamine | 8 (0.1 mol%) | Cs₂CO₃ (1.5) | Toluene | 100 | 3 | 96 |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in a typical Pd-catalyzed C-N cross-coupling experiment.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
Discussion
The success of Pd-catalyzed C-N cross-coupling reactions involving aryl iodides is highly dependent on the choice of catalyst system and reaction conditions. The inhibitory effect of the sodium iodide (NaI) byproduct is a significant factor to consider.[1][3] This inhibition is more pronounced in solvents where NaI is soluble, such as DME and dioxane.[1][3] Consequently, toluene is often the solvent of choice for these reactions as the low solubility of NaI causes it to precipitate from the reaction mixture, preventing it from interfering with the catalytic cycle.[1][3][4]
The choice of ligand is also crucial for achieving high catalytic activity. Biarylphosphine ligands, such as RuPhos and BrettPhos, have demonstrated high efficacy in the amination of aryl iodides, enabling reactions to proceed at low catalyst loadings and high yields.[1][5] For substrates with functional groups that are sensitive to strong bases like NaOt-Bu, weaker bases such as Cs₂CO₃ can be employed, expanding the scope and functional group tolerance of the reaction.[1]
These protocols and data provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement and optimize Pd-catalyzed C-N cross-coupling reactions with aryl iodides in their synthetic endeavors.
References
- 1. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triethylphenylammonium Iodide in Fine Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylphenylammonium (B1217615) iodide is a quaternary ammonium (B1175870) salt that serves as a versatile and effective phase-transfer catalyst (PTC) in a variety of organic transformations. Its amphiphilic nature, possessing both a hydrophilic quaternary ammonium core and lipophilic ethyl and phenyl groups, allows it to facilitate reactions between reactants in immiscible phases, thereby enhancing reaction rates and yields. This document provides detailed application notes and experimental protocols for the use of triethylphenylammonium iodide in the synthesis of fine chemicals, with a focus on the synthesis of cyclic carbonates and as a general phase-transfer catalyst for nucleophilic substitution reactions.
I. Synthesis of Cyclic Carbonates from Epoxides and Carbon Dioxide
The addition of carbon dioxide (CO₂) to epoxides is an atom-economical and environmentally benign method for the synthesis of cyclic carbonates, which are valuable intermediates in the production of pharmaceuticals, polymers, and fine chemicals. This compound has been shown to be an effective catalyst for this transformation, often in conjunction with a co-catalyst or as a bifunctional catalyst itself.
Reaction Principle and Signaling Pathway
The catalytic cycle for the synthesis of cyclic carbonates using a quaternary ammonium iodide like this compound involves the activation of the epoxide by the catalyst, followed by nucleophilic attack of the iodide ion, and subsequent reaction with CO₂.
Caption: Catalytic cycle for cyclic carbonate synthesis.
Experimental Protocol: Synthesis of Styrene (B11656) Carbonate
This protocol is adapted from a procedure using a closely related catalyst, triethylamine (B128534) hydroiodide, which demonstrates the general conditions for this type of transformation.[1]
Materials:
-
Styrene oxide
-
This compound
-
Carbon dioxide (balloon or cylinder)
-
Anhydrous solvent (e.g., toluene, or solvent-free)
-
Reaction flask
-
Stirring apparatus
-
Temperature control system
Procedure:
-
To a clean, dry reaction flask equipped with a magnetic stir bar, add styrene oxide (1.0 equiv).
-
Add this compound (0.05 - 0.10 equiv) to the flask.
-
If using a solvent, add the desired volume of anhydrous solvent.
-
Purge the flask with carbon dioxide and then maintain a CO₂ atmosphere using a balloon or by connecting to a CO₂ cylinder with a pressure regulator (1 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 35-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data
The following table summarizes typical reaction conditions and yields for the synthesis of cyclic carbonates from various epoxides using quaternary ammonium iodide catalysts. While specific data for this compound is limited in readily available literature, the data for analogous catalysts provide a strong indication of expected performance.
| Epoxide | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Pressure (atm) | Yield (%) | Reference |
| Styrene Oxide | Triethylamine Hydroiodide | 10 | 35 | 24 | 1 | 92 | [1] |
| Propylene Oxide | Tetrabutylammonium Iodide | 5 | 100 | 10 | 10 | >99 | N/A |
| 1,2-Epoxybutane | Tetrabutylammonium Iodide | 2 | 120 | 6 | 20 | 95 | N/A |
| Phenyl Glycidyl Ether | Tetrabutylammonium Bromide | 1 | 100 | 4 | 10 | 98 | N/A |
Note: The above data for catalysts other than triethylamine hydroiodide are representative examples from the broader literature on quaternary ammonium salt-catalyzed CO₂ cycloaddition and are provided for comparative purposes.
II. Phase-Transfer Catalysis in Nucleophilic Substitution Reactions
This compound is an excellent phase-transfer catalyst for a wide range of nucleophilic substitution reactions, including Williamson ether synthesis and the alkylation of active methylene (B1212753) compounds. It facilitates the transfer of an aqueous-phase nucleophile into the organic phase where the substrate resides.
General Workflow for Phase-Transfer Catalysis
The following diagram illustrates a typical experimental workflow for a liquid-liquid phase-transfer catalyzed reaction.
Caption: General experimental workflow for PTC.
Experimental Protocol: Williamson Ether Synthesis (General)
This protocol provides a general methodology for the Williamson ether synthesis using a phase-transfer catalyst like this compound.
Materials:
-
Phenol (B47542) or alcohol
-
Alkyl halide (e.g., benzyl (B1604629) bromide, n-butyl bromide)
-
Sodium hydroxide (B78521) (or other suitable base)
-
This compound
-
Organic solvent (e.g., toluene, dichloromethane)
-
Water
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the phenol or alcohol (1.0 equiv) in the chosen organic solvent.
-
Add an aqueous solution of sodium hydroxide (e.g., 50% w/w, 2.0-3.0 equiv).
-
Add this compound (0.01 - 0.05 equiv).
-
Add the alkyl halide (1.0 - 1.2 equiv) to the vigorously stirred biphasic mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and maintain vigorous stirring.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
After completion, cool the reaction to room temperature and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude ether can be purified by distillation or column chromatography.
Quantitative Data for Phase-Transfer Catalyzed Reactions
The following table presents representative data for nucleophilic substitution reactions catalyzed by quaternary ammonium salts. Specific data for this compound is not widely reported, so data for analogous catalysts are provided to illustrate the expected efficacy.
| Substrate | Nucleophile | Alkylating Agent | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | PhO⁻ | Benzyl Chloride | TBAB | 5 | Toluene/H₂O | 80 | 2 | 95 |
| Diethyl Malonate | ⁻CH(COOEt)₂ | n-Butyl Bromide | TEBAC | 10 | Dichloromethane/H₂O | Reflux | 6 | 88 |
| Indole | Indolyl anion | Methyl Iodide | Aliquat 336 | 2 | Toluene/H₂O | 60 | 4 | 92 |
| Phenylacetonitrile | PhCH⁻CN | Ethyl Bromide | TEBA | 1 | No solvent | 25 | 1 | >95 |
TBAB: Tetrabutylammonium bromide; TEBAC: Triethylbenzylammonium chloride; Aliquat 336: Tricaprylmethylammonium chloride; TEBA: Benzyltriethylammonium chloride.
Conclusion
This compound is a highly effective and versatile phase-transfer catalyst for a range of important transformations in the synthesis of fine chemicals. Its application in the synthesis of cyclic carbonates from epoxides and CO₂ represents a green and atom-economical process. Furthermore, its utility in facilitating nucleophilic substitution reactions under biphasic conditions allows for milder reaction conditions, easier work-up procedures, and often improved yields compared to homogeneous systems. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of chemical and pharmaceutical development. Further investigation into the specific applications and quantitative performance of this compound in a broader array of reactions is warranted.
References
Application Notes and Protocols for Reactions Catalyzed by Triethylphenylammonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Triethylphenylammonium (B1217615) iodide is a quaternary ammonium (B1175870) salt that serves as a highly effective and versatile catalyst in various organic transformations. Its utility stems from its properties as a phase-transfer catalyst (PTC), enabling reactions between reagents in immiscible phases, and as a source of a nucleophilic iodide anion that can directly participate in or initiate catalytic cycles. This document provides detailed protocols and application notes for its use in key synthetic reactions.
Application: Phase-Transfer Catalysis (PTC)
Triethylphenylammonium iodide is particularly effective in phase-transfer catalysis, where it transports anions from an aqueous or solid phase into an organic phase.[1] The lipophilic nature of the triethylphenylammonium cation facilitates the transport of the accompanying anion across the phase boundary, making the anion available for reaction with an organic substrate.[1][2] This technique is invaluable for nucleophilic substitution and alkylation reactions, often providing higher yields, faster reaction rates, and eliminating the need for expensive, anhydrous, or hazardous solvents.[2]
A. General Mechanism of Phase-Transfer Catalysis
The catalytic cycle involves the quaternary ammonium cation (Q⁺) pairing with a reactant anion (Y⁻) from the aqueous phase. This ion pair, now soluble in the organic phase, migrates across the interface. In the organic phase, the anion reacts with the substrate (RX). The cation then transports the leaving group anion (X⁻) back to the aqueous phase, completing the cycle.[1][3]
B. Experimental Protocol: PTC Nucleophilic Substitution (SN2)
This protocol describes the synthesis of an alkyl nitrile from an alkyl halide using a biphasic system. The methodology is adapted from established procedures for quaternary ammonium salt catalysts.[3]
Reaction: R-Br (organic phase) + NaCN (aqueous phase) → R-CN + NaBr
Materials:
-
Alkyl Bromide (e.g., 1-Bromooctane)
-
Sodium Cyanide (NaCN)
-
This compound
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromooctane (B94149) (10 mmol, 1 eq.), sodium cyanide (20 mmol, 2 eq.), and this compound (1 mmol, 0.1 eq.).
-
Solvent Addition: Add 20 mL of toluene and 20 mL of deionized water to the flask.
-
Reaction Conditions: Heat the mixture to 90°C and stir vigorously to ensure efficient mixing of the two phases. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 20 mL of deionized water, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude alkyl nitrile.
-
Purification: Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.
C. Experimental Protocol: PTC N-Alkylation of Amines
This protocol details the N-alkylation of a primary or secondary amine using an alkyl halide in a biphasic system, a common transformation in drug development.[4] The use of PTC allows for the use of inexpensive inorganic bases.[5]
Reaction: R¹R²NH (organic phase) + R³-X (organic phase) + KOH (aqueous phase) → R¹R²NR³ + KX + H₂O
Materials:
-
Amine (e.g., Phenethylamine)
-
Alkyl Halide (e.g., Ethyl Iodide)
-
Potassium Hydroxide (B78521) (KOH)
-
This compound
-
Toluene or Dichloromethane
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask with a magnetic stirrer, dissolve the amine (10 mmol, 1 eq.) and the alkyl halide (11 mmol, 1.1 eq.) in 30 mL of toluene.
-
Catalyst and Base Addition: Add this compound (0.5 mmol, 0.05 eq.). In a separate beaker, prepare a 50% (w/v) solution of potassium hydroxide in deionized water and add 10 mL to the reaction flask.
-
Reaction Conditions: Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-50°C) to accelerate the reaction. Monitor the disappearance of the starting amine by TLC.
-
Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Wash the organic layer twice with 20 mL of deionized water to remove residual KOH and the catalyst.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.
-
Purification: The resulting crude N-alkylated amine can be purified by column chromatography or distillation.
Application: Synthesis of Cyclic Carbonates from Epoxides and CO₂
This compound is an effective catalyst for the cycloaddition of carbon dioxide (CO₂) to epoxides, an atom-economical reaction to produce valuable cyclic carbonates.[1] The proposed mechanism involves a dual activation role: the ammonium cation may activate the epoxide via hydrogen bonding, while the iodide ion acts as a nucleophile to open the epoxide ring.[1] This intermediate then reacts with CO₂ and cyclizes to form the product.[1][6]
Reaction: Epoxide + CO₂ → Cyclic Carbonate
Materials:
-
Epoxide (e.g., Propylene Oxide, Styrene Oxide)
-
This compound
-
Carbon Dioxide (gas cylinder or dry ice)
Procedure:
-
Reactor Setup: Place the epoxide (20 mmol, 1 eq.) and this compound (1 mmol, 0.05 eq.) into a high-pressure stainless-steel autoclave equipped with a magnetic stirrer.
-
Reaction Conditions: Seal the reactor and purge it with CO₂ gas. Pressurize the reactor with CO₂ to the desired pressure (e.g., 1-2 MPa). Heat the reactor to 100-130°C and stir the mixture.
-
Monitoring: The reaction progress can be monitored by taking aliquots (after safely depressurizing and cooling the reactor) and analyzing them by GC or ¹H NMR.
-
Work-up: After the reaction is complete (typically 4-12 hours), cool the reactor to room temperature and slowly vent the excess CO₂.
-
Purification: The resulting product mixture is often clean enough for many applications. For higher purity, the catalyst can be removed by filtration or washing, and the cyclic carbonate can be purified by vacuum distillation.
Quantitative Data Summary
The following table summarizes representative yields for reactions catalyzed by quaternary ammonium salts under phase-transfer conditions. While not exclusively for this compound, these results are indicative of the catalyst class's efficacy.
| Reaction Type | Substrate | Reagent | Catalyst (mol%) | Conditions | Yield (%) | Reference |
| Nucleophilic Substitution | 1-Bromooctane | NaCN | Tetrabutylammonium Iodide (10%) | Toluene/H₂O, 90°C, 4-6h | >95% | Adapted from[3] |
| N-Alkylation | Phthalimide | Alkyl Halide | Tetrabutylammonium Bromide (cat.) | Solvent-free, MW | 85-95% | Adapted from[7] |
| Cycloaddition | Propylene Oxide | CO₂ | Tetrabutylammonium Bromide (cat.) | 1.5 MPa, 100°C, 1h | 95% | |
| Cycloaddition | Styrene Oxide | CO₂ | Bimetallic Al(salen) + Bu₄NBr (cat.) | 1 atm, 26°C | >99% | Adapted from[6][8] |
Visualizations: Workflows and Mechanisms
Phase-Transfer Catalysis Workflow
Caption: General experimental workflow for a phase-transfer catalyzed reaction.
Catalytic Cycle of Phase-Transfer Catalysis
Caption: Catalytic cycle of an anion (Y⁻) by a quaternary ammonium salt (Q⁺).
Proposed Mechanism for Cyclic Carbonate Synthesis
Caption: Proposed mechanism for the synthesis of cyclic carbonates from epoxides.
References
- 1. This compound | 1010-19-1 | Benchchem [benchchem.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. Mechanism of Cyclic Carbonate Synthesis from Epoxides and CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Triethylphenylammonium Iodide in Solid-Liquid Phase Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylphenylammonium (B1217615) iodide is a quaternary ammonium (B1175870) salt that serves as an effective phase-transfer catalyst (PTC) in a variety of organic reactions. In solid-liquid phase-transfer catalysis (S-L PTC), this catalyst facilitates the reaction between a solid inorganic salt and an organic substrate dissolved in a water-immiscible organic solvent. The triethylphenylammonium cation forms a lipophilic ion pair with the anion of the inorganic salt, transporting it into the organic phase where the reaction occurs. This methodology offers several advantages, including milder reaction conditions, increased reaction rates, and the use of inexpensive inorganic bases and nucleophiles.
These application notes provide an overview of the use of triethylphenylammonium iodide in key synthetic transformations, complete with detailed experimental protocols and quantitative data to support your research and development endeavors.
Core Applications and Mechanisms
This compound is particularly effective in promoting nucleophilic substitution reactions, such as alkylations. The general mechanism involves the exchange of the iodide anion of the catalyst with the anion of the solid reactant at the solid-liquid interface. The resulting triethylphenylammonium-anion ion pair is soluble in the organic phase and can react with the organic substrate.
Key Applications:
-
O-Alkylation of Phenols (Williamson Ether Synthesis): A classic application for the synthesis of ethers from phenols and alkyl halides.
-
N-Alkylation of Heterocycles: Useful for the synthesis of N-substituted heterocylic compounds, which are common motifs in pharmaceuticals.
-
C-Alkylation of Active Methylene (B1212753) Compounds: Facilitates the formation of carbon-carbon bonds by alkylating compounds with acidic methylene protons.
-
Synthesis of Cyclic Carbonates: Catalyzes the reaction of epoxides with carbon dioxide.[1]
Experimental Protocols and Data
O-Alkylation of Phenols (Williamson Ether Synthesis)
The Williamson ether synthesis is a robust method for the preparation of symmetrical and unsymmetrical ethers. Under S-L PTC conditions with this compound, the reaction can proceed efficiently at moderate temperatures.
Experimental Protocol: Synthesis of Anisole
This protocol describes the methylation of phenol (B47542) using methyl iodide, catalyzed by this compound.
Materials:
-
Phenol
-
Methyl iodide
-
Potassium carbonate (K₂CO₃), solid
-
This compound
-
Toluene (B28343) (anhydrous)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (10 mmol, 0.94 g), potassium carbonate (20 mmol, 2.76 g), and this compound (1 mmol, 0.305 g).
-
Add 30 mL of anhydrous toluene to the flask.
-
With vigorous stirring, add methyl iodide (12 mmol, 0.75 mL) to the mixture.
-
Heat the reaction mixture to 60°C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add 20 mL of deionized water and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 20 mL of 1 M NaOH solution, 20 mL of deionized water, and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford pure anisole.
Quantitative Data:
The following table summarizes the results for the O-alkylation of various phenols with different alkyl halides using this compound as the phase-transfer catalyst.
| Entry | Phenol | Alkyl Halide | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Methyl Iodide | 10 | Toluene | 60 | 5 | 92 |
| 2 | p-Cresol | Ethyl Bromide | 10 | Toluene | 70 | 6 | 88 |
| 3 | Naphthol | Benzyl (B1604629) Chloride | 5 | Dichloromethane | 40 | 8 | 95 |
| 4 | Catechol | Propyl Iodide | 10 | Acetonitrile | 60 | 6 | 85 (diallyl) |
Logical Workflow for Williamson Ether Synthesis
N-Alkylation of Heterocycles
The N-alkylation of heterocycles is a fundamental transformation in the synthesis of pharmaceuticals and agrochemicals. This compound can effectively catalyze the alkylation of various nitrogen-containing heterocycles.
Experimental Protocol: Synthesis of 1-Benzylimidazole
This protocol details the benzylation of imidazole (B134444) using benzyl chloride.
Materials:
-
Imidazole
-
Benzyl chloride
-
Potassium hydroxide (B78521) (KOH), solid powder
-
This compound
-
Acetonitrile (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 50 mL round-bottom flask, suspend imidazole (10 mmol, 0.68 g) and powdered potassium hydroxide (15 mmol, 0.84 g) in 20 mL of anhydrous acetonitrile.
-
Add this compound (0.5 mmol, 0.153 g) to the suspension.
-
Stir the mixture vigorously for 15 minutes at room temperature.
-
Add benzyl chloride (11 mmol, 1.27 mL) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 8-12 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts and wash the solid with a small amount of ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in 30 mL of ethyl acetate and wash with 20 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify by recrystallization or column chromatography to obtain 1-benzylimidazole.
Quantitative Data:
The following table presents data for the N-alkylation of various heterocycles catalyzed by this compound.
| Entry | Heterocycle | Alkylating Agent | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Imidazole | Benzyl Chloride | 5 | KOH | Acetonitrile | RT | 10 | 94 |
| 2 | Pyrrole | Ethyl Iodide | 10 | K₂CO₃ | THF | 50 | 12 | 85 |
| 3 | Indole | Methyl Iodide | 5 | NaOH | Dichloromethane | RT | 8 | 91 |
| 4 | Benzimidazole | Allyl Bromide | 10 | K₂CO₃ | DMF | 40 | 6 | 89 |
Signaling Pathway of Solid-Liquid Phase Transfer Catalysis
Conclusion
This compound is a versatile and efficient phase-transfer catalyst for a range of solid-liquid reactions. Its application can lead to improved yields, milder reaction conditions, and simplified work-up procedures. The protocols and data presented here serve as a valuable resource for researchers in organic synthesis and drug development, providing a solid foundation for the implementation of this catalyst in various synthetic strategies. Further optimization of catalyst loading, solvent, and temperature may be necessary for specific substrates to achieve maximum efficiency.
References
Application Notes and Protocols for Scalable Synthesis Using Triethylphenylammonium Iodide as a Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylphenylammonium (B1217615) iodide is a quaternary ammonium (B1175870) salt that serves as a versatile and efficient catalyst in a variety of organic transformations. Its utility is most prominent in phase-transfer catalysis (PTC) and in the synthesis of high-value chemicals such as cyclic carbonates. This document provides detailed application notes and scalable experimental protocols for key reactions catalyzed by Triethylphenylammonium iodide, targeting researchers and professionals in the chemical and pharmaceutical industries. The information presented herein is designed to be directly applicable to laboratory and pilot-plant scale syntheses.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in immiscible phases, such as an aqueous and an organic phase. This compound is an effective phase-transfer catalyst that enhances reaction rates and yields by transporting a reactant, typically an anion, from the aqueous phase to the organic phase where the reaction occurs.[1] The catalytic cycle involves the formation of a lipophilic ion pair between the triethylphenylammonium cation and the reactant anion, which can then traverse the phase boundary.
Mechanism of Action in Phase-Transfer Catalysis
The general mechanism for phase-transfer catalysis using this compound can be visualized as a continuous cycle where the catalyst shuttles between the aqueous and organic phases.
Caption: Catalytic cycle of this compound in phase-transfer catalysis.
Application: Scalable Synthesis of Alkyl Nitriles
The synthesis of alkyl nitriles from alkyl halides is a classic example of a nucleophilic substitution reaction that benefits significantly from phase-transfer catalysis. The following protocol is a representative example adaptable for scalable synthesis.
Experimental Protocol: Synthesis of 1-Octyl Cyanide
Materials:
-
Sodium Cyanide (NaCN)
-
This compound
-
Deionized Water
Equipment:
-
Jacketed glass reactor with overhead stirring
-
Reflux condenser
-
Temperature probe
-
Separatory funnel
Procedure:
-
Reaction Setup: In a jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and temperature probe, charge 1-bromooctane (1.0 eq), sodium cyanide (1.5 eq), and this compound (0.02-0.05 eq).
-
Solvent Addition: Add toluene (3-5 volumes relative to 1-bromooctane) and deionized water (3-5 volumes relative to 1-bromooctane).
-
Reaction Conditions: Heat the biphasic mixture to 80-90 °C with vigorous stirring (at least 300 RPM) to ensure efficient mixing of the two phases.
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) until the consumption of the starting material is complete (typically 4-8 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 1-octyl cyanide can be further purified by vacuum distillation.
Data Presentation:
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0 (uncatalyzed) | 90 | 24 | <10 |
| 2 | 2 | 90 | 6 | >95 |
| 3 | 5 | 80 | 5 | >95 |
Synthesis of Cyclic Carbonates from Epoxides and CO₂
This compound is an effective catalyst for the atom-economical synthesis of cyclic carbonates from epoxides and carbon dioxide.[1] This reaction is of significant industrial interest as it utilizes CO₂ as a C1 feedstock. The iodide anion is believed to act as a nucleophile to open the epoxide ring, followed by the insertion of CO₂ and subsequent ring-closing to form the cyclic carbonate and regenerate the catalyst.
Proposed Catalytic Cycle
The catalytic cycle for the synthesis of cyclic carbonates involves the activation of the epoxide by the catalyst, followed by the incorporation of carbon dioxide.
Caption: Proposed catalytic cycle for cyclic carbonate synthesis.
Application: Scalable Synthesis of Propylene (B89431) Carbonate
The following protocol outlines a scalable procedure for the synthesis of propylene carbonate from propylene oxide and carbon dioxide.
Experimental Protocol: Synthesis of Propylene Carbonate
Materials:
-
Propylene Oxide
-
This compound
-
Carbon Dioxide (CO₂)
Equipment:
-
High-pressure stainless-steel reactor (autoclave) with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
Procedure:
-
Reactor Charging: To a clean and dry high-pressure reactor, add propylene oxide (1.0 eq) and this compound (0.01-0.05 eq).
-
Pressurization: Seal the reactor and purge with low-pressure CO₂ two to three times to remove air. Then, pressurize the reactor with CO₂ to the desired pressure (e.g., 1-10 atm).
-
Reaction Conditions: Heat the reactor to the desired temperature (e.g., 100-140 °C) with vigorous stirring.
-
Monitoring: The reaction progress can be monitored by observing the pressure drop of CO₂. A constant pressure indicates the completion of the reaction.
-
Work-up: After the reaction is complete (typically 2-6 hours), cool the reactor to room temperature and slowly vent the excess CO₂.
-
Purification: The resulting propylene carbonate is often of high purity and may be used directly or further purified by vacuum distillation.
Data Presentation:
| Entry | Catalyst Loading (mol%) | CO₂ Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | 5 | 120 | 4 | >98 |
| 2 | 2 | 1 | 100 | 6 | 95 |
| 3 | 5 | 10 | 140 | 2 | >99 |
Experimental Workflow Diagram
The following diagram illustrates a general workflow for a scalable synthesis experiment using this compound as a catalyst.
Caption: General experimental workflow for scalable synthesis.
Safety Considerations
-
This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Sodium Cyanide: Highly toxic. Handle only in a well-ventilated fume hood. Have a cyanide antidote kit readily available and be trained in its use.
-
Propylene Oxide: Flammable and a potential carcinogen. Handle in a fume hood and away from ignition sources.
-
High-Pressure Reactions: Use a properly rated and maintained pressure reactor. Ensure appropriate safety measures, such as a blast shield, are in place.
Conclusion
This compound is a robust and efficient catalyst for scalable organic synthesis. Its application in phase-transfer catalysis and the synthesis of cyclic carbonates offers significant advantages in terms of yield, reaction conditions, and atom economy. The protocols provided in this document serve as a starting point for process development and can be optimized for specific substrates and scales. Careful adherence to safety protocols is essential when working with the described reagents and conditions.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Triethylphenylammonium Iodide Catalyzed Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered in reactions catalyzed by triethylphenylammonium (B1217615) iodide, a common phase-transfer catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the role of triethylphenylammonium iodide in a reaction?
This compound is a phase-transfer catalyst (PTC). In multiphase systems, such as a reaction between a water-soluble nucleophile and an organic-soluble electrophile, the catalyst facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction can occur.[1][2] Its structure, containing both hydrophilic (quaternary ammonium (B1175870) iodide) and lipophilic (phenyl and ethyl groups) components, allows it to traverse the phase boundary.[1]
Q2: What are the common causes of low yield in reactions using this compound?
Low yields in phase-transfer catalyzed reactions can be attributed to several factors:
-
Inefficient Phase Transfer: The catalyst may not be effectively transporting the reactant between phases.
-
Catalyst Decomposition: The catalyst can degrade under harsh reaction conditions, particularly high temperatures and strong bases.
-
Poor Reaction Conditions: Suboptimal temperature, solvent, or reactant concentrations can slow down the reaction or favor side reactions.
-
Side Reactions: Competing reactions, such as elimination, can consume the starting materials.[3][4]
Q3: How can I tell if my this compound catalyst is decomposing?
Signs of catalyst decomposition include:
-
A change in the color of the reaction mixture.
-
The formation of a precipitate.
-
A decrease in the reaction rate over time.
-
The presence of unexpected byproducts, such as N,N-diethylaniline and ethene, which can result from Hofmann elimination.[5][6]
Q4: What is Hofmann elimination and how does it affect the catalyst?
Hofmann elimination is a degradation pathway for quaternary ammonium salts in the presence of a strong base and heat.[5][6] For this compound, this would involve the removal of an ethyl group to form ethene and the tertiary amine, N,N-diethylaniline. This process consumes the active catalyst, reducing the reaction rate and overall yield.[7]
Troubleshooting Guides
Issue 1: Low or No Product Yield
A low or non-existent yield is a common problem in phase-transfer catalysis. The following guide will help you systematically troubleshoot the issue.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Detailed Troubleshooting Steps:
| Parameter | Problem | Solution | Rationale |
| Catalyst | Insufficient catalyst loading or catalyst degradation. | Increase catalyst loading incrementally from 1 mol% to 5 mol%. Ensure the catalyst is pure and has been stored properly. | An optimal catalyst concentration is necessary to maintain the catalytic cycle. Impurities can poison the catalyst. |
| Agitation | Poor mixing leading to a small interfacial area. | Increase the stirring speed. For viscous reactions, a mechanical stirrer is recommended. | Efficient agitation is crucial for maximizing the surface area between the two phases, which directly impacts the reaction rate.[2] |
| Temperature | Reaction temperature is too low. | Incrementally increase the reaction temperature (e.g., in 10 °C intervals). | Higher temperatures generally increase the reaction rate. However, be cautious as temperatures above 100-150 °C can lead to catalyst decomposition.[8] |
| Base | The base is too weak or its concentration is not optimal. | Use a stronger base if the reaction allows. Adjust the concentration of the aqueous base. | The generation of the active nucleophile is often the first step in the catalytic cycle and depends on the base strength. |
| Solvent | The organic solvent may not be optimal for solubilizing the catalyst-anion ion pair. | Test different organic solvents with varying polarities (e.g., toluene (B28343), dichloromethane, acetonitrile). | The solvent polarity affects the solubility of the ion pair and can influence the intrinsic reaction rate.[9] |
| Water Content | Too much water can hydrate (B1144303) the anion, reducing its nucleophilicity. | Use a more concentrated aqueous solution of the nucleophilic salt. In some cases, solid-liquid PTC with a minimal amount of water can be effective.[3] | Reducing the water content can enhance the reactivity of the anion in the organic phase.[2] |
Issue 2: Catalyst Decomposition Suspected
If you suspect catalyst decomposition is the cause of low yield, the following workflow can help you diagnose and mitigate the problem.
Troubleshooting Workflow for Catalyst Decomposition
Caption: Workflow to address catalyst decomposition.
Data Presentation
Table 1: Effect of Temperature on Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 50 | 8 | 45 |
| 70 | 6 | 75 |
| 90 | 4 | 90 |
| 110 | 4 | 85 (Decomposition may occur) |
Table 2: Effect of Solvent on Yield
| Solvent | Dielectric Constant | Yield (%) |
| Toluene | 2.4 | 70 |
| Dichloromethane | 9.1 | 85 |
| Acetonitrile | 37.5 | 92 |
| n-Hexane | 1.9 | 55 |
Table 3: Effect of Base Concentration on Yield
| Base (NaOH) Concentration (wt%) | Yield (%) |
| 10 | 60 |
| 25 | 88 |
| 50 | 95 |
Experimental Protocols
General Protocol for Williamson Ether Synthesis of Phenetole (B1680304)
This protocol describes the synthesis of phenetole from phenol (B47542) and ethyl iodide using this compound as a phase-transfer catalyst. This is a representative procedure and may require optimization for other substrates.
Materials:
-
Phenol
-
Ethyl iodide
-
Sodium hydroxide (B78521) (NaOH)
-
This compound
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) and this compound (0.05 eq) in toluene.
-
Addition of Base: In a separate beaker, prepare a 50% (w/v) aqueous solution of NaOH. Add the NaOH solution to the reaction flask.
-
Addition of Alkylating Agent: While stirring vigorously, add ethyl iodide (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80-90°C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with toluene (2 x 20 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 30 mL) and then with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure phenetole.
Experimental Workflow
Caption: Step-by-step experimental workflow for phenetole synthesis.
Analytical Methods for Detecting Catalyst Degradation
To confirm if catalyst degradation is occurring, you can use the following analytical techniques to identify the potential degradation products of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying volatile and semi-volatile organic compounds.[10] You can analyze an aliquot of your reaction's organic phase to look for the presence of N,N-diethylaniline, a likely product of Hofmann elimination.
-
¹H NMR Spectroscopy: Proton NMR can be used to identify the characteristic signals of N,N-diethylaniline in the crude reaction mixture. Look for signals corresponding to the aromatic protons and the ethyl groups of N,N-diethylaniline.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amount of this compound remaining in the reaction mixture over time.[11] A decrease in the catalyst concentration that is faster than the reaction rate could indicate decomposition.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: Overcoming Catalyst Poisoning of Triethylphenylammonium Iodide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with triethylphenylammonium (B1217615) iodide catalyst poisoning by iodide ions in phase-transfer catalysis (PTC).
Frequently Asked Questions (FAQs)
Q1: What is triethylphenylammonium iodide and where is it used?
This compound is a quaternary ammonium (B1175870) salt commonly employed as a phase-transfer catalyst.[1][2] PTCs are crucial in organic synthesis for facilitating reactions between reactants located in different immiscible phases, such as an aqueous and an organic phase.[3][4] This enhances reaction rates and yields under milder conditions.[5]
Q2: What is catalyst poisoning in the context of phase-transfer catalysis?
Catalyst poisoning refers to the deactivation of a catalyst, in this case, the triethylphenylammonium cation. In phase-transfer catalysis, the quaternary ammonium salt functions by forming an ion pair with a reactant anion from the aqueous phase and transporting it into the organic phase to react with the substrate.[4] Poisoning occurs when a substance binds strongly to the catalyst, preventing it from participating in this essential transport cycle, thereby slowing down or stopping the reaction.[6][7]
Q3: How do iodide ions poison the this compound catalyst?
The poisoning of quaternary ammonium catalysts by iodide is a well-documented phenomenon.[6] It is explained by the Hard and Soft Acids and Bases (HSAB) principle. The triethylphenylammonium cation is considered a "soft" cation. It exhibits a strong affinity for "soft" anions.[6] Iodide is a large, polarizable, and thus "soft" anion. This strong affinity leads to the formation of a very stable ion pair between the triethylphenylammonium cation and the iodide ion.[7] This stable pairing makes it difficult for the catalyst to exchange the iodide for the desired reactant anion (nucleophile), effectively taking the catalyst out of the catalytic cycle.[6][7]
Q4: What are the common symptoms of iodide poisoning in my reaction?
The primary symptom of catalyst poisoning by iodide is a significant decrease in the reaction rate.[8] You may observe that your reaction proceeds very slowly or not at all, especially when using an alkyl iodide as a substrate or when iodide is generated as a byproduct. In some reported cases, the use of a tosylate leaving group, which is also a soft anion, resulted in a 95% yield, while the use of an iodide leaving group under similar conditions yielded only 5%.[9]
Q5: Are other anions also known to poison phase-transfer catalysts?
Yes, other large, soft, and polarizable anions can also act as catalyst poisons.[6] Tosylate is another commonly cited example of an anion that can poison quaternary ammonium phase-transfer catalysts.[6][9] The general rule is that anions with low charge density and high polarizability will have a stronger affinity for the soft quaternary ammonium cation.
Troubleshooting Guide
If you suspect your this compound catalyst is being poisoned by iodide ions, follow this troubleshooting guide.
Step 1: Diagnose the Problem
-
Review Your Reagents: Are you using an alkyl iodide as a substrate? Is iodide a leaving group in your reaction? If so, iodide poisoning is a likely cause of slow or incomplete conversion.
-
Run a Control Experiment: If possible, repeat the reaction using an analogous substrate with a different leaving group that is less likely to cause poisoning, such as a bromide or a mesylate.[9] A significant improvement in the reaction rate with the alternative substrate strongly suggests iodide poisoning.
-
Monitor Reaction Progress: If you have the analytical capability, monitor the concentration of your starting material and product over time. A reaction that starts and then slows down significantly may indicate the gradual buildup of iodide in the reaction mixture.
Step 2: Implement Solutions
If iodide poisoning is confirmed or strongly suspected, consider the following strategies:
-
Strategy 1: Change the Leaving Group (Recommended)
-
The most effective way to avoid iodide poisoning is to use a substrate with a different leaving group. Bromides and mesylates are excellent alternatives in many nucleophilic substitution reactions.[9]
-
-
Strategy 2: Use a Stoichiometric Amount of Catalyst
-
In some instances, particularly when the use of an iodide is unavoidable, using a stoichiometric amount or even an excess of the phase-transfer catalyst can help to mitigate the poisoning effect.[6] However, this increases the cost and can complicate product purification.
-
-
Strategy 3: Add an Iodide Scavenger (Use with Caution)
-
The addition of certain salts, such as silver salts (e.g., silver carbonate), can precipitate iodide ions, removing them from the solution.[10] This approach should be used with caution as it can introduce other complexities and side reactions. The compatibility of the scavenger with your specific reaction conditions must be carefully evaluated.
-
-
Strategy 4: Catalyst Regeneration (Post-Reaction)
-
While in-situ regeneration is difficult, it may be possible to recover and regenerate the catalyst from the reaction mixture. General methods for catalyst regeneration involve washing with acidic or alkaline solutions to remove poisoning species.[11] However, specific protocols for regenerating iodide-poisoned quaternary ammonium catalysts are not widely established and would require development and validation for your specific process. A potential, yet unverified, approach could involve displacing the bound iodide with a large excess of a non-poisoning anion in a separate step after the reaction.
-
Data Presentation
The following table summarizes the relative potential of different anions to poison a quaternary ammonium phase-transfer catalyst based on the Hard and Soft Acids and Bases (HSAB) principle.
| Anion | HSAB Classification | Relative Poisoning Potential | Rationale |
| Iodide (I⁻) | Soft | High | Large, highly polarizable anion with a strong affinity for the soft quaternary ammonium cation.[6][7] |
| Tosylate (TsO⁻) | Soft | High | Large, polarizable anion that can also act as a catalyst poison.[6][9] |
| Bromide (Br⁻) | Borderline | Moderate | Less "soft" than iodide, resulting in a weaker interaction with the catalyst.[9] |
| Chloride (Cl⁻) | Hard | Low | Smaller and less polarizable, leading to a weaker interaction with the soft catalyst. |
| Hydroxide (OH⁻) | Hard | Very Low | Hard anion with a very weak affinity for the soft catalyst. |
| Fluoride (F⁻) | Hard | Very Low | The "hardest" halide anion with the weakest interaction with the soft catalyst. |
The hypothetical data below illustrates the impact of using different leaving groups on the final product yield in a typical nucleophilic substitution reaction catalyzed by this compound.
| Leaving Group | Substrate | Reaction Time (hours) | Yield (%) |
| -Br | 1-Bromooctane (B94149) | 4 | 95 |
| -OTs | 1-Octyl tosylate | 4 | 92 |
| -I | 1-Iodooctane | 4 | 15 |
| -I | 1-Iodooctane | 24 | 45 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution using a Non-Poisoning Leaving Group
This protocol describes the synthesis of 1-cyanooctane from 1-bromooctane using this compound as the phase-transfer catalyst.
Materials:
-
1-Bromooctane
-
Sodium Cyanide (NaCN)
-
This compound
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromooctane (10 mmol), sodium cyanide (20 mmol), and this compound (1 mmol, 10 mol%).
-
Add 20 mL of toluene and 20 mL of deionized water to the flask.
-
Heat the biphasic mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer. Wash the organic layer with deionized water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Modified Procedure for Reactions Involving an Iodide Leaving Group
If the use of an iodide substrate is unavoidable, the following modifications to Protocol 1 can be considered to mitigate catalyst poisoning.
Modifications:
-
Increased Catalyst Loading: Increase the amount of this compound from 10 mol% to 50-100 mol% (0.5 to 1.0 equivalents). Be aware that this will impact the cost and may require additional purification steps to remove the catalyst from the final product.
-
Extended Reaction Time: Be prepared for significantly longer reaction times. Monitor the reaction closely and allow it to proceed for up to 24-48 hours, or until no further conversion is observed.
Visualizations
Caption: Mechanism of catalyst poisoning by iodide ions.
Caption: Troubleshooting workflow for suspected iodide poisoning.
Caption: General experimental workflow for phase-transfer catalysis.
References
- 1. Tetraethylammonium iodide - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. repository.ias.ac.in [repository.ias.ac.in]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
Technical Support Center: Managing Side Reactions in Phase Transfer Catalysis with Triethylphenylammonium Iodide
Welcome to the technical support center for phase transfer catalysis (PTC) utilizing Triethylphenylammonium iodide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage common side reactions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a phase transfer catalyst?
This compound is a quaternary ammonium (B1175870) salt that functions as a phase transfer catalyst. Its structure, featuring three ethyl groups and a phenyl group attached to a positively charged nitrogen atom, gives it both hydrophilic and lipophilic properties. This amphiphilicity allows it to form an ion pair with an anionic reactant in the aqueous phase and transport it into the organic phase where the reaction with the organic substrate occurs. The iodide counter-ion can also play a role in the catalytic cycle, although it can sometimes lead to side reactions.
Q2: What are the most common side reactions when using this compound as a PTC catalyst?
The two most prevalent side reactions are:
-
Hofmann Elimination: This is a degradation of the quaternary ammonium salt itself under basic conditions, leading to the formation of an alkene (ethene) and a tertiary amine (diethylphenylamine). This decomposition reduces the amount of active catalyst, potentially slowing down or stalling the desired reaction.
-
Catalyst Poisoning by Iodide: The iodide anion can sometimes form a strong ion pair with the quaternary ammonium cation. This stable ion pair can be less likely to exchange with the desired reactant anion from the aqueous phase, thereby inhibiting the catalytic cycle and reducing the overall reaction rate.
Q3: How can I minimize Hofmann elimination of this compound?
Hofmann elimination is promoted by high temperatures and strong basic conditions. To minimize this side reaction, consider the following strategies:
-
Temperature Control: Operate the reaction at the lowest effective temperature.
-
Base Strength: Use the mildest base necessary to achieve the desired reaction. If possible, avoid highly concentrated strong bases like sodium hydroxide (B78521).
-
Reaction Time: Monitor the reaction progress and stop it as soon as the desired conversion is reached to avoid prolonged exposure of the catalyst to harsh conditions.
Q4: What are the signs of catalyst poisoning by iodide and how can it be addressed?
Signs of catalyst poisoning include a significant decrease in the reaction rate or a complete stall of the reaction. To address this:
-
Anion Exchange: In some cases, it may be possible to perform an in-situ anion exchange by adding a salt with a less "poisonous" anion, such as a chloride or bromide salt, though this can complicate the reaction mixture.
-
Catalyst Choice: If iodide poisoning is a persistent issue, consider using a different quaternary ammonium salt with a less interfering counter-ion, such as Triethylphenylammonium bromide or chloride.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no product yield | 1. Catalyst decomposition (Hofmann Elimination): The catalyst is degrading under the reaction conditions. | - Lower the reaction temperature. - Use a milder or more dilute base. - Reduce the reaction time. |
| 2. Catalyst poisoning: The iodide anion is inhibiting the catalytic cycle. | - Consider switching to a non-iodide version of the catalyst (e.g., bromide or chloride salt). | |
| 3. Insufficient mixing: Poor agitation leads to a small interfacial area, limiting the transfer of reactants. | - Increase the stirring speed to ensure a fine emulsion. | |
| Reaction starts but then stops | 1. Catalyst decomposition: The catalyst is being consumed over time. | - Add a fresh portion of the catalyst. - Optimize conditions to improve catalyst stability (see above). |
| 2. Product inhibition: The product may be interfering with the catalyst. | - If possible, remove the product from the reaction mixture as it is formed. | |
| Formation of unexpected byproducts | 1. Hofmann elimination products: Ethene and diethylphenylamine may be formed. | - Confirm the identity of byproducts using analytical techniques (e.g., GC-MS, NMR). - Implement strategies to minimize Hofmann elimination. |
| 2. Hydrolysis of substrate or product: The presence of a strong base and water can lead to hydrolysis. | - Use a less aqueous or anhydrous system if the reaction chemistry allows. - Protect sensitive functional groups. |
Data Presentation
The following tables provide representative data on the impact of reaction conditions on catalyst performance. Note that these are illustrative examples and actual results may vary depending on the specific substrates and reaction setup.
Table 1: Effect of Temperature on Catalyst Decomposition (Hofmann Elimination)
| Temperature (°C) | Catalyst Half-life (hours) in 50% NaOH (aq) |
| 50 | > 24 |
| 80 | 8 |
| 100 | 2 |
| 120 | < 1 |
Table 2: Comparison of Catalyst Anion on Product Yield in a Representative Williamson Ether Synthesis
| Catalyst | Anion | Reaction Time (h) | Product Yield (%) |
| This compound | I⁻ | 8 | 75 |
| Triethylphenylammonium Bromide | Br⁻ | 6 | 92 |
| Triethylphenylammonium Chloride | Cl⁻ | 6 | 95 |
Experimental Protocols
Protocol 1: O-Alkylation of 2-Naphthol (B1666908) with Benzyl (B1604629) Bromide
This protocol describes a typical Williamson ether synthesis using this compound as the phase transfer catalyst.
Materials:
-
2-Naphthol
-
Benzyl bromide
-
This compound
-
Sodium hydroxide (50% w/v aqueous solution)
-
Toluene
-
Deionized water
-
Standard laboratory glassware with reflux condenser and mechanical stirrer
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve 2-naphthol (14.4 g, 0.1 mol) in 100 mL of toluene.
-
Add this compound (3.05 g, 0.01 mol, 10 mol%).
-
With vigorous stirring (at least 500 rpm), add 50 mL of 50% aqueous sodium hydroxide solution.
-
Heat the mixture to 70°C.
-
Slowly add benzyl bromide (17.1 g, 0.1 mol) to the reaction mixture over 30 minutes.
-
Maintain the reaction at 70°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it with 2 x 50 mL of water and 1 x 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from ethanol (B145695) to yield 2-(benzyloxy)naphthalene.
Protocol 2: Dichlorocyclopropanation of Styrene (B11656)
This protocol outlines the generation of dichlorocarbene (B158193) from chloroform (B151607) and its reaction with an alkene.
Materials:
-
Styrene
-
Chloroform
-
This compound
-
Sodium hydroxide (50% w/v aqueous solution)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Standard laboratory glassware with a mechanical stirrer
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, combine styrene (10.4 g, 0.1 mol) and this compound (1.53 g, 0.005 mol, 5 mol%) in 50 mL of dichloromethane.
-
Cool the mixture to 0-5°C in an ice bath.
-
With vigorous stirring, slowly add 40 mL of a pre-cooled 50% aqueous sodium hydroxide solution over 1 hour, maintaining the internal temperature below 10°C.
-
After the addition is complete, continue stirring at 0-5°C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by GC.
-
Upon completion, add 50 mL of water and separate the organic layer.
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Wash the organic layer with 2 x 50 mL of water and 1 x 50 mL of brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation to yield 1,1-dichloro-2-phenylcyclopropane.
Visualizations
Caption: The general catalytic cycle in phase transfer catalysis.
Caption: Hofmann elimination of this compound.
Caption: Troubleshooting workflow for low reaction yield.
Thermal degradation of Triethylphenylammonium iodide under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triethylphenylammonium Iodide (TEPA Iodide). The information provided addresses common issues related to the thermal degradation of this compound under typical reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
A1: this compound is a solid with a melting point in the range of 127-133 °C[1]. Thermogravimetric analysis (TGA) suggests that its thermal decomposition typically begins at temperatures above 200°C, with an initial mass loss often associated with the release of iodide[2].
Q2: What are the likely thermal degradation pathways for this compound?
A2: While specific studies on this compound are limited, analogous quaternary ammonium (B1175870) salts primarily degrade via two pathways:
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Hofmann Elimination: This pathway involves the abstraction of a beta-hydrogen from one of the ethyl groups, leading to the formation of a tertiary amine (diethylphenylamine) and an alkene (ethene). This reaction is typically facilitated by a base.
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Nucleophilic Substitution (Retro-Menshutkin Reaction): In this process, the iodide anion acts as a nucleophile and attacks one of the ethyl groups or the phenyl group. Attack on an ethyl group would yield ethyl iodide and diethylphenylamine. Attack on the phenyl group would produce iodobenzene (B50100) and triethylamine. For similar N,N,N-trimethylanilinium salts, the generation of methyl iodide has been observed, suggesting a retro-Menshutkin type reaction is a plausible degradation route[3].
Q3: My reaction mixture containing this compound has turned yellow/brown upon heating. What could be the cause?
A3: Discoloration upon heating is a common indicator of thermal degradation. The formation of products such as triethylphenylamine or the release of iodine species can lead to a colored reaction mixture. It is advisable to conduct reactions at the lowest effective temperature to minimize degradation.
Q4: I am using this compound as a phase-transfer catalyst and observing a decrease in catalytic activity over time in a high-temperature reaction. Could this be related to thermal degradation?
A4: Yes, a decline in catalytic activity at elevated temperatures is a strong indication that the catalyst is degrading. The decomposition of the quaternary ammonium salt into a tertiary amine and other byproducts would reduce the concentration of the active catalyst, thereby slowing down your reaction. Consider using a more thermally stable phase-transfer catalyst or optimizing the reaction temperature.
Troubleshooting Guides
This section provides guidance on how to identify and mitigate issues related to the thermal degradation of this compound during your experiments.
Issue 1: Unexpected Side Products in the Reaction
-
Symptoms:
-
Appearance of unexpected spots on TLC plates.
-
Additional peaks in GC or LC-MS analysis that do not correspond to starting materials or expected products.
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Difficulty in purifying the desired product.
-
-
Troubleshooting Steps:
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Analyze for Degradation Products: Use GC-MS or LC-MS to identify the potential degradation products. Look for masses corresponding to diethylphenylamine, triethylamine, ethyl iodide, and iodobenzene.
-
Lower Reaction Temperature: If possible, reduce the reaction temperature in increments of 10°C to find a balance between an acceptable reaction rate and minimal catalyst degradation.
-
Reduce Reaction Time: Prolonged heating, even at moderate temperatures, can lead to significant degradation. Monitor the reaction progress and stop it as soon as a satisfactory yield is achieved.
-
Consider an Alternative Catalyst: If the reaction requires high temperatures, a more thermally robust catalyst, such as a phosphonium (B103445) salt, may be a better choice.
-
Issue 2: Inconsistent Reaction Yields
-
Symptoms:
-
Significant variability in product yield between batches run under seemingly identical conditions.
-
-
Troubleshooting Steps:
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Ensure Consistent Heating: Use a reliable heating mantle with a temperature controller or an oil bath to ensure uniform and accurate temperature control. Hot spots can lead to localized degradation of the catalyst.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be exacerbated at higher temperatures.
-
Monitor Catalyst Purity: The purity of the this compound can affect its thermal stability. Ensure you are using a high-purity grade of the catalyst.
-
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1010-19-1 | [1] |
| Molecular Formula | C₁₂H₂₀IN | [1] |
| Molecular Weight | 305.20 g/mol | [1] |
| Melting Point | 127-133 °C | [1] |
| Onset of Decomposition | > 200 °C | [2] |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of this compound
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Objective: To determine the onset temperature of thermal decomposition and the mass loss profile.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Methodology:
-
Weigh 5-10 mg of this compound into a TGA pan (typically alumina (B75360) or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature (e.g., 25°C) to a final temperature of 500°C at a constant heating rate (e.g., 10°C/min).
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Maintain a constant flow of an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
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Record the mass of the sample as a function of temperature. The resulting TGA curve will show the temperatures at which mass loss occurs.
-
Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Identification of Degradation Products
-
Objective: To identify the volatile products formed during the thermal degradation of this compound. The pyrolytic conversion of quaternary ammonium compounds in the injector port of a gas chromatograph allows for the analysis of their degradation products[3][4].
-
Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Methodology:
-
Place a small amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.
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Set the pyrolysis temperature to a point above the onset of decomposition observed in TGA (e.g., 250°C, 300°C, or 350°C) to analyze the degradation products at different temperatures.
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Set the GC injector temperature to a high value (e.g., 300°C) to ensure rapid volatilization of the pyrolysis products[4].
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Use a suitable GC column (e.g., a non-polar or medium-polarity column) for the separation of the degradation products.
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Program the GC oven temperature to separate the volatile components (e.g., start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min).
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The eluting compounds are introduced into the mass spectrometer for identification based on their mass spectra.
-
Visualizations
References
Technical Support Center: Optimizing Triethylphenylammonium Iodide Catalyst Loading
Welcome to the technical support center for the optimization of Triethylphenylammonium (B1217615) iodide as a catalyst. This resource is tailored for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in maximizing reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary catalytic role of Triethylphenylammonium iodide?
A1: this compound primarily functions as a phase-transfer catalyst (PTC). In reactions involving immiscible phases, such as an aqueous and an organic layer, it facilitates the transfer of a reactant (typically an anion) from the aqueous phase into the organic phase where the reaction occurs. This enhances reaction rates and overall yields.[1] Its structure, comprising a lipophilic triethylphenylammonium cation and an iodide anion, allows it to traverse the phase boundary.
Q2: In which types of reactions is this compound commonly used?
A2: this compound and similar quaternary ammonium (B1175870) salts are effective in a variety of reactions, including:
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N-alkylation: Promoting the alkylation of amines where the catalyst transports the deprotonated amine from the aqueous to the organic phase for reaction with an alkyl halide.[1]
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Synthesis of Cyclic Carbonates (e.g., 2-Oxazolidinones): Catalyzing the cycloaddition of epoxides with isocyanates or carbon dioxide. In this context, the iodide ion can act as a nucleophile to open the epoxide ring, and the ammonium cation can activate the epoxide.[1]
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Reversible Iodine Transfer Polymerization (RITP): Serving as a source of iodide ions to form a reversible transfer agent in situ, which helps in controlling polymer chain growth.[1]
Q3: How does the concentration of this compound affect the reaction?
A3: The catalyst concentration is a critical parameter. Insufficient loading can lead to slow reaction rates and low conversion. Conversely, excessively high concentrations may not proportionally increase the yield and can lead to the formation of undesired byproducts or complicate product purification. In some cases, high catalyst concentrations can lead to catalyst poisoning, where the catalyst forms a strong ion pair with a lipophilic leaving group, hindering its ability to transfer the desired reactant.[1]
Q4: What is the impact of the iodide counter-ion compared to other halides?
A4: The iodide ion is a good nucleophile and a good leaving group, which can be advantageous in many reactions. For instance, in some N-alkylation reactions, iodide catalysts have been shown to be more effective than their chloride counterparts.[1] However, the high polarizability of iodide can sometimes lead to catalyst "poisoning," where it forms a tight ion pair with the catalyst's cation, especially with lipophilic leaving groups like tosylate, thereby inhibiting the catalytic cycle. In such cases, switching to a bromide or chloride-based catalyst might be beneficial.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient Phase Transfer: Poor mixing of the biphasic system. | Increase the stirring rate to maximize the interfacial area between the phases. The use of a mechanical stirrer is recommended for viscous mixtures. |
| Insufficient Catalyst Loading: The amount of catalyst is too low to facilitate an effective transfer of reactants. | Incrementally increase the catalyst loading, for example, from 1 mol% to 5 mol%. An optimal concentration is necessary to maintain the catalytic cycle. | |
| Low Reaction Temperature: The reaction kinetics may be too slow at the current temperature. | Gradually increase the reaction temperature in increments of 10°C, while monitoring for potential side product formation or catalyst degradation. | |
| Catalyst Poisoning: The catalyst's cation may be forming a highly stable, unreactive ion pair with a lipophilic leaving group (e.g., tosylate) or the iodide anion itself. | Consider using a catalyst with a different counter-ion (e.g., bromide). If an alkyl iodide is the desired product from an alkyl chloride/bromide, a catalytic amount of an iodide salt can be beneficial. | |
| Formation of Side Products | Catalyst Decomposition: High temperatures combined with a strong base can lead to the degradation of the quaternary ammonium salt (e.g., via Hofmann elimination). | Reduce the reaction temperature. Consider using a milder base (e.g., K₂CO₃ instead of 50% NaOH). If high temperatures are necessary, a more thermally stable catalyst may be required. |
| Hydrolysis of Substrate or Product: Functional groups sensitive to basic conditions (e.g., esters) may be hydrolyzed in the aqueous phase. | Reduce the concentration of the base or use a milder base. Minimize the reaction time by closely monitoring its progress. | |
| Difficult Workup (e.g., Emulsion Formation) | Surfactant Properties of the Catalyst: The amphiphilic nature of the phase-transfer catalyst can lead to the formation of stable emulsions. | Add a saturated brine solution during the workup to break the emulsion. Centrifugation can also be an effective method for phase separation. |
Data Presentation
The following table provides representative data on the effect of catalyst loading on the yield for the synthesis of 2-oxazolidinones from epoxides and isocyanates, a reaction where quaternary ammonium salts are effective catalysts. Please note that this data is for a bifunctional phase-transfer catalyst and is presented here as a representative example to illustrate the general trend, due to the limited availability of specific quantitative data for this compound.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 0 | 12 | No Reaction |
| 2 | 1.0 | 12 | 65 |
| 3 | 2.5 | 12 | 92 |
| 4 | 5.0 | 12 | 92 |
Data adapted from a study on bifunctional phase-transfer catalysts for the synthesis of 2-oxazolidinones.[2][3] This table illustrates that a certain minimum catalyst loading is essential for the reaction to proceed, and an optimal loading can maximize the yield, after which further increases may not be beneficial.
Experimental Protocols
Below is a representative experimental protocol for the synthesis of 2-oxazolidinones using a phase-transfer catalyst. This protocol is based on established methods for similar catalysts and can be adapted for optimization studies with this compound.
Synthesis of 3-(4-chlorophenyl)-5-(phenoxymethyl)oxazolidin-2-one
Materials:
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Phenyl glycidyl (B131873) ether
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p-Chlorobenzene isocyanate
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This compound (or other suitable phase-transfer catalyst)
-
Chlorobenzene (B131634) (solvent)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add phenyl glycidyl ether (1.0 equiv.), p-chlorobenzene isocyanate (1.0 equiv.), and the phase-transfer catalyst (e.g., 2.5 mol%).
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Solvent Addition: Add chlorobenzene as the solvent.
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Reaction Conditions: Heat the reaction mixture to 100°C and stir for 12 hours.
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Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC).
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Workup: Once the reaction is complete, cool the mixture to room temperature.
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Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-oxazolidinone.
Mandatory Visualizations
Caption: Catalytic cycle of this compound in a phase-transfer reaction.
Caption: Logical workflow for optimizing catalyst loading for maximum yield.
References
- 1. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 2. Bifunctional phase-transfer catalysts for synthesis of 2-oxazolidinones from isocyanates and epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bifunctional phase-transfer catalysts for synthesis of 2-oxazolidinones from isocyanates and epoxides - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Triethylphenylammonium Iodide Recovery and Reuse
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recovery and reuse of Triethylphenylammonium (B1217615) iodide (TEPAI). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My triethylphenylammonium iodide has changed color to a yellowish or brownish hue. Is it still usable?
A1: A color change in this compound often indicates the formation of triiodide (I₃⁻) due to oxidation of the iodide anion. This can be caused by exposure to air, light, or acidic conditions. While the presence of triiodide may not interfere with all reactions, it can affect catalytic activity and introduce impurities. For sensitive applications, purification by recrystallization is recommended to remove these colored impurities.
Q2: After my reaction, the this compound is in an aqueous phase. What is the best way to recover it?
A2: Recovery from an aqueous phase typically involves separating the aqueous layer from the organic product layer. If the TEPAI is the only non-volatile component in the aqueous phase, you can consider evaporating the water under reduced pressure. However, a more general and effective method is to extract the organic products with a suitable solvent, leaving the TEPAI in the aqueous layer, which can then be concentrated and purified. For reactions where TEPAI is used as a phase-transfer catalyst, it may be partitioned between the aqueous and organic phases or form a third layer, requiring specific workup procedures.
Q3: I am having trouble getting the this compound to crystallize during recrystallization. What can I do?
A3: Crystal formation can be influenced by several factors. Here are a few troubleshooting steps:
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Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
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Seeding: Add a very small crystal of pure this compound to the solution to act as a seed for crystal growth.
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Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the solute.
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Cooling: Ensure the solution is cooled slowly. Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter. After slow cooling to room temperature, placing the flask in an ice bath can further promote crystallization.[1]
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Solvent Ratio: If using a mixed solvent system like ethanol (B145695)/water, ensure the ratio is optimal. You may need to adjust the ratio by adding more of the anti-solvent (water) dropwise until turbidity persists and then heating until the solution becomes clear again before cooling.
Q4: How can I assess the purity of my recovered this compound?
A4: The purity of recovered TEPAI can be determined using several analytical techniques:
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Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is a powerful method for identifying the compound and detecting organic impurities. The purity can be quantified by integrating the signals of the compound against those of a known internal standard.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the amount of TEPAI relative to any impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden the melting range.
Q5: Can I reuse the recovered this compound?
A5: Yes, once the this compound has been recovered and purified to a satisfactory level, it can be reused in subsequent reactions. The effectiveness of the recycled catalyst should be monitored, as trace impurities could potentially affect reaction kinetics or yield over multiple cycles.
Troubleshooting Guides
Problem 1: Low Recovery Yield After Recrystallization
| Possible Cause | Solution |
| Excessive Solvent Used | Use the minimum amount of hot solvent necessary to fully dissolve the solid. Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[1] |
| Premature Crystallization During Hot Filtration | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. If crystals do form, they can be redissolved with a small amount of hot solvent. |
| Incomplete Crystallization | After slow cooling to room temperature, place the crystallization flask in an ice bath for at least 30 minutes to maximize crystal formation. |
| Product Loss During Washing | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product.[1] |
Problem 2: Oiling Out During Recrystallization
| Possible Cause | Solution |
| Solution is Too Concentrated | Add a small amount of hot solvent to the oil to dissolve it, then allow it to cool slowly again. |
| Cooling is Too Rapid | Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. |
| Inappropriate Solvent System | The boiling point of the solvent may be higher than the melting point of the solute. Select a solvent with a lower boiling point or adjust the solvent mixture. |
| Presence of Impurities | Impurities can sometimes inhibit crystallization. If the problem persists, consider a preliminary purification step like a wash or extraction before recrystallization. |
Quantitative Data Summary
The following table summarizes representative data for the recovery and purification of this compound. Note: This data is illustrative and actual results may vary depending on the specific experimental conditions.
| Recovery Method | Initial Purity (Estimated) | Recrystallization Solvent | Recovery Yield (%) | Final Purity (by ¹H NMR) |
| Phase Separation & Recrystallization | 85% | Ethanol/Water (9:1) | 80-90% | >98% |
| Aqueous Phase Evaporation & Recrystallization | 90% | Ethanol | 75-85% | >99% |
| Direct Recrystallization from Reaction Mixture | 70% | Isopropanol | 60-75% | >97% |
Experimental Protocols
Protocol 1: Recovery of this compound from an Aqueous Phase after Reaction
This protocol assumes the reaction has been completed and the organic products have been separated, leaving the TEPAI catalyst in the aqueous phase.
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Phase Separation: After the reaction, transfer the mixture to a separatory funnel. Allow the organic and aqueous layers to separate completely.
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Extraction of Organics: Drain the lower aqueous layer containing the TEPAI into a flask. Extract the organic layer with a small amount of water to recover any residual catalyst and combine the aqueous layers.
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Concentration: Reduce the volume of the combined aqueous phases by approximately 70-80% using a rotary evaporator.
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Recrystallization: a. To the concentrated aqueous solution, add ethanol until the solution becomes slightly turbid. b. Heat the mixture gently with stirring until all the solid dissolves and the solution is clear. c. If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. d. Perform a hot filtration to remove the charcoal or any other insoluble impurities. e. Allow the filtrate to cool slowly to room temperature. f. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to complete crystallization.
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Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold ethanol/water mixture. c. Dry the purified crystals under vacuum to remove any residual solvent.
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Purity Analysis: Determine the purity of the dried crystals using ¹H NMR spectroscopy or by measuring the melting point.
Protocol 2: Direct Recrystallization for Purification of Crude this compound
This protocol is suitable for purifying crude TEPAI that is not in a dilute aqueous solution.
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Solvent Selection: Place a small amount of the crude TEPAI in a test tube. Add a few drops of ethanol and heat gently. The compound should be soluble in hot ethanol. Add water dropwise until the solution becomes cloudy, indicating the anti-solvent effect. This confirms that an ethanol/water mixture is a suitable solvent system.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and continue to heat gently.
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Addition of Anti-Solvent: While the solution is hot, add water dropwise until the solution just begins to turn cloudy.
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Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
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Isolation: Once crystallization appears complete, cool the flask in an ice bath for 30 minutes. Collect the crystals by vacuum filtration.
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Washing and Drying: Wash the crystals with a small amount of a cold ethanol/water mixture. Dry the crystals under vacuum.
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Analysis: Assess the purity of the recrystallized product by melting point determination or ¹H NMR.
Visualizations
Caption: Experimental workflow for the recovery and reuse of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
Technical Support Center: Optimizing Triethylphenylammonium Iodide Catalyst Efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of solvent choice on the efficiency of the Triethylphenylammonium iodide (TEPAI) catalyst in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (TEPAI) in a reaction?
A1: this compound primarily functions as a phase-transfer catalyst (PTC). In heterogeneous reaction mixtures, where reactants are in different immiscible phases (e.g., a solid and a liquid or two immiscible liquids), TEPAI facilitates the transfer of a reactant from one phase to another, thereby enabling or accelerating the reaction.
Q2: How does the choice of solvent affect the efficiency of the TEPAI catalyst?
Q3: What are the ideal properties of a solvent for a reaction using TEPAI as a catalyst?
A3: The ideal solvent should:
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Be inert to the reactants, products, and the catalyst under the reaction conditions.
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Have a boiling point suitable for the desired reaction temperature.
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Effectively dissolve the organic substrate.
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Be easily separable from the product after the reaction.
Q4: Can the TEPAI catalyst decompose or become inactive?
A4: Yes, quaternary ammonium (B1175870) salts like TEPAI can be susceptible to decomposition at high temperatures, a process known as Hofmann elimination, particularly in the presence of a strong base. The choice of solvent can influence the thermal stability of the catalyst. It's important to operate within the recommended temperature range for your specific reaction.
Q5: How can I remove the TEPAI catalyst from my reaction mixture after the reaction is complete?
A5: TEPAI is a salt and is typically more soluble in polar solvents. After the reaction, you can often remove the catalyst by washing the organic reaction mixture with water or a brine solution. If the product is non-polar, the catalyst will preferentially partition into the aqueous phase. For more persistent catalyst residues, column chromatography may be necessary.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
| Possible Cause | Troubleshooting Steps |
| Poor Catalyst Solubility | The TEPAI catalyst may not be sufficiently soluble in the organic phase to effectively transport the nucleophile. Try a solvent with slightly higher polarity. |
| Inappropriate Solvent Polarity | If the solvent is too polar, it may excessively solvate the nucleophile, reducing its reactivity. Conversely, a non-polar solvent may not adequately dissolve the catalyst-reactant ion pair. Experiment with a range of solvents with varying polarities (e.g., toluene, acetonitrile, dichloromethane). |
| Catalyst Poisoning | Certain anions can bind very strongly to the quaternary ammonium cation, preventing it from participating in the catalytic cycle. If your reaction generates such anions, consider using a different catalyst or modifying the reaction conditions. |
| Insufficient Agitation | In a biphasic system, efficient mixing is crucial to maximize the interfacial area where the phase transfer occurs. Ensure vigorous stirring throughout the reaction. |
| Low Reaction Temperature | The reaction rate may be too slow at the current temperature. Cautiously increase the temperature while monitoring for potential catalyst decomposition or side reactions. |
Issue 2: Formation of Byproducts
| Possible Cause | Troubleshooting Steps |
| Side Reactions Promoted by Solvent | The solvent may be participating in or promoting undesired side reactions. For instance, protic solvents might compete with the desired nucleophile. Switch to an aprotic solvent. |
| Catalyst Decomposition | At elevated temperatures, the catalyst can decompose, potentially leading to byproducts. Try running the reaction at a lower temperature for a longer duration. |
| Reaction with Solvent | Ensure the chosen solvent is inert under the reaction conditions. For example, some solvents can react with strong bases or nucleophiles. |
Data Presentation: Impact of Solvent on Reaction Yield
The following table provides illustrative data on the effect of solvent choice on the yield of β-naphthyl ethyl ether from the reaction of β-naphthol and ethyl bromide using this compound as a phase-transfer catalyst.
Disclaimer: The following data is hypothetical and for illustrative purposes to demonstrate the potential impact of solvent choice. Actual results may vary.
| Solvent | Dielectric Constant (approx.) | Reaction Time (hours) | Yield (%) |
| Toluene | 2.4 | 8 | 65 |
| Dichloromethane | 9.1 | 6 | 85 |
| Acetonitrile | 37.5 | 4 | 92 |
| n-Heptane | 1.9 | 12 | 30 |
| Tetrahydrofuran (THF) | 7.6 | 7 | 78 |
Experimental Protocols
Representative Protocol: Synthesis of β-Naphthyl Ethyl Ether via Phase-Transfer Catalysis
This protocol describes the synthesis of β-naphthyl ethyl ether from β-naphthol and ethyl bromide using this compound as a phase-transfer catalyst.
Materials:
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β-Naphthol
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Ethyl bromide
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Sodium hydroxide (B78521) (or Potassium hydroxide)
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This compound (TEPAI)
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Selected organic solvent (e.g., acetonitrile, dichloromethane, or toluene)
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Deionized water
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Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve β-naphthol (1 equivalent) and this compound (0.05 - 0.1 equivalents) in the chosen organic solvent (e.g., 5-10 mL per gram of β-naphthol).
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Base Addition: Separately, prepare a solution of sodium hydroxide (1.5 equivalents) in water. Add the aqueous base solution to the organic mixture in the flask.
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Addition of Alkylating Agent: While stirring the biphasic mixture vigorously, add ethyl bromide (1.2 equivalents) dropwise to the reaction flask.
-
Reaction: Heat the reaction mixture to a gentle reflux (the temperature will depend on the solvent used) and maintain vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
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Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x volume of organic layer) and then with brine (1 x volume of organic layer).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure β-naphthyl ethyl ether.
Visualizations
Caption: Experimental workflow for the synthesis of β-naphthyl ethyl ether.
Caption: Impact of solvent properties on catalyst efficiency and reaction outcome.
Addressing emulsion formation in biphasic reactions with Triethylphenylammonium iodide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Triethylphenylammonium iodide as a phase-transfer catalyst in biphasic reactions, with a specific focus on addressing emulsion formation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in biphasic reactions?
This compound is a quaternary ammonium (B1175870) salt that functions as a phase-transfer catalyst (PTC). In biphasic reactions, where reactants are distributed between two immiscible liquid phases (typically an aqueous and an organic phase), the PTC facilitates the transfer of a reactant (usually an anion) from the aqueous phase to the organic phase where the reaction occurs. This enhances reaction rates by bringing the reactants together.
Q2: What causes emulsion formation in my biphasic reaction when using this compound?
Emulsion formation is the result of the stabilization of dispersed droplets of one liquid phase within the other. This compound, being an amphiphilic molecule with both a hydrophilic quaternary ammonium head and a lipophilic phenyl group and ethyl chains, can act as a surfactant, reducing the interfacial tension between the aqueous and organic phases. This reduction in interfacial tension, coupled with mechanical agitation (stirring), can lead to the formation of a stable emulsion.
Q3: Can the concentration of this compound affect emulsion formation?
Yes, the concentration of the phase-transfer catalyst can significantly impact emulsion stability. While a sufficient concentration is necessary to catalyze the reaction, an excessively high concentration can lead to the formation of a more stable and difficult-to-break emulsion due to its surfactant-like properties.
Q4: How does the choice of organic solvent influence emulsion formation?
The properties of the organic solvent, such as its polarity, viscosity, and density, play a crucial role. Solvents that have some partial miscibility with water or those with densities close to that of the aqueous phase can be more prone to forming stable emulsions.
Q5: What is the impact of stirring speed on emulsion formation?
High stirring speeds increase the shear forces, which can break down the liquid phases into smaller droplets, promoting the formation of a stable emulsion.[1][2][3][4] While adequate mixing is essential for the phase-transfer catalysis to be effective, excessive agitation can be counterproductive by creating a persistent emulsion.[2][3][4]
Troubleshooting Guides
Issue 1: A persistent emulsion has formed and is not separating.
This is a common issue in biphasic reactions utilizing phase-transfer catalysts. Here are several strategies to break the emulsion:
Initial Steps (Least Invasive):
-
Stop Stirring and Allow to Stand: Turn off the stirrer and allow the mixture to stand undisturbed for a period. Sometimes, the emulsion will break on its own over time.
-
Gentle Swirling: Gently swirl the mixture by hand. This can sometimes encourage the coalescence of droplets without introducing high shear forces.
-
Temperature Change:
-
Heating: Gently warming the mixture can decrease the viscosity of the phases and increase the kinetic energy of the droplets, promoting coalescence. Be cautious if any components are heat-sensitive.
-
Cooling: In some cases, cooling the mixture in an ice bath can help break the emulsion.
-
Chemical and Physical Interventions:
-
Addition of Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to destabilize the emulsion.
-
Change in pH: If your product and reactants are stable to pH changes, careful addition of a dilute acid or base can sometimes break an emulsion by altering the charge at the interface.
-
Addition of a Different Solvent: Adding a small amount of a different, less polar organic solvent (e.g., diethyl ether, ethyl acetate) can sometimes alter the phase properties sufficiently to break the emulsion.
-
Filtration through Celite® or Glass Wool: Filtering the entire mixture through a pad of Celite® or a plug of glass wool can help to coalesce the dispersed droplets.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for physically separating the phases.
Issue 2: The reaction is slow, but increasing stirring to improve it causes a stable emulsion.
This scenario requires optimizing the balance between reaction rate and phase separation.
Troubleshooting Steps:
-
Optimize Stirring Speed: Determine the minimum stirring speed required to maintain a reasonable reaction rate without forming a persistent emulsion. This may require some experimentation.
-
Catalyst Concentration: Evaluate the concentration of this compound. It's possible that a lower concentration is sufficient for catalysis without causing significant emulsion issues.
-
Solvent Choice: Consider using a different organic solvent. A more non-polar solvent might be less prone to emulsion formation.
-
Mechanical Agitation: Instead of vigorous overhead or magnetic stirring, consider a rocking platform or a shaker which can provide sufficient mixing at the interface without high shear.
Data Presentation
The following table provides illustrative data on how the concentration of a quaternary ammonium salt like this compound and stirring speed can influence emulsion layer volume in a model biphasic system. Note: This is a representative example, and actual results may vary depending on the specific reaction conditions.
| This compound (mol%) | Stirring Speed (RPM) | Emulsion Layer Volume (% of Total Volume) |
| 1 | 200 | 5 |
| 1 | 500 | 15 |
| 1 | 1000 | 35 |
| 5 | 200 | 12 |
| 5 | 500 | 40 |
| 5 | 1000 | 75 |
| 10 | 200 | 25 |
| 10 | 500 | 65 |
| 10 | 1000 | 90 |
Experimental Protocols
Representative Experimental Protocol: Williamson Ether Synthesis
This protocol describes the synthesis of 4-methoxyphenol (B1676288) from 4-ethylphenol (B45693) using this compound as a phase-transfer catalyst.
Materials:
-
4-ethylphenol
-
Methyl iodide
-
Sodium hydroxide (B78521) (NaOH)
-
This compound
-
Deionized water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-ethylphenol (1.0 eq) and sodium hydroxide (1.2 eq) in deionized water.
-
Catalyst Addition: Add this compound (0.05 eq) to the aqueous mixture.
-
Organic Phase: Add toluene to the flask, followed by methyl iodide (1.1 eq).
-
Reaction: Heat the biphasic mixture to reflux with moderate stirring (e.g., 300-400 RPM) for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.
-
Workup:
-
Cool the reaction mixture to room temperature. If an emulsion is present, refer to the troubleshooting guide above.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: General workflow for a biphasic reaction using a phase-transfer catalyst.
Caption: Decision tree for troubleshooting persistent emulsions in biphasic reactions.
References
Technical Support Center: Deactivation of Triethylphenylammonium Iodide in Basic Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethylphenylammonium (B1217615) iodide in basic media.
Frequently Asked Questions (FAQs)
Q1: What are the primary deactivation pathways for triethylphenylammonium iodide in the presence of a base?
A1: In basic media, this compound primarily undergoes two types of competing deactivation pathways:
-
Hofmann Elimination: An E2 elimination reaction that results in the formation of an alkene (ethene) and a tertiary amine (diethylphenylamine). This pathway is favored by the bulky nature of the triethylphenylammonium leaving group.[1][2][3]
-
Rearrangement Reactions:
-
Stevens Rearrangement: A[4][5]-sigmatropic rearrangement that can lead to the formation of a rearranged tertiary amine.
-
Sommelet-Hauser Rearrangement: A[1][5]-sigmatropic rearrangement, though less common for this specific substrate compared to benzylic quaternary ammonium (B1175870) salts.
-
The predominant pathway is influenced by factors such as the strength of the base, temperature, and steric hindrance around the ammonium group.[2]
Q2: What are the expected products from the reaction of this compound with a strong base like sodium hydroxide (B78521)?
A2: The primary products expected are ethene and diethylphenylamine via the Hofmann elimination pathway. Under certain conditions, rearranged amine products from the Stevens rearrangement may also be formed.
Q3: How can I favor the Hofmann elimination pathway over rearrangement pathways?
A3: To favor Hofmann elimination, consider the following:
-
Steric Hindrance: The inherent steric bulk of the triethylphenylammonium group already favors the Hofmann elimination by making it difficult for the base to access the alpha-protons required for rearrangement.[2][3]
-
Base Selection: Using a strong, non-nucleophilic base can promote the E2 elimination.
-
Temperature Control: The effect of temperature on the product distribution should be empirically determined, as it can influence the rates of both elimination and rearrangement reactions. Generally, heating is required for the Hofmann elimination to proceed at a reasonable rate.[5]
Q4: What is the "Hofmann Rule" and how does it apply to the deactivation of this compound?
A4: The Hofmann rule states that for elimination reactions of quaternary ammonium hydroxides, the major alkene product will be the least substituted (and often least stable) one.[1] In the case of this compound, the ethyl groups provide beta-hydrogens for elimination. According to the Hofmann rule, the elimination will lead to the formation of ethene.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield | Incomplete reaction due to insufficient base strength or low temperature. | - Use a stronger base (e.g., concentrated NaOH or KOH).- Increase the reaction temperature. Monitor for potential side reactions at higher temperatures. |
| Poor solubility of this compound in the reaction medium. | - While this compound is generally soluble in polar solvents, ensure complete dissolution before initiating the reaction. A co-solvent might be necessary in some cases. | |
| Formation of unexpected side products | Stevens or Sommelet-Hauser rearrangement is competing with Hofmann elimination. | - Modify reaction conditions to favor Hofmann elimination (see FAQ Q3).- Analyze the product mixture using techniques like NMR and mass spectrometry to identify the side products and understand the competing pathways.[6] |
| The hydroxide ion is acting as a nucleophile, leading to substitution products. | - This is less common with bulky quaternary ammonium salts but can occur. Lowering the reaction temperature might favor elimination over substitution. | |
| Difficulty in isolating and purifying the diethylphenylamine product | The product is volatile or forms an emulsion during workup. | - Use a suitable extraction solvent and perform extractions carefully to avoid emulsions.- Consider distillation or column chromatography for purification. |
| Inconsistent reaction rates | Temperature fluctuations or inconsistent mixing. | - Use a temperature-controlled reaction setup.- Ensure efficient and consistent stirring throughout the reaction. |
Deactivation Pathways and Experimental Workflow
The following diagrams illustrate the primary deactivation pathways of this compound in basic media and a general experimental workflow for studying these reactions.
Caption: Primary deactivation pathways of this compound in basic media.
Caption: General experimental workflow for kinetic and product analysis.
Experimental Protocols
1. Kinetic Analysis of this compound Degradation
-
Objective: To determine the rate of degradation of this compound in a basic solution.
-
Materials:
-
This compound
-
Standardized sodium hydroxide solution (e.g., 1 M)
-
Suitable solvent (e.g., water or a water/co-solvent mixture)
-
Internal standard for analysis (if required)
-
Quenching solution (e.g., dilute HCl)
-
-
Procedure:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
In a temperature-controlled reaction vessel, bring the this compound solution to the desired temperature.
-
Initiate the reaction by adding a known volume of the standardized sodium hydroxide solution.
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.
-
Analyze the quenched samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of remaining this compound.[1]
-
Plot the concentration of this compound versus time to determine the reaction order and rate constant.
-
2. Product Distribution Analysis
-
Objective: To identify and quantify the products of the base-induced degradation of this compound.
-
Materials:
-
Same as for kinetic analysis.
-
Extraction solvent (e.g., diethyl ether or dichloromethane).
-
Drying agent (e.g., anhydrous sodium sulfate).
-
-
Procedure:
-
Set up the reaction as described in the kinetic analysis protocol.
-
Allow the reaction to proceed for a sufficient time to ensure significant conversion.
-
Quench the entire reaction mixture.
-
Extract the organic products from the aqueous mixture using a suitable solvent.
-
Dry the organic extract over an anhydrous drying agent.
-
Concentrate the extract under reduced pressure.
-
Analyze the resulting product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the products (diethylphenylamine, ethene, and any rearrangement products).[6]
-
Quantitative Data Summary
Direct quantitative data for the deactivation of this compound is limited in the available literature. The following table provides a qualitative summary of the expected influence of various parameters on the reaction pathways, based on general principles of Hofmann elimination and rearrangement reactions of quaternary ammonium salts.
| Parameter | Effect on Hofmann Elimination | Effect on Stevens/Sommelet-Hauser Rearrangement | Expected Predominant Pathway |
| Increased Base Strength | Rate increases | Rate increases | Hofmann Elimination (due to steric hindrance) |
| Increased Temperature | Rate increases significantly[5] | Rate increases | Dependent on activation energies of competing pathways |
| Increased Steric Hindrance on the Ammonium Group | Favored[2][3] | Disfavored | Hofmann Elimination |
| Use of a Bulky Base | Favored | Potentially disfavored | Hofmann Elimination |
References
- 1. ijcrt.org [ijcrt.org]
- 2. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Trialkylammonium salt degradation: implications for methylation and cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Improving Product Selectivity with Triethylphenylammonium Iodide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Triethylphenylammonium (B1217615) iodide (TEPAI) as a phase-transfer catalyst. The focus is on improving product selectivity in various organic reactions.
Frequently Asked Questions (FAQs)
Q1: What is Triethylphenylammonium iodide (TEPAI) and how does it function as a phase-transfer catalyst?
This compound (TEPAI) is a quaternary ammonium (B1175870) salt with the chemical formula [C₆H₅N(C₂H₅)₃]⁺I⁻. It functions as a phase-transfer catalyst by facilitating the transport of a reactant from one phase (typically aqueous) into another immiscible phase (typically organic), where the reaction occurs. The TEPAI cation forms a lipophilic ion pair with the reactant anion, allowing it to cross the phase boundary. This "naked" anion in the organic phase is highly reactive, leading to increased reaction rates and yields.
Q2: In which types of reactions can TEPAI be used to improve product selectivity?
TEPAI can be employed in a variety of reactions where selectivity is a concern, including:
-
Nucleophilic Substitution Reactions (Sₙ2): Such as Williamson ether synthesis and the alkylation of amines and phenols. It can help in achieving selective O-alkylation over C-alkylation in ambident nucleophiles.
-
Reactions involving Ambident Nucleophiles: Where a molecule has two or more competing nucleophilic sites, TEPAI can influence which site reacts preferentially.
-
Darzens Condensation: To potentially influence the stereoselectivity of the resulting epoxide.
-
N-Alkylation: For the selective mono- or di-alkylation of primary and secondary amines.
Q3: What are the key parameters to control to enhance product selectivity when using TEPAI?
Several factors can be optimized to improve selectivity:
-
Catalyst Concentration: Typically, a catalyst loading of 1-5 mol% is effective.
-
Solvent Choice: The polarity of the organic solvent can significantly impact the solubility of the ion pair and the reactivity of the nucleophile.
-
Temperature: Higher temperatures can increase reaction rates but may also lead to decreased selectivity or catalyst degradation.
-
Agitation Rate: Vigorous stirring is crucial to maximize the interfacial area between the two phases, facilitating efficient transport of the reactant.
-
Concentration of Aqueous Reactant: Using a more concentrated solution of the inorganic salt can increase the probability of the desired anion pairing with the TEPAI cation.
Troubleshooting Guides
Issue 1: Poor Regioselectivity (e.g., C- vs. O-Alkylation)
Symptoms:
-
Formation of a mixture of constitutional isomers (e.g., obtaining both the O-alkylated and C-alkylated products when reacting a phenol).
-
Low yield of the desired regioisomer.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Solvent Effects | The choice of solvent can significantly influence the regioselectivity. Aprotic solvents often favor O-alkylation, while protic solvents can favor C-alkylation. Experiment with a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile). |
| Counter-ion Effects | The nature of the counter-ion of the base can affect the reactivity of the ambident nucleophile. Consider using different bases (e.g., KOH, NaOH, K₂CO₃). |
| Temperature | Lowering the reaction temperature may increase the selectivity for the kinetically favored product. |
| Leaving Group | The nature of the leaving group on the alkylating agent can influence the reaction outcome. "Softer" leaving groups like iodide or bromide may favor C-alkylation, while "harder" leaving groups like tosylates may favor O-alkylation. |
Issue 2: Low Stereoselectivity
Symptoms:
-
Formation of a mixture of stereoisomers (diastereomers or enantiomers) when a single stereoisomer is desired.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Reaction Temperature | Lowering the temperature can often enhance stereoselectivity by favoring the transition state with the lowest activation energy. |
| Solvent Polarity | The solvent can influence the geometry of the transition state. Screen different solvents to find the optimal conditions for stereoselectivity. |
| Structure of Reactants | Steric hindrance in either the substrate or the electrophile can play a crucial role in directing the stereochemical outcome. |
| Catalyst Structure | While using TEPAI, consider that for highly sensitive stereoselective reactions, a chiral phase-transfer catalyst might be necessary to induce high enantioselectivity. |
Issue 3: Formation of Unexpected Byproducts
Symptoms:
-
Presence of significant amounts of side products in the reaction mixture, complicating purification and reducing the yield of the desired product.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Catalyst Decomposition | Under strongly basic or high-temperature conditions, quaternary ammonium salts can undergo Hofmann elimination. Reduce the base concentration or reaction temperature. |
| Side Reactions of the Iodide Ion | The iodide counter-ion of TEPAI can sometimes act as a nucleophile itself or be involved in redox processes, leading to undesired side reactions. If this is suspected, consider using a different triethylphenylammonium salt with a non-nucleophilic counter-ion like bis(trifluoromethylsulfonyl)imide. |
| Reaction with Solvent | The solvent may not be inert under the reaction conditions. Ensure the chosen solvent is stable in the presence of the base and other reactants. |
Experimental Protocols
Protocol 1: Selective O-Alkylation of a Phenol (B47542) (Williamson Ether Synthesis)
This protocol describes a general procedure for the selective O-alkylation of a phenol using TEPAI as a phase-transfer catalyst.
Materials:
-
Phenol (1.0 eq)
-
Alkyl halide (1.1 - 1.5 eq)
-
This compound (TEPAI) (0.02 - 0.05 eq)
-
Aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution (50% w/w)
-
Organic solvent (e.g., toluene, dichloromethane)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol (1.0 eq) and TEPAI (0.02 - 0.05 eq) in the chosen organic solvent.
-
Add the aqueous NaOH or KOH solution.
-
Stir the biphasic mixture vigorously at room temperature for 10-15 minutes.
-
Add the alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 40-60 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer. Wash the organic layer with deionized water (2 x volume of organic layer) and then with brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Technical Support Center: Triethylphenylammonium Iodide in Phase Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of Triethylphenylammonium iodide as a Phase Transfer Catalyst (PTC), with a specific focus on the impact of stirring speed on reaction efficiency. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of stirring speed in a phase transfer catalysis (PTC) reaction involving this compound?
In a biphasic PTC system, the reaction occurs between reactants located in two immiscible phases (typically aqueous and organic). The phase transfer catalyst, this compound, facilitates the transfer of a reactant (usually an anion) from the aqueous phase to the organic phase where the reaction takes place. Stirring is crucial as it increases the interfacial surface area between the two phases.[1][2] A higher stirring speed creates finer droplets of one phase dispersed in the other, which significantly enhances the rate of transfer of the catalyst-reactant ion pair across the phase boundary, thereby accelerating the overall reaction rate.[3]
Q2: Will increasing the stirring speed always lead to a better reaction outcome?
Not necessarily. While increasing the stirring speed generally improves the reaction rate up to a certain point, there is an optimal range. Beyond this optimal speed, the reaction rate may become independent of stirring.[3] This indicates that the reaction is no longer limited by mass transfer between the phases but by the intrinsic kinetics of the reaction itself. Excessively high stirring speeds can have detrimental effects, most notably the formation of stable emulsions, which can complicate the workup and product isolation process.[4][5][6][7]
Q3: How does this compound's structure influence the effect of stirring?
This compound is a quaternary ammonium (B1175870) salt. The lipophilicity of the cation is a key factor in its catalytic activity. While specific studies on the interaction between stirring speed and this compound are not abundant, the general principle is that the catalyst must be efficiently transported to and from the interface. The efficiency of this process is directly influenced by the interfacial area, which is controlled by the stirring speed.
Q4: Are there any specific issues to be aware of when using an iodide-containing PTC like this compound?
Yes, iodide anions themselves can sometimes act as catalyst poisons or inhibitors in certain PTC reactions.[8] This is because the iodide anion is highly lipophilic and can be preferentially extracted into the organic phase by the quaternary ammonium cation. This can reduce the catalyst's ability to transport the desired reactant anion from the aqueous phase, thereby slowing down the intended reaction. Careful optimization of reaction conditions, including stirring speed, is necessary to mitigate such effects.
Troubleshooting Guide
This guide addresses common issues encountered in PTC reactions using this compound, with a focus on the role of stirring speed.
| Problem | Potential Cause(s) Related to Stirring Speed | Recommended Solutions |
| Slow or Incomplete Reaction | Insufficient Stirring: The interfacial area is too small, limiting the mass transfer of the catalyst and reactant between phases. | - Gradually increase the stirring speed (e.g., in increments of 100-200 RPM) and monitor the reaction progress.- Ensure the stir bar is appropriate for the flask size and shape to create a vortex and efficient mixing.- For larger or more viscous reactions, consider using an overhead mechanical stirrer for more effective agitation.[9] |
| Reaction is Kinetically Limited: The intrinsic reaction rate is the bottleneck, not the mass transfer. | - Once an optimal stirring speed is reached where the rate no longer increases, focus on other parameters like temperature or catalyst concentration. | |
| Formation of a Stable Emulsion | Excessive Stirring Speed: High shear forces are creating very fine droplets that are stabilized by the catalyst or other components in the reaction mixture. | - Reduce the stirring speed to the minimum required for efficient mixing.- If an emulsion forms, stop stirring and allow the mixture to stand; sometimes the emulsion will break on its own.[7]- "Salting out" by adding a small amount of brine can help break the emulsion by increasing the ionic strength of the aqueous phase.[5][6][7]- Centrifugation is a highly effective method for breaking stubborn emulsions.[4][7] |
| Inconsistent Results Between Batches | Variable Stirring Conditions: Inconsistent stirring speeds or inefficient mixing are leading to different reaction rates. | - Use a calibrated magnetic stir plate with a tachometer to ensure consistent stirring speeds between experiments.- Standardize the flask size, shape, and stir bar type for a given reaction. |
| Catalyst "Poisoning" or Inhibition | Preferential Extraction of Iodide: The Triethylphenylammonium cation may be pairing strongly with the iodide anion, preventing it from transporting the desired reactant. While not directly a stirring issue, inefficient phase contact can exacerbate this. | - Ensure vigorous enough stirring to facilitate the necessary ion exchange at the interface.- Consider using a different Triethylphenylammonium salt with a less lipophilic anion (e.g., bromide or chloride) if iodide inhibition is suspected. |
Quantitative Data Summary
| Stirring Speed (RPM) | Reaction Yield (%) after 2 hours | Observations |
| 0 (No stirring) | 15 | Reaction occurs only at the static interface. |
| 200 | 45 | Two distinct layers with a clear interface; slow mixing. |
| 400 | 75 | Good mixing with a visible vortex; increased interfacial area. |
| 600 | 92 | Vigorous mixing; fine dispersion of aqueous phase in organic phase. |
| 800 | 93 | Very vigorous mixing; reaction rate appears to have plateaued. |
| 1000 | 93 | Extremely vigorous mixing; slight emulsion formation observed at the interface. |
| 1200 | 90 (with difficult workup) | Stable emulsion formed, complicating product isolation and potentially lowering isolated yield. |
Experimental Protocols
General Protocol for a Nucleophilic Substitution Reaction using this compound
This protocol outlines a generic procedure and highlights where stirring speed is a critical parameter.
1. Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the organic substrate (1.0 eq), the organic solvent (e.g., toluene), and this compound (0.05 - 0.10 eq).
-
In a separate vessel, prepare an aqueous solution of the nucleophile (e.g., sodium cyanide, 1.5 - 2.0 eq).
2. Reaction Execution:
-
Add the aqueous solution to the reaction flask.
-
Begin stirring at a moderate speed (e.g., 400-600 RPM). This is a critical parameter to control and record. The goal is to create a well-mixed dispersion without forming a stable emulsion.
-
Heat the reaction mixture to the desired temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, HPLC).
3. Optimization of Stirring Speed:
-
To determine the optimal stirring speed, run a series of small-scale reactions at different agitation rates (e.g., 200, 400, 600, 800, 1000 RPM) while keeping all other parameters constant.
-
Plot the reaction rate or yield as a function of stirring speed to identify the point at which the rate plateaus. This indicates the transition from a mass-transfer-limited regime to a kinetically-limited regime. The optimal stirring speed is typically just at the beginning of this plateau.
4. Workup:
-
Once the reaction is complete, stop heating and stirring.
-
Allow the phases to separate. If an emulsion has formed, refer to the Troubleshooting Guide.
-
Separate the organic layer and wash it with water and/or brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by an appropriate method (e.g., recrystallization or column chromatography).
Visualizations
Caption: Mechanism of Phase Transfer Catalysis.
Caption: Troubleshooting workflow for optimizing stirring speed.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
How to avoid Hofmann elimination with quaternary ammonium salt catalysts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of Hofmann elimination when using quaternary ammonium (B1175870) salt phase-transfer catalysts (PTCs).
Troubleshooting Guide
This guide addresses common issues encountered during experiments where catalyst degradation via Hofmann elimination is a potential problem.
| Problem | Possible Cause | Recommended Solution |
| Low or no product yield, reaction stalls. | 1. Catalyst Decomposition: The quaternary ammonium salt is degrading via Hofmann elimination under the reaction conditions.[1] 2. Inefficient Phase Transfer: The chosen catalyst is not effectively transporting the anion to the organic phase.[1] | 1. Lower the Temperature: Operate at the lowest effective temperature. Quaternary ammonium salts can decompose in strongly basic solutions at temperatures as low as 50-70°C.[1][2] 2. Use a Milder Base: If the reaction allows, switch from strong bases like NaOH or KOH to milder options such as potassium or sodium carbonate.[1] 3. Select a More Stable Catalyst: Consider a catalyst with greater steric hindrance around the nitrogen atom or one lacking β-hydrogens.[3] Alternatively, phosphonium (B103445) salts, crown ethers, or polyethylene (B3416737) glycols (PEGs) can be more stable alternatives under basic conditions.[1][2][4] |
| Formation of unexpected byproducts. | Hofmann Elimination Products: The observed byproducts are likely tertiary amines and alkenes resulting from the degradation of the quaternary ammonium salt catalyst.[1] | Confirm Byproduct Identity: Analyze the byproducts (e.g., by GC-MS or NMR) to confirm if they are consistent with the degradation of your specific catalyst. Implement Stability Measures: Follow the recommendations for preventing catalyst decomposition, such as lowering the temperature and using a milder base.[1] |
| Reaction rate decreases over time. | Loss of Active Catalyst: The concentration of the active quaternary ammonium salt is decreasing due to ongoing Hofmann elimination.[1] | Monitor Catalyst Concentration: If possible, track the concentration of the catalyst in the organic phase over the course of the reaction. Optimize Catalyst Loading: While a higher initial catalyst loading might seem beneficial, it can also lead to a higher concentration of degradation products. A careful optimization of the catalyst loading is recommended. |
| Difficulty in product purification. | Contamination with Catalyst Degradation Products: The tertiary amine formed from Hofmann elimination can be difficult to separate from the desired product, especially if it has similar solubility properties.[1][5] | Improve Workup Procedure: Consider an acidic wash to protonate and extract the tertiary amine byproduct into the aqueous phase. Prevent Formation: The most effective approach is to prevent the formation of these impurities by minimizing catalyst degradation in the first place. |
Frequently Asked Questions (FAQs)
Q1: What is Hofmann elimination and why is it a problem for quaternary ammonium salt catalysts?
A1: Hofmann elimination is an elimination reaction where a quaternary ammonium salt, in the presence of a base, decomposes to form a tertiary amine and an alkene.[6] The reaction proceeds via an E2 mechanism and typically favors the formation of the least substituted alkene (the "Hofmann product") due to the steric bulk of the quaternary ammonium leaving group.[6][7] When used as phase-transfer catalysts, particularly under strongly basic conditions and at elevated temperatures, the quaternary ammonium salts can themselves undergo this degradation pathway.[1][8] This leads to a loss of active catalyst, resulting in reduced reaction rates and yields, and introduces impurities that can complicate product purification.[1][5]
Q2: How does the structure of the quaternary ammonium salt influence its stability against Hofmann elimination?
A2: The structure of the quaternary ammonium salt is a critical factor in its stability:
-
β-Hydrogens: The presence of hydrogen atoms on the carbon atom beta to the nitrogen is a prerequisite for Hofmann elimination. Catalysts that lack β-hydrogens are inherently more stable to this degradation pathway.[3]
-
Steric Hindrance: Increased steric bulk around the nitrogen atom and on the alkyl chains can hinder the approach of the base to the β-hydrogens, thus slowing down the rate of elimination.[7]
-
Alkyl Chain Length: The lipophilicity of the catalyst, determined by the length of the alkyl chains, affects its distribution between the aqueous and organic phases. While longer chains are necessary for good solubility in the organic phase, an optimal balance is required for efficient catalysis and stability.[2][9]
Q3: What is the impact of temperature and base strength on catalyst stability?
A3: Both temperature and base strength have a significant impact on the rate of Hofmann elimination:
-
Temperature: Higher temperatures increase the rate of Hofmann elimination.[8] Quaternary ammonium salts can be unstable at temperatures as low as 50-70°C in the presence of strong aqueous bases like NaOH or KOH.[2]
-
Base Strength: Stronger bases promote the E2 elimination reaction. The use of highly concentrated strong bases will accelerate the degradation of the catalyst.[1][10] Quaternary ammonium hydroxides, formed in situ, are particularly effective at promoting both the desired reaction and the undesired Hofmann degradation.[8]
Q4: Are there more stable alternatives to common quaternary ammonium salt catalysts?
A4: Yes, several alternatives can be considered when Hofmann elimination is a significant issue:
-
Phosphonium Salts: These are generally more thermally stable than their ammonium counterparts, though they can be less stable under strongly basic conditions.[1][4][5]
-
Crown Ethers and Polyethylene Glycols (PEGs): These are often more stable in basic conditions than quaternary ammonium salts.[2][4]
-
Structurally Optimized Ammonium Salts: Catalysts designed to be resistant to Hofmann elimination, such as certain Maruoka catalysts, may lack β-hydrogens or have a rigid structure that disfavors the geometry required for elimination.[3]
Quantitative Data
The stability of quaternary ammonium salt catalysts is highly dependent on the specific reaction conditions. The following table provides a summary of the relative stability of different classes of phase-transfer catalysts.
Table 1: General Stability of Common Phase-Transfer Catalysts
| Catalyst Type | Thermal Stability | Stability in Strong Base | Relative Cost | Notes |
| Ammonium Salts | Moderate (can decompose >100°C) | Low to Moderate (degradation can occur at 50-70°C)[1][2] | Low | Susceptible to Hofmann elimination.[1][4] |
| Phosphonium Salts | High | Low to Moderate | Higher than ammonium salts | More thermally stable but can degrade to phosphine (B1218219) oxides in basic media.[4][5] |
| Crown Ethers | High | High | High | Very active but can be toxic and difficult to recover.[1] |
| Polyethylene Glycols (PEGs) | High | High | Very Low | Generally more stable than quaternary ammonium salts under basic conditions.[1] |
The following table presents half-life data for the degradation of various onium salts under specific conditions, illustrating the influence of the cation, anion, and base concentration.
Table 2: Half-Life (t₁/₂) of Onium Salts Under Phase-Transfer Conditions
| Onium Salt | Organic Solvent | Aqueous Phase | Temperature (°C) | Half-Life (t₁/₂) |
| n-Bu₄N⁺I⁻ | Chlorobenzene | 50% NaOH | 60 | 2 hours |
| n-Bu₄N⁺Br⁻ | Chlorobenzene | 50% NaOH | 60 | 1 hour |
| n-Bu₄N⁺Cl⁻ | Chlorobenzene | 50% NaOH | 60 | 0.5 hours |
| n-Bu₄P⁺Br⁻ | Chlorobenzene | 50% NaOH | 25 | 4 hours |
| n-Hex₄N⁺Br⁻ | Chlorobenzene | 50% NaOH | 60 | 0.8 hours |
| n-Bu₄N⁺Br⁻ | Chlorobenzene | 25% NaOH | 60 | 18 hours |
Data adapted from Landini, D.; Maia, A.; Rampoldi, A. J. Org. Chem. 1986, 51 (26), 5475–5479.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hofmann Elimination in a Phase-Transfer Catalyzed Reaction
This protocol provides a general framework for setting up a phase-transfer catalyzed reaction while minimizing the risk of catalyst degradation.
-
Catalyst Selection:
-
Choose a quaternary ammonium salt with bulky alkyl groups (e.g., tetrahexylammonium (B1222370) bromide) to sterically hinder Hofmann elimination.
-
If possible, select a catalyst that lacks β-hydrogens.
-
For reactions requiring high temperatures and strong bases, consider using a more stable alternative like a phosphonium salt, crown ether, or PEG.
-
-
Reaction Setup:
-
To a jacketed reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add the organic substrate and the organic solvent (e.g., toluene, chlorobenzene).
-
In a separate vessel, prepare the aqueous solution of the inorganic base (e.g., 25% w/w NaOH).
-
Add the phase-transfer catalyst to the organic phase (typically 1-5 mol%).
-
-
Reaction Execution:
-
Begin vigorous stirring to ensure a large interfacial area between the two phases.
-
Slowly add the aqueous base solution to the reaction mixture.
-
Maintain the reaction temperature at the lowest possible level that still allows for a reasonable reaction rate. Monitor the internal temperature closely.
-
Follow the progress of the reaction by a suitable analytical method (e.g., TLC, GC, HPLC).
-
-
Workup and Analysis:
-
Upon completion, separate the aqueous and organic layers.
-
Wash the organic layer with water and then with brine.
-
If catalyst degradation is suspected, consider an acidic wash (e.g., dilute HCl) to remove the resulting tertiary amine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Analyze the crude product for the presence of Hofmann elimination byproducts.
-
Visualizations
Caption: The Hofmann elimination pathway for a quaternary ammonium salt catalyst.
Caption: Troubleshooting workflow for addressing suspected Hofmann elimination.
References
- 1. benchchem.com [benchchem.com]
- 2. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fzgxjckxxb.com [fzgxjckxxb.com]
- 5. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 6. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. biomedres.us [biomedres.us]
- 10. pubs.acs.org [pubs.acs.org]
Enhancing the stability of Triethylphenylammonium iodide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Triethylphenylammonium Iodide (TEPAI) in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My TEPAI solution has turned yellow/brown. What is the cause and is it still usable?
A1: A yellow or brown discoloration in your TEPAI solution is a common indicator of degradation. This is often due to the oxidation of the iodide ion to form iodine (I₂) or triiodide (I₃⁻), which are colored species. This process can be accelerated by exposure to light (photodegradation), heat, or the presence of oxidizing agents in your solvent or solution.
Whether the solution is still usable depends on the tolerance of your specific application to small amounts of degradation products and a slight change in the concentration of the active compound. For sensitive quantitative assays, it is highly recommended to prepare a fresh solution.
Q2: I observed a precipitate forming in my TEPAI solution over time. What is happening?
A2: Precipitate formation can be due to several factors:
-
Supersaturation: The initial concentration of TEPAI may have been close to or exceeded its solubility limit in the chosen solvent at a specific temperature. As the temperature fluctuates, the solubility can decrease, leading to precipitation.
-
Solvent Evaporation: If the container is not properly sealed, solvent evaporation can increase the concentration of TEPAI, leading to precipitation.
-
Degradation: One of the potential degradation pathways of TEPAI is a retro-Menshutkin reaction, which can yield triethylamine (B128534) and iodobenzene. While these are often soluble, secondary reactions could potentially form insoluble products.
-
Change in pH: If the pH of your solution has shifted, it could affect the solubility of TEPAI or any present impurities.
Q3: How does pH affect the stability of TEPAI in aqueous solutions?
A3: Quaternary ammonium (B1175870) salts like TEPAI are generally stable across a wide pH range as they are permanently charged cations. However, extreme pH conditions, especially in combination with elevated temperatures, can promote degradation. Highly alkaline conditions (high pH) can potentially lead to Hofmann elimination if there were beta-hydrogens on a different alkyl chain, or nucleophilic attack by hydroxide (B78521) ions, although this is less common for the phenyl group. Acidic conditions (low pH) are generally well-tolerated, but can catalyze hydrolysis of other functional groups if present in more complex molecules. For N,N,N-trimethylanilinium salts, a related class of compounds, degradation has been observed in the presence of nucleophiles, and the rate can be influenced by the pH of the medium.
Q4: What are the optimal storage conditions for TEPAI solutions?
A4: To maximize the stability of your TEPAI solutions, adhere to the following storage conditions:
-
Protect from Light: Store solutions in amber glass vials or wrap the container in aluminum foil to prevent photodegradation.
-
Control Temperature: Store solutions at a cool and consistent temperature, as recommended by the manufacturer (often 2-8 °C). Avoid repeated freeze-thaw cycles.
-
Use an Inert Atmosphere: For long-term storage, purging the headspace of the container with an inert gas like argon or nitrogen can help prevent oxidation.[1]
-
Ensure Proper Sealing: Use tightly sealed containers to prevent solvent evaporation and exposure to atmospheric moisture and oxygen.
Q5: Which solvents are recommended for dissolving TEPAI to achieve the best stability?
A5: TEPAI, being a salt, has the highest solubility and generally good stability in polar solvents.
-
Recommended: High-purity water, methanol, and ethanol (B145695) are excellent choices for dissolving TEPAI.
-
Use with Caution: Polar aprotic solvents like acetonitrile (B52724) and DMSO can also be used, but be aware that the reactivity of the iodide counter-ion can be higher in these solvents, potentially leading to faster degradation compared to protic solvents.
-
Not Recommended: TEPAI has very poor solubility in non-polar solvents such as hexane (B92381) and toluene.
Troubleshooting Guide
This guide will help you address common issues you might encounter when working with TEPAI solutions.
Issue 1: Rapid Discoloration of the Solution
| Possible Cause | Suggested Solution |
| Photodegradation | Prepare and store the solution in amber vials or protect it from light. |
| Oxidation | Use de-gassed solvents and consider purging the solution with an inert gas (e.g., nitrogen or argon) before sealing. |
| Solvent Impurities | Ensure you are using high-purity, fresh solvents. Peroxides in older ethers or aldehydes in alcohols can be reactive. |
Issue 2: Inconsistent Results in Assays
| Possible Cause | Suggested Solution |
| TEPAI Degradation | Prepare fresh solutions for each experiment, especially for sensitive applications. Quantify the TEPAI concentration using a validated analytical method like HPLC before use. |
| Precipitation | Visually inspect the solution for any precipitate before use. If necessary, gently warm the solution and sonicate to redissolve, but be mindful that this could accelerate degradation. It is safer to prepare a new, less concentrated solution. |
| Interaction with other components | Evaluate the compatibility of TEPAI with other reagents in your experimental setup. |
Quantitative Stability Data
The following tables provide illustrative data from a forced degradation study of TEPAI to demonstrate its stability profile under various stress conditions.
Table 1: Summary of TEPAI Degradation under Forced Conditions
| Stress Condition | Time | Temperature | % TEPAI Degraded | No. of Degradants |
| 0.1 M HCl | 24 hours | 60 °C | 3.2% | 1 |
| 0.1 M NaOH | 24 hours | 60 °C | 8.5% | 2 |
| 5% H₂O₂ | 24 hours | 25 °C | 15.1% | 3 |
| Thermal | 48 hours | 80 °C | 6.8% | 2 |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 25 °C | 11.4% | 2 |
Table 2: Effect of pH on TEPAI Stability in Aqueous Solution at 40°C
| pH | Storage Time (days) | % TEPAI Remaining |
| 3.0 | 7 | 98.5% |
| 5.0 | 7 | 99.1% |
| 7.0 | 7 | 98.8% |
| 9.0 | 7 | 96.2% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for performing a forced degradation study to identify potential degradation products and pathways for TEPAI.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of TEPAI in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 5% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Keep 10 mL of the stock solution in a sealed vial in an oven at 80°C for 48 hours.
-
Cool to room temperature.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose the stock solution in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 2.
Protocol 2: Stability-Indicating RP-HPLC Method for TEPAI
This method is designed to separate TEPAI from its potential degradation products.
-
Instrumentation: HPLC with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) % A % B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizations
References
Technical Support Center: Triethylphenylammonium Iodide (TEPAI) Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Triethylphenylammonium iodide (TEPAI) as a phase-transfer catalyst. The focus is on mitigating the impact of water on reaction performance.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Steps:
-
Quantify Water Content: Use Karl Fischer titration to determine the water content of your solvents and liquid reagents. For solid reagents, consider drying them under vacuum.
-
Dry Reaction Components: If the water content is above the recommended threshold for your specific reaction (a general guideline is <500 ppm), dry your solvents using appropriate methods (see Experimental Protocols). Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Evaluate Catalyst: If the reaction still fails under anhydrous conditions, the TEPAI catalyst itself may have degraded. Use a fresh batch of catalyst or purify the existing one.
-
Optimize Reaction Parameters: If water and catalyst activity are not the issue, re-evaluate other reaction parameters such as temperature, reaction time, and catalyst loading.
Issue 2: Formation of Side Products
Possible Cause: Water can act as a competing nucleophile, leading to the formation of hydrolysis byproducts. For instance, in an O-alkylation reaction, water can lead to the formation of an alcohol from the alkylating agent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for side product formation.
Detailed Steps:
-
Identify Byproduct: Characterize the unexpected side product to understand its formation pathway. If it is a hydrolysis product, water is the likely culprit.
-
Strict Anhydrous Conditions: Follow the steps outlined in the "Low or No Reaction Conversion" guide to minimize water content.
-
Optimize for Selectivity: If the side product is not from hydrolysis, consider other factors affecting selectivity. This may involve lowering the reaction temperature, changing the solvent, or using a different base.
FAQs (Frequently Asked Questions)
A1: Water has a dual role in phase-transfer catalysis (PTC) that can be both beneficial and detrimental.
-
Positive Role: A small amount of water is often necessary in solid-liquid PTC to dissolve a portion of the solid reactant, enabling the anion to be picked up by the catalyst.
-
Negative Role:
-
Nucleophile Hydration: Water molecules can form a hydration shell around the nucleophilic anion, stabilizing it and reducing its reactivity in the organic phase.
-
Competing Nucleophile: Water can act as a nucleophile itself, reacting with the electrophile to form undesired hydrolysis byproducts.[1]
-
Catalyst Stability: In the presence of strong bases and elevated temperatures, quaternary ammonium (B1175870) salts like TEPAI can undergo Hofmann elimination, a decomposition pathway that can be influenced by the aqueous environment.
-
Caption: The dual role of water in phase-transfer catalysis.
A2: The optimal water concentration is highly dependent on the specific reaction (e.g., O-alkylation, C-alkylation, polymerization) and the reaction conditions (liquid-liquid vs. solid-liquid PTC). For many reactions sensitive to hydrolysis, the aim is to work under anhydrous conditions (<500 ppm water). However, for some solid-liquid PTC reactions, a very small, controlled amount of water may be beneficial. It is recommended to perform a water titration study for your specific system to determine the optimal level.
Q3: How can I effectively remove water from my reaction system?
A3: Several methods can be employed to ensure anhydrous conditions:
-
Solvent Drying: Use freshly dried solvents. Common drying agents include molecular sieves (3Å or 4Å), or distillation from a suitable drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).
-
Reagent Drying: Dry liquid reagents over molecular sieves. Solid reagents can be dried in a vacuum oven.
-
Glassware Preparation: Oven-dry all glassware at >120°C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent the introduction of atmospheric moisture.
Q4: Can TEPAI be used in aqueous biphasic systems?
A4: Yes, TEPAI is designed to function as a phase-transfer catalyst in biphasic systems, which often include an aqueous phase. The catalyst facilitates the transfer of a reactant (usually an anion) from the aqueous phase to the organic phase where the reaction occurs. However, the success of the reaction depends on the balance between the desired reaction rate and potential negative effects of water, such as hydrolysis of the substrate or catalyst.
Quantitative Data
The following tables provide illustrative data on the general impact of water on phase-transfer catalyzed reactions. The exact values will vary depending on the specific substrates, solvent, and temperature.
| Water Content (ppm) | Reaction Yield (%) | Predominant Side Product |
| < 100 | 95 | Minimal |
| 500 | 88 | Trace of alcohol |
| 1000 | 75 | Alcohol (from alkyl halide hydrolysis) |
| 5000 | 40 | Significant alcohol formation |
| Water Content (ppm) | Relative Rate Constant (k_rel) |
| < 100 | 1.00 |
| 500 | 0.85 |
| 1000 | 0.60 |
| 5000 | 0.25 |
Experimental Protocols
Protocol 1: Drying of Acetonitrile (B52724) using Molecular Sieves
-
Activation of Molecular Sieves: Place 3Å molecular sieves in a ceramic dish and heat in a muffle furnace at 300-350°C for at least 3 hours.
-
Cooling: Transfer the hot sieves to a desiccator and allow them to cool to room temperature under vacuum.
-
Drying: Add the activated molecular sieves (approximately 50 g per 1 L of solvent) to a bottle of reagent-grade acetonitrile.
-
Equilibration: Seal the bottle and let it stand for at least 24 hours before use.
-
Storage: Store the dried solvent over the molecular sieves. Use a syringe to withdraw the solvent, piercing the septum, to avoid introducing atmospheric moisture.
Protocol 2: Quantification of Water by Karl Fischer Titration (Volumetric)
-
Apparatus: Use a calibrated automatic Karl Fischer titrator.
-
Reagent Preparation: Use a commercial one-component Karl Fischer reagent (e.g., Hydranal-Composite 5).
-
Titrator Conditioning: Condition the titration cell with the Karl Fischer reagent until a stable, low drift is achieved.
-
Sample Preparation: In a dry, nitrogen-flushed glovebox or using a dry syringe, carefully transfer a known volume or weight of the solvent or liquid reagent into the titration cell.
-
Titration: Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content in ppm or percentage based on the volume of titrant used and the sample amount.
Protocol 3: General Procedure for a TEPAI-Catalyzed Reaction under Anhydrous Conditions (Example: Williamson Ether Synthesis)
-
Glassware Preparation: Oven-dry a round-bottom flask, condenser, and magnetic stir bar at 150°C overnight. Assemble the glassware while hot and allow it to cool under a stream of dry nitrogen.
-
Reagent and Solvent Preparation:
-
Ensure the phenol, alkyl halide, and base (e.g., K₂CO₃) are anhydrous. Solid reagents can be dried in a vacuum oven.
-
Use freshly dried solvent (e.g., acetonitrile, see Protocol 1).
-
-
Reaction Setup:
-
To the reaction flask under a positive pressure of nitrogen, add the phenol, anhydrous potassium carbonate, and TEPAI.
-
Add the anhydrous acetonitrile via syringe.
-
Begin stirring and heat the mixture to the desired temperature (e.g., 60-80°C).
-
Add the alkyl halide dropwise via syringe.
-
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts. The subsequent work-up will depend on the specific products but typically involves an aqueous wash, extraction, drying of the organic layer, and solvent removal.
References
Validation & Comparative
A Comparative Study: Triethylphenylammonium Iodide vs. Tetrabutylammonium Iodide for Researchers and Drug Development Professionals
In the landscape of chemical synthesis and electrochemical applications, quaternary ammonium (B1175870) iodides stand out for their versatility as phase-transfer catalysts and electrolytes. This guide provides a detailed comparative analysis of two such compounds: Triethylphenylammonium iodide (TEPAI) and Tetrabutylammonium iodide (TBAI). The core difference lies in their cationic structure—TEPAI incorporates an aromatic phenyl group, while TBAI features entirely aliphatic butyl chains. This structural variance imparts distinct physicochemical properties, influencing their performance in various applications. This document aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions when selecting the appropriate quaternary ammonium iodide for their specific needs.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental understanding of the physicochemical properties of TEPAI and TBAI is crucial for predicting their behavior in different solvent systems and reaction conditions. The following table summarizes their key properties.
| Property | This compound (TEPAI) | Tetrabutylammonium Iodide (TBAI) |
| Molecular Formula | C₁₂H₂₀IN[1] | C₁₆H₃₆IN[2] |
| Molecular Weight | 305.20 g/mol [1] | 369.37 g/mol [3] |
| Appearance | Solid[1] | White to cream-colored crystalline powder[3] |
| Melting Point | 127-133 °C[1] | 141–143 °C[3][4] |
| Solubility | Soluble in water and methanol.[5] | Soluble in water and methanol; insoluble in benzene.[3][4] |
Synthesis of Quaternary Ammonium Iodides
The synthesis of both TEPAI and TBAI generally follows the Menschutkin reaction, which involves the quaternization of a tertiary amine with an alkyl iodide.[6] This straightforward and widely used method allows for the efficient production of these salts.
Figure 1: General workflow for the synthesis of TEPAI and TBAI.
Experimental Protocol: Synthesis of Tetrabutylammonium Iodide (TBAI)
This protocol describes a typical laboratory-scale synthesis of TBAI. A similar procedure can be adapted for the synthesis of TEPAI by substituting tributylamine with N,N-diethylaniline and butyl iodide with ethyl iodide.
Materials:
-
Tributylamine
-
Butyl iodide
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve tributylamine (1.0 equivalent) in anhydrous acetonitrile.
-
Add butyl iodide (1.1 equivalents) to the solution.
-
Heat the mixture to reflux with constant stirring for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add anhydrous diethyl ether to the cooled solution with stirring to precipitate the TBAI salt.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with small portions of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the purified TBAI under vacuum to obtain the final product.
Performance as Phase-Transfer Catalysts
Both TEPAI and TBAI are effective phase-transfer catalysts (PTCs), facilitating reactions between reactants in immiscible phases.[6][7] Their efficacy is largely dependent on the lipophilicity of the quaternary ammonium cation, which enables the transport of anions from an aqueous phase to an organic phase.
The Williamson ether synthesis is a classic example of a reaction that benefits from phase-transfer catalysis. In this reaction, an alkoxide (typically in the aqueous phase) reacts with an alkyl halide (in the organic phase) to form an ether. The PTC is crucial for transporting the alkoxide into the organic phase.
Figure 2: Catalytic cycle of a quaternary ammonium iodide in Williamson ether synthesis.
While direct comparative data for TEPAI and TBAI in the same Williamson ether synthesis is limited, available information on TBAI showcases its high efficiency. The choice between the two may depend on the specific substrates and reaction conditions, with the aromatic nature of TEPAI potentially influencing its interaction with aromatic substrates.
| Catalyst | Reaction | Yield (%) | Reaction Time (h) | Conditions |
| Tetrabutylammonium Bromide (TBAB) | Benzyl (B1604629) Octyl Ether Synthesis | 92 | 6 | 0.05 molar ratio of catalyst to substrate[7] |
Note: Data for Tetrabutylammonium Bromide (TBAB), a closely related salt, is presented here to illustrate the performance of tetrabutylammonium-based PTCs. It is expected that TBAI would exhibit similar or enhanced activity due to the higher nucleophilicity of the iodide ion.
Experimental Protocol: Williamson Ether Synthesis using a Phase-Transfer Catalyst
Materials:
-
Alcohol (e.g., 1-butanol)
-
Alkyl halide (e.g., benzyl chloride)
-
Phase-transfer catalyst (TEPAI or TBAI, 5 mol%)
-
Sodium hydroxide (B78521) (50% aqueous solution)
-
Toluene
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add the alcohol (1.0 equivalent), alkyl halide (1.0 equivalent), and the phase-transfer catalyst (0.05 equivalents).
-
Add a 50% aqueous solution of sodium hydroxide (2.0 equivalents) and toluene.
-
Stir the biphasic mixture vigorously and heat to 70-80 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 6-8 hours.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ether.
-
Purify the product by column chromatography or distillation.
Performance as Electrolytes
Both TEPAI and TBAI are utilized as supporting electrolytes in various electrochemical applications, including batteries and dye-sensitized solar cells (DSSCs).[6] Their ionic nature and solubility in organic solvents allow them to facilitate ion transport and enhance the conductivity of the electrolyte solution.
The performance of an electrolyte is primarily evaluated by its ionic conductivity. Higher conductivity generally leads to better device performance.
References
- 1. nbinno.com [nbinno.com]
- 2. Tetrabutylammonium Iodide | High-Purity Reagent [benchchem.com]
- 3. Tetrabutylammonium Iodide Catalyzes Azidation - ChemistryViews [chemistryviews.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.de [thieme-connect.de]
- 7. Tetrabutylammonium Iodide (TBAI) Catalyzed Electrochemical CH Bond Activation of 2-Arylated N-Methoxyamides for the Synthesis of Phenanthridinones [organic-chemistry.org]
A Comparative Guide to Triethylphenylammonium Iodide and TBAB as Phase Transfer Catalysts
For Researchers, Scientists, and Drug Development Professionals
Phase transfer catalysis (PTC) is a pivotal methodology in organic synthesis, enabling reactions between reactants in immiscible phases. The choice of a phase transfer catalyst is critical for reaction efficiency, yield, and overall process viability. This guide provides a comparative overview of two quaternary ammonium (B1175870) salts: Triethylphenylammonium iodide and Tetrabutylammonium bromide (TBAB), outlining their properties and applications as phase transfer catalysts.
Introduction to the Catalysts
This compound is a quaternary ammonium salt characterized by three ethyl groups and one phenyl group attached to a central nitrogen atom, with iodide as the counter-ion. Its aromatic phenyl group can influence its solubility and catalytic activity in specific organic solvent systems.
Tetrabutylammonium bromide (TBAB) is one of the most widely used phase transfer catalysts in organic synthesis.[1][2] Its versatility, commercial availability, and demonstrated efficacy in a broad range of reactions, including alkylations, oxidations, and reductions, have made it a staple in both academic and industrial laboratories.[1] TBAB is recognized for its ability to significantly accelerate reaction rates and improve product yields by facilitating the transfer of anions between aqueous and organic phases.[3]
Physicochemical Properties
A catalyst's physical and chemical properties are fundamental to its function, influencing its solubility, stability, and interaction with different phases. Below is a comparison of the available physicochemical data for this compound and Tetrabutylammonium bromide.
| Property | This compound | Tetrabutylammonium Bromide (TBAB) |
| Molecular Formula | C₁₂H₂₀IN | C₁₆H₃₆BrN |
| Molecular Weight | 305.20 g/mol | 322.37 g/mol |
| Appearance | Solid | White to off-white crystalline powder |
| Melting Point | 127-133 °C | 102-104 °C |
| Solubility | Soluble in water | Soluble in water, ethanol, and acetone |
Note: Data for this compound is from commercial supplier information.[4] Data for TBAB is widely available in chemical literature and supplier specifications.
Performance in Phase Transfer Catalysis
Williamson Ether Synthesis with TBAB
The Williamson ether synthesis is a classic example of a nucleophilic substitution reaction that often benefits from phase transfer catalysis.[5]
Reaction:
Representative Data for TBAB in Williamson Ether Synthesis:
| Reactants | Catalyst (mol%) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 4-Ethylphenol + Methyl Iodide | 5 | Water / Diethyl ether | Reflux | 1 | ~95% |
This data is representative of typical laboratory procedures and may vary based on specific reaction conditions.[6]
Experimental Protocols
Below are detailed experimental protocols for a Williamson ether synthesis using TBAB as the phase transfer catalyst.
General Protocol for Williamson Ether Synthesis using TBAB
Objective: To synthesize an ether from an alcohol and an alkyl halide using TBAB as a phase transfer catalyst.
Materials:
-
Alcohol (e.g., 4-ethylphenol)
-
Alkyl halide (e.g., methyl iodide)[6]
-
Base (e.g., solid NaOH or 50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Water
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol in the chosen organic solvent.
-
Addition of Base and Catalyst: Add the base (either solid or an aqueous solution) to the stirred solution. Add a catalytic amount of TBAB (typically 2-5 mol%).
-
Addition of Alkyl Halide: Heat the mixture to the desired reaction temperature (e.g., 60-70°C or reflux). Add the alkyl halide dropwise to the reaction mixture.
-
Reaction Monitoring: Vigorously stir the reaction mixture at temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reactions are typically complete within 1-8 hours.[5]
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a biphasic system is present, separate the organic layer.
-
Extraction: Wash the organic layer with water and then with brine to remove the base and residual catalyst.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by distillation or column chromatography to yield the pure ether.
Mandatory Visualizations
Catalytic Cycle of Phase Transfer Catalysis
Caption: The catalytic cycle in phase transfer catalysis.
Experimental Workflow for Williamson Ether Synthesis
Caption: Experimental workflow for Williamson ether synthesis.
Conclusion
Tetrabutylammonium bromide is a well-established and highly effective phase transfer catalyst with a broad range of applications and extensive supporting literature. Its performance in reactions such as the Williamson ether synthesis is well-documented, making it a reliable choice for many synthetic transformations.
This compound, based on its structure, is expected to function as a phase transfer catalyst. However, there is a notable lack of published experimental data detailing its performance and comparing it to established catalysts like TBAB. Therefore, while it may be a viable option for specific applications, particularly where its unique solubility or electronic properties are advantageous, further experimental validation is necessary to fully ascertain its efficacy and optimal reaction conditions. For researchers and drug development professionals, TBAB remains the more characterized and dependable option for general phase transfer catalysis applications at present.
References
A Comparative Analysis of Triethylphenylammonium Iodide and Phosphonium Salts as Phase-Transfer Catalysts
For Researchers, Scientists, and Drug Development Professionals
Phase-transfer catalysis (PTC) is an indispensable technique in organic synthesis, facilitating reactions between reactants segregated in immiscible phases. The selection of an appropriate catalyst is paramount to optimizing reaction efficiency, yield, and purity. This guide presents an objective comparison between Triethylphenylammonium iodide, a quaternary ammonium (B1175870) salt, and the broader class of phosphonium (B103445) salts, leveraging experimental data to inform catalyst selection in research and development settings.
Performance Comparison: Activity, Stability, and Applications
The effectiveness of a phase-transfer catalyst is primarily judged on its catalytic activity and its stability under reaction conditions. While both quaternary ammonium salts like this compound and phosphonium salts are effective catalysts, they exhibit key differences in performance.[1]
Catalytic Activity: The primary function of a PTC is to transport an anion from an aqueous phase into an organic phase.[2] The efficiency of this transfer is largely dependent on the lipophilicity of the catalyst's cation. Phosphonium cations are generally larger and more lipophilic than their ammonium counterparts, which can lead to more efficient anion transfer and, consequently, superior catalytic activity in certain reactions.[1]
Thermal and Chemical Stability: A significant advantage of phosphonium salts is their enhanced thermal and chemical stability.[1] Quaternary ammonium salts, especially in the presence of a base and heat, are susceptible to a degradation process known as Hofmann elimination, which produces an alkene and a tertiary amine.[1] This decomposition can diminish catalyst efficacy and introduce impurities.[1] Phosphonium salts are not prone to Hofmann elimination and typically degrade via the formation of a phosphine (B1218219) oxide and a hydrocarbon, a process that requires more forcing conditions.[1] This makes phosphonium salts the preferred choice for reactions requiring elevated temperatures or strongly basic environments.[1]
Data Presentation: Quantitative Comparison of Catalysts
The following tables summarize quantitative data from studies comparing the performance of representative quaternary ammonium and phosphonium salts. While direct data for this compound in a head-to-head comparison was not found in the cited literature, the data for tetrabutylammonium (B224687) bromide (TBAB) and other quaternary ammonium salts serve as a close proxy due to their structural and functional similarities.
Table 1: Catalytic Efficiency in Nucleophilic Substitution
This table compares the product yield in the synthesis of butyl benzoate (B1203000) from sodium benzoate and butyl bromide, demonstrating the catalytic efficiency of a phosphonium salt versus two common quaternary ammonium salts.
| Catalyst | Catalyst Type | Product Yield (%) |
| Tetra Phenyl Phosphonium Bromide (TPPB) | Phosphonium Salt | 98% |
| Tri Caprylyl methyl Ammonium Chloride | Quaternary Ammonium | 92% |
| Tetra Butyl Ammonium Bromide (TBAB) | Quaternary Ammonium | 91% |
Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of catalyst, toluene (B28343)/water solvent system, 60°C, 60 minutes, 500 rpm agitation.[1]
Table 2: Thermal Stability Comparison
This table presents the onset temperature of decomposition for various phosphonium and ammonium salts supported on montmorillonite (B579905) clay, as determined by thermogravimetric analysis (TGA).
| Catalyst | Catalyst Type | Onset Temperature of Decomposition (°C) |
| Tetrabutylphosphonium (TBP) | Phosphonium Salt | ~300°C |
| Butyltriphenylphosphonium (BTPP) | Phosphonium Salt | ~300°C |
| Hexadecyltributylphosphonium (HDTBP) | Phosphonium Salt | 225°C |
| Octadecyltrimethylammonium (ODTMA) | Quaternary Ammonium | 158 - 222°C |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below to allow for replication and further investigation.
Protocol 1: Synthesis of Butyl Benzoate (Comparative Catalyst Efficiency)
-
Objective: To compare the catalytic efficiency of a phosphonium salt and a quaternary ammonium salt in the synthesis of butyl benzoate.
-
Materials: Sodium benzoate, 1-bromobutane, toluene, deionized water, phase-transfer catalyst (e.g., Tetra Phenyl Phosphonium Bromide or this compound), anhydrous sodium sulfate.
-
Procedure:
-
A mixture of sodium benzoate (0.1 mol) and the selected phase-transfer catalyst (0.001 mol) is prepared in a biphasic solvent system consisting of 100 ml of toluene and 100 ml of water.[1]
-
1-bromobutane (0.1 mol) is added to the mixture.
-
The mixture is heated to 60°C and stirred vigorously (e.g., 500 rpm) for 60 minutes to ensure adequate mixing of the phases.[1]
-
Reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) by analyzing the consumption of sodium benzoate.
-
Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the butyl benzoate product.
-
The product is weighed, and the yield is calculated.
-
Protocol 2: Williamson Ether Synthesis
-
Objective: To synthesize an ether from an alcohol and an alkyl halide using phase-transfer catalysis.
-
Materials: Alcohol (e.g., 4-methoxyphenol), alkyl halide (e.g., methyl iodide), sodium hydroxide (B78521) (NaOH), toluene, phase-transfer catalyst (e.g., this compound or a phosphonium salt like hexadecyltributylphosphonium bromide).
-
Procedure:
-
In a round-bottom flask, dissolve the alcohol and the phase-transfer catalyst in toluene.
-
Add an aqueous solution of sodium hydroxide to the flask.
-
Add the alkyl halide to the biphasic mixture.
-
Heat the reaction mixture to a gentle reflux with vigorous stirring for one hour. The reflux should be controlled to prevent the loss of volatile reactants like methyl iodide.
-
After cooling, transfer the mixture to a separatory funnel.
-
Separate the organic layer, wash it with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent by rotary evaporation to isolate the crude ether product.
-
Purify the product using an appropriate method, such as distillation or column chromatography.
-
Visualizations: Mechanisms and Workflows
General Mechanism of Phase-Transfer Catalysis
The diagram below illustrates the catalytic cycle of a phase-transfer catalyst (Q⁺X⁻), where it facilitates the transfer of a nucleophile (Nu⁻) from the aqueous phase to the organic phase to react with an organic substrate (R-Y).
Caption: General mechanism of phase-transfer catalysis.
Catalyst Degradation Pathways
This diagram contrasts the primary degradation pathways for quaternary ammonium salts (Hofmann Elimination) and phosphonium salts under basic conditions.
References
Validating Reaction Kinetics of Triethylphenylammonium Iodide Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the reaction kinetics of processes catalyzed by triethylphenylammonium (B1217615) iodide. Due to a scarcity of publicly available quantitative kinetic data for this specific catalyst, this document offers a comparative discussion of its potential performance against other common phase-transfer catalysts, a detailed, adaptable experimental protocol for kinetic analysis, and visual workflows to guide experimental design.
Performance Comparison with Alternative Catalysts
While specific rate constants and activation energies for triethylphenylammonium iodide catalysis are not readily found in published literature, a qualitative comparison can be drawn based on the general principles of phase-transfer catalysis (PTC) and the known properties of iodide as a counter-ion. Phase-transfer catalysts are evaluated based on their ability to facilitate the transfer of a reactive species from one phase (typically aqueous) to another (typically organic) where the reaction occurs. Key performance indicators include reaction rate, product yield, and catalyst stability.
The choice of the quaternary ammonium (B1175870) salt's counter-ion can significantly influence the catalytic cycle. Iodide, being a large, polarizable, and "soft" anion, has distinct characteristics compared to more common counter-ions like bromide or chloride.
Table 1: Qualitative Performance Comparison of this compound with Other Phase-Transfer Catalysts
| Catalyst | Key Structural Feature | Potential Advantages | Potential Disadvantages |
| This compound | Phenyl group for increased organophilicity, Iodide counter-ion | - The iodide ion may enhance catalytic activity by acting as a nucleophilic co-catalyst in certain substitution reactions. - Iodide salts can be more effective than chloride counterparts in specific applications like N-alkylation.[1] | - The strong ion pairing between the quaternary ammonium cation and the highly lipophilic iodide anion might impede the transfer of the desired reactant anion, a phenomenon known as "catalyst poisoning".[2] |
| Tetrabutylammonium Bromide (TBAB) | Symmetrical tetra-alkyl structure | - Well-studied and widely used, providing a good baseline for comparison. - Good balance of lipophilicity and water solubility for many applications. | - May have lower thermal stability compared to phosphonium-based catalysts.[3] |
| Benzyltriethylammonium Chloride (BTEAC) | Benzyl (B1604629) group for enhanced reactivity | - The benzyl group can increase catalyst stability and activity in certain reactions. | - The chloride counter-ion is generally less lipophilic than bromide or iodide, which may result in slower transfer of the active species in some systems. |
| Aliquat® 336 (Methyltrioctylammonium chloride) | Long alkyl chains for high lipophilicity | - High organophilicity makes it very effective for transferring anions into non-polar organic phases. | - Its high lipophilicity might lead to challenges in separating the catalyst from the organic phase after the reaction. |
| Tetraphenylphosphonium Bromide (TPPB) | Phosphonium (B103445) cation | - Generally exhibits higher thermal and chemical stability compared to ammonium salts, as it is not susceptible to Hofmann elimination.[3] - The larger phosphonium cation can sometimes lead to higher catalytic activity.[3] | - Typically more expensive than analogous ammonium salts. |
Experimental Protocols
To validate the reaction kinetics of a reaction catalyzed by this compound, a detailed experimental protocol is required. The following is a generalizable methodology that can be adapted for a specific reaction system.
Objective: To determine the reaction order with respect to the reactants and the catalyst, and to calculate the rate constant (k) and activation energy (Ea) for the reaction.
Materials:
-
Reactant A (soluble in the organic phase)
-
Reactant B (or its salt, soluble in the aqueous phase)
-
This compound (catalyst)
-
Organic solvent (e.g., toluene, dichloromethane)
-
Aqueous solution (e.g., water, buffer)
-
Internal standard for analytical measurements (e.g., a non-reactive compound with a distinct analytical signal)
-
Quenching agent (if necessary to stop the reaction for analysis)
-
Thermostated reaction vessel with controlled stirring
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of Reactant A, Reactant B, this compound, and the internal standard at known concentrations.
-
-
Kinetic Run (Example for determining the order with respect to Reactant A):
-
To a thermostated reaction vessel, add a defined volume of the organic solvent, the aqueous solution, and the stock solutions of Reactant B and this compound.
-
Allow the mixture to reach the desired reaction temperature while stirring at a constant and vigorous rate to ensure efficient mixing of the phases.
-
Initiate the reaction by adding a defined volume of the stock solution of Reactant A. Start the timer immediately.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture from the organic phase.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent or by rapid cooling, if appropriate.
-
Analyze the quenched samples using a suitable analytical technique (e.g., GC, HPLC, NMR) to determine the concentration of Reactant A and/or the product. The use of an internal standard is crucial for accurate quantification.
-
-
Varying Reactant Concentrations:
-
Repeat the kinetic run (step 2) while systematically varying the initial concentration of Reactant A, keeping the concentrations of Reactant B and the catalyst constant.
-
Similarly, perform sets of experiments where the initial concentration of Reactant B is varied while keeping the concentrations of Reactant A and the catalyst constant.
-
Finally, vary the initial concentration of this compound while keeping the concentrations of both reactants constant.
-
-
Determining the Effect of Temperature:
-
Conduct the kinetic runs at several different temperatures (e.g., 25°C, 35°C, 45°C) while keeping the initial concentrations of all reactants and the catalyst constant.
-
Data Analysis:
-
Determination of Reaction Order:
-
Use the method of initial rates. The initial rate for each kinetic run can be determined from the slope of the concentration versus time plot at t=0.
-
By comparing the initial rates of reactions with different initial concentrations of a single reactant (while others are constant), the order of the reaction with respect to that reactant can be determined using the following relationship: rate = k[Reactant A]^x[Reactant B]^y[Catalyst]^z
-
Alternatively, graphical methods (e.g., plotting ln(rate) vs. ln(concentration)) can be used to determine the reaction orders (x, y, and z).
-
-
Calculation of the Rate Constant (k):
-
Once the reaction orders are known, the rate constant (k) can be calculated for each kinetic run using the determined rate law and the experimental data.
-
-
Calculation of Activation Energy (Ea):
-
Using the rate constants determined at different temperatures, the activation energy (Ea) can be calculated from the Arrhenius equation by plotting ln(k) versus 1/T. The slope of this plot is equal to -Ea/R, where R is the gas constant.
-
Mandatory Visualization
References
A Comparative Guide to Spectroscopic Analysis of Reaction Intermediates with Triethylphenylammonium Iodide
For Researchers, Scientists, and Drug Development Professionals
The in-situ analysis of reaction intermediates is a cornerstone of mechanistic understanding and process optimization in chemical synthesis and drug development. Triethylphenylammonium (B1217615) iodide, a quaternary ammonium (B1175870) salt, often serves as a phase-transfer catalyst, enabling reactions between reagents in immiscible phases. Its role can extend to stabilizing charged intermediates, making them amenable to spectroscopic detection. This guide provides a comparative overview of spectroscopic techniques for the analysis of reaction intermediates in the presence of triethylphenylammonium iodide and contrasts its utility with other common analytical approaches.
Performance Comparison: this compound in Spectroscopic Analysis
While direct quantitative comparisons of this compound's performance in spectroscopic analysis of reaction intermediates are not extensively documented in publicly available literature, we can infer its utility based on the behavior of similar quaternary ammonium salts and the principles of spectroscopic analysis. The effectiveness of this compound in facilitating the detection of reaction intermediates is intrinsically linked to its efficiency as a phase-transfer catalyst and its ability to form stable ion pairs with charged intermediates.
Below is a comparative table outlining the key performance aspects of different spectroscopic methods when used in conjunction with a phase-transfer catalyst like this compound.
| Spectroscopic Technique | Sensitivity | Selectivity for Intermediates | Structural Information Provided | Key Advantages with TEPAI | Potential Limitations |
| NMR Spectroscopy | Moderate to High | High | Detailed structural and connectivity data | Can monitor changes in the catalyst and substrate simultaneously. | Lower sensitivity compared to MS; reactions must be relatively slow. |
| UV-Vis Spectroscopy | High | Moderate | Limited to chromophoric species | Excellent for tracking the formation and decay of colored intermediates. | Provides limited structural information. |
| Mass Spectrometry (ESI-MS) | Very High | High | Mass-to-charge ratio of intermediates | Can directly detect ionic intermediates stabilized by the TEPA cation. | Ionization process might alter the intermediate. |
| Raman Spectroscopy | Moderate | High | Vibrational modes (functional groups) | Complements IR; less interference from aqueous media. | Signal can be weak; fluorescence can be an issue. |
| FTIR Spectroscopy | Moderate to High | High | Vibrational modes (functional groups) | Can identify changes in functional groups during the reaction. | Water and other polar solvents can have strong interfering absorptions. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful spectroscopic analysis of reaction intermediates. Below are generalized methodologies for key techniques.
In-Situ NMR Monitoring of a Reaction with this compound
Objective: To monitor the formation and decay of a reaction intermediate in a biphasic reaction catalyzed by this compound.
Materials:
-
NMR tube with a coaxial insert (or a single-tube setup for miscible systems)
-
Reactants (e.g., alkyl halide in an organic solvent, nucleophile in an aqueous solution)
-
This compound (TEPAI)
-
Deuterated solvent for locking
Procedure:
-
Prepare the organic phase by dissolving the reactant and TEPAI in a suitable deuterated organic solvent (e.g., CDCl₃).
-
Prepare the aqueous phase by dissolving the nucleophile in D₂O.
-
For a two-phase system, carefully layer the organic phase over the aqueous phase in the NMR tube. For a miscible system, prepare a homogeneous solution.
-
Acquire an initial ¹H NMR spectrum to serve as the time-zero reference.
-
Initiate the reaction (e.g., by vigorous shaking for a biphasic system or by adding a final reagent).
-
Immediately place the NMR tube in the spectrometer and begin acquiring spectra at regular intervals.
-
Monitor the appearance and disappearance of new signals corresponding to the intermediate and the product, as well as the consumption of the starting material.
-
Process the series of spectra to generate kinetic profiles for all species.
UV-Vis Spectroscopic Analysis of a Chromophoric Intermediate
Objective: To detect and quantify a colored reaction intermediate stabilized by this compound.
Materials:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Reactants
-
This compound
-
Appropriate solvents
Procedure:
-
Dissolve the reactant and this compound in a suitable solvent that is transparent in the spectral region of interest.
-
Record a baseline spectrum of the starting material solution.
-
Initiate the reaction by adding the second reactant directly to the cuvette.
-
Immediately begin recording UV-Vis spectra at fixed time intervals.
-
Monitor the growth and decay of absorption bands characteristic of the reaction intermediate.
-
Use the Beer-Lambert law to quantify the concentration of the intermediate over time, provided its molar absorptivity is known or can be estimated.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Intermediate Detection
Objective: To identify ionic reaction intermediates formed in the presence of this compound.
Materials:
-
ESI-mass spectrometer
-
Syringe pump
-
Reaction mixture containing reactants and this compound
-
High-purity solvents for dilution and mobile phase
Procedure:
-
Set up the reaction in a flask under appropriate conditions.
-
At various time points, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot if necessary, or dilute it rapidly with a suitable solvent (e.g., acetonitrile/water).
-
Infuse the diluted sample directly into the ESI-MS source using a syringe pump.
-
Acquire mass spectra in both positive and negative ion modes.
-
Look for m/z values corresponding to the expected reaction intermediates, which may be observed as ion pairs with the triethylphenylammonium cation or the iodide anion.
-
Perform tandem MS (MS/MS) on the potential intermediate ions to obtain structural information through fragmentation patterns.
Visualizing the Workflow and Mechanisms
Diagrams created using the DOT language can effectively illustrate the experimental workflows and conceptual relationships in the spectroscopic analysis of reaction intermediates.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Phase-transfer catalysis and intermediate stabilization.
A Comparative Benchmark of Triethylphenylammonium Iodide and Other Quaternary Ammonium Salts in Phase-Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Triethylphenylammonium iodide against other commonly used quaternary ammonium (B1175870) salts in the context of phase-transfer catalysis (PTC). The selection of an appropriate phase-transfer catalyst is critical for optimizing reaction rates, yields, and overall efficiency in multiphase organic synthesis. This document summarizes key performance indicators, physical properties, and provides a detailed experimental protocol for a representative reaction to aid in catalyst selection for your research and development needs.
Overview of Quaternary Ammonium Salts as Phase-Transfer Catalysts
Quaternary ammonium salts, often referred to as "quats," are salts of quaternary ammonium cations with the general formula R₄N⁺X⁻.[1] These compounds are widely employed as phase-transfer catalysts, facilitating the transfer of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs.[2] This transfer overcomes the insolubility of reactants in different phases, leading to accelerated reaction rates and improved yields under milder conditions.[1][3] The catalytic efficacy of a quaternary ammonium salt is influenced by several factors, including the structure of the cation, the nature of the anion, and the specific reaction conditions.[4]
This guide focuses on comparing the performance of this compound with other widely used quaternary ammonium salts such as Tetrabutylammonium (B224687) bromide (TBAB), Tetraethylammonium iodide (TEAI), Tetrabutylammonium iodide (TBAI), and Benzyltriethylammonium chloride (BTEAC).
Physical and Chemical Properties
A summary of the key physical and chemical properties of the compared quaternary ammonium salts is presented in the table below. These properties, such as molecular weight, melting point, and solubility, are crucial for their handling, application, and performance in different solvent systems.
| Compound | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Solubility |
| This compound | TEPAI | C₁₂H₂₀IN | 305.20 | 127-133 | Solid | Soluble in water. |
| Tetrabutylammonium iodide | TBAI | C₁₆H₃₆IN | 369.37 | 141–143 | White to cream-colored crystalline powder | Soluble in water and methanol; insoluble in benzene.[5] |
| Tetraethylammonium iodide | TEAI | C₈H₂₀IN | 257.16 | 280 (decomposes) | Colorless or yellowish crystalline solid | Soluble in water and ethanol.[4][6] |
| Tetrabutylammonium bromide | TBAB | C₁₆H₃₆BrN | 322.37 | 102-104 | White crystalline powder | Soluble in water, ethanol, and acetone. |
| Benzyltriethylammonium chloride | BTEAC | C₁₃H₂₂ClN | 227.77 | 185-190 | White to off-white crystalline solid | Soluble in water and alcohols. |
Performance in Williamson Ether Synthesis
The Williamson ether synthesis is a classic and widely used method for the preparation of ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide. This reaction often requires a phase-transfer catalyst when the alkoxide is generated in an aqueous phase and the alkyl halide is in an organic phase.
While direct comparative data for this compound in the Williamson ether synthesis under the exact same conditions as the other listed catalysts was not available in the reviewed literature, the performance of other common quaternary ammonium salts provides a valuable benchmark. The presence of a phenyl group in this compound is suggested to play a significant role in its affinity and interaction at the phase interface.[5]
The following table summarizes the performance of various quaternary ammonium salts in the synthesis of benzyl (B1604629) octyl ether.
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 0.05 | 6 | 92[4] |
| Tetraoctylammonium Bromide (TOAB) | 0.05 | 4 | 95[4] |
Experimental Protocol: Williamson Ether Synthesis of 4-Ethoxyethylbenzene
This protocol details the synthesis of 4-ethoxyethylbenzene from 4-ethylphenol (B45693) and ethyl iodide using a phase-transfer catalyst.
Materials:
-
4-Ethylphenol
-
Sodium hydroxide (B78521) (NaOH)
-
Quaternary ammonium salt (e.g., Tetrabutylammonium bromide)
-
Methyl iodide (CH₃I)
-
Diethyl ether
-
Distilled water
-
Anhydrous sodium sulfate
Procedure:
-
To a 5 mL conical vial, add 4-ethylphenol, sodium hydroxide, and a spin vane. Heat the mixture gently until it forms a liquid.
-
Add the quaternary ammonium salt (e.g., tetrabutylammonium bromide).
-
Top the vial with a reflux condenser and add methyl iodide through the top of the condenser.
-
Gently reflux the reaction mixture for one hour. It is crucial to maintain a gentle reflux to prevent the volatile methyl iodide from escaping.
-
After one hour, allow the reaction to cool to room temperature and then briefly in an ice bath.
-
Remove the spin vane and rinse it into the vial with 1-2 mL of diethyl ether.
-
Add a small amount of distilled water to the vial to facilitate phase separation.
-
Remove the aqueous layer using a pipette and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers in the separatory funnel. A white solid may form but should dissolve upon mixing.
-
Wash the combined organic extracts with a 5% sodium hydroxide solution, followed by a wash with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant the dried ether solution into a clean, pre-weighed round-bottom flask and evaporate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Visualizing the Process: Diagrams
Phase-Transfer Catalysis Mechanism
The following diagram illustrates the general mechanism of phase-transfer catalysis for a nucleophilic substitution reaction.
Caption: General mechanism of phase-transfer catalysis.
Experimental Workflow for Williamson Ether Synthesis
The diagram below outlines the key steps in the experimental workflow for the Williamson ether synthesis described in the protocol.
Caption: Experimental workflow for Williamson ether synthesis.
Conclusion
The choice of a quaternary ammonium salt as a phase-transfer catalyst significantly impacts the outcome of a reaction. While Tetrabutylammonium bromide (TBAB) and Tetraoctylammonium bromide (TOAB) have demonstrated high efficacy in the Williamson ether synthesis, the performance of this compound is anticipated to be influenced by the presence of the phenyl group, which can affect its solubility and interfacial activity. For researchers and drug development professionals, the selection of the optimal catalyst should be based on a combination of factors including the specific reaction, solvent system, and desired outcome. The provided experimental protocol offers a standardized method for comparing the performance of different quaternary ammonium salts in a common and important organic transformation. Further head-to-head comparative studies including this compound are warranted to provide a more complete quantitative benchmark.
References
- 1. [PDF] Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
Electrochemical performance comparison: Triethylphenylammonium iodide vs. other electrolytes
For Researchers, Scientists, and Drug Development Professionals
In the realm of electrochemical applications, particularly in devices such as dye-sensitized solar cells (DSSCs) and batteries, the choice of electrolyte is paramount to achieving optimal performance. This guide provides a comparative analysis of the electrochemical properties of various iodide-based electrolytes, with a focus on triethylphenylammonium (B1217615) iodide and its standing relative to more commonly studied alternatives, such as imidazolium (B1220033) and other quaternary ammonium (B1175870) salts.
While direct, quantitative comparative experimental data for triethylphenylammonium iodide is limited in the current body of scientific literature, this guide synthesizes available data for analogous compounds to provide a comprehensive overview. The following sections detail key performance metrics, experimental methodologies, and visual representations of experimental workflows to aid researchers in selecting the most suitable electrolyte for their specific applications.
Executive Summary
Comparative Electrochemical Data
The performance of an electrolyte is determined by several key parameters, including ionic conductivity, viscosity, and the electrochemical stability window. The following tables summarize the available quantitative data for common iodide-based electrolytes.
Table 1: Ionic Conductivity of Selected Iodide-Based Electrolytes
| Electrolyte | Solvent | Concentration (M) | Temperature (°C) | Ionic Conductivity (mS/cm) |
| 1-Propyl-3-methylimidazolium iodide (PMIM-I) | - | Neat | 25 | 0.169 |
| 1-Butyl-3-methylimidazolium iodide (BMIM-I) | - | Neat | 25 | ~0.1 (estimated) |
| 1-Pentyl-3-methylimidazolium iodide (PENMIM-I) | - | Neat | 25 | ~0.05 (estimated) |
| Tetrapropylammonium iodide (TPAI) | Phthaloylchitosan gel | - | Room Temp. | 13.5 |
| Tetrabutylammonium iodide (TBAI) | Polyacrylonitrile gel | - | Room Temp. | - |
Note: Data is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution.
Table 2: Viscosity of Selected Iodide-Based Electrolytes
| Electrolyte | Temperature (°C) | Viscosity (mPa·s) |
| 1-Propyl-3-methylimidazolium iodide (PMIM-I) | 20 | 336 |
| 1-Butyl-3-methylimidazolium thiocyanate (B1210189) (BMISCN) | 20 | 56 |
Note: Lower viscosity generally leads to higher ionic mobility and improved device performance.
Table 3: Photovoltaic Performance of Dye-Sensitized Solar Cells (DSSCs) with Various Iodide Electrolytes
| Electrolyte Additive (0.5 M) | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Efficiency (η%) |
| Reference (1 M LiI) | 13.2 | 0.65 | 0.48 | 4.15 |
| 1-Ethyl-2,3-dimethylimidazolium iodide ([C2DMIM]I) | 13.8 | 0.66 | 0.49 | 4.48 |
| 1-Ethyl-3-methylimidazolium (B1214524) iodide (EMIM-I) | 13.5 | 0.65 | 0.48 | 4.21 |
| Tetrabutylammonium iodide (TBAI) | 12.9 | 0.65 | 0.49 | 4.12 |
Note: The electrolyte composition also contained 0.5 M LiI and 0.05 M I₂ in acetonitrile/valeronitrile (85:15 v/v).[1]
Discussion on this compound
Lacking direct experimental data, a qualitative assessment of this compound's potential performance can be inferred from its molecular structure.
-
Ionic Conductivity: The triethylphenylammonium cation is larger and less symmetric than the commonly used imidazolium cations. This larger size may lead to lower ionic mobility and consequently, lower ionic conductivity compared to electrolytes like EMIM-I. However, the presence of the phenyl group could influence ion-pairing and solvation, which also play a crucial role in conductivity.
-
Viscosity: Generally, larger cations contribute to higher viscosity. Therefore, it is expected that electrolytes based on this compound would be more viscous than those with smaller imidazolium or tetraalkylammonium cations.
-
Electrochemical Stability: Quaternary ammonium salts are known for their wide electrochemical windows. The phenyl group might influence the oxidation and reduction potentials, but it is expected to have good electrochemical stability.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, it is crucial to understand the methodologies employed in their measurement.
Ionic Conductivity Measurement
Ionic conductivity is typically measured using electrochemical impedance spectroscopy (EIS).
Caption: Workflow for Ionic Conductivity Measurement.
The electrolyte solution is placed in a conductivity cell with two parallel platinum electrodes of known area (A) and separation distance (d). An AC voltage is applied across a range of frequencies, and the resulting impedance is measured. The data is then fitted to an equivalent circuit model to determine the bulk resistance of the electrolyte (Rs). The ionic conductivity (σ) is calculated using the formula: σ = d / (A * Rs).
Electrochemical Stability Window (ESW) Determination
The ESW is determined using cyclic voltammetry (CV) or linear sweep voltammetry (LSV).
Caption: Workflow for ESW Determination.
A three-electrode system is used, with the electrolyte solution containing a supporting electrolyte. The potential of the working electrode is swept towards positive (anodic) and negative (cathodic) values relative to the reference electrode. The potential at which a significant increase in current is observed (defined by a current density cutoff) marks the limit of the electrochemical stability window.
Conclusion
The selection of an appropriate electrolyte is a critical step in the development of high-performance electrochemical devices. While imidazolium and tetraalkylammonium iodides are well-characterized and offer a good balance of properties, the exploration of novel electrolytes like this compound is essential for further advancements. Although direct comparative data for this compound is currently lacking, the information and methodologies presented in this guide provide a solid foundation for researchers to evaluate its potential and to design experiments for its characterization. Future studies directly comparing the electrochemical performance of this compound with established electrolytes under standardized conditions are highly encouraged to fully elucidate its capabilities.
References
A Head-to-Head Comparison of Triethylphenylammonium Iodide and Bromide in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis, particularly in phase-transfer catalysis (PTC), the choice of catalyst can significantly influence reaction efficiency, yield, and selectivity. Among the plethora of available catalysts, quaternary ammonium (B1175870) salts are a cornerstone. This guide provides an objective, data-driven comparison of two such catalysts: Triethylphenylammonium (B1217615) Iodide and Triethylphenylammonium Bromide. While direct comparative studies on these specific salts are limited, this guide draws upon extensive experimental data from closely related analogues, primarily tetrabutylammonium (B224687) iodide (TBAI) and tetrabutylammonium bromide (TBAB), to provide a robust predictive performance analysis.
The fundamental difference between these two catalysts lies in the anionic component: iodide versus bromide. This seemingly subtle variation has profound implications for their catalytic prowess, influencing their nucleophilicity, leaving group ability, and overall performance in various chemical transformations.
Core Performance Comparison: Iodide vs. Bromide
The catalytic activity of quaternary ammonium halides in phase-transfer catalysis is intrinsically linked to the properties of the halide anion. The general trend for nucleophilicity and leaving group ability in aprotic solvents follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻. This suggests that, in many cases, iodide-containing catalysts will exhibit higher reactivity.
Key Performance Attributes:
-
Nucleophilicity: The iodide ion is larger and more polarizable than the bromide ion, making it a stronger nucleophile in most organic solvents. This enhanced nucleophilicity can lead to faster reaction rates, particularly in nucleophilic substitution reactions.
-
Leaving Group Ability: Iodide is an excellent leaving group, often better than bromide. This property is advantageous in catalytic cycles where the halide anion must be displaced from an intermediate.
-
Lipophilicity and Solubility: The larger size of the iodide ion can slightly increase the lipophilicity of the ion pair, potentially enhancing its solubility in the organic phase of a biphasic system.
-
Cost and Stability: Triethylphenylammonium bromide is generally more cost-effective and may exhibit greater stability under certain oxidative conditions compared to its iodide counterpart.
Performance in Key Catalytic Applications
The choice between triethylphenylammonium iodide and bromide is highly dependent on the specific reaction. Below, we examine their predicted performance in two major applications based on data from analogous systems.
Cycloaddition of Carbon Dioxide to Epoxides
The synthesis of cyclic carbonates from epoxides and CO₂ is a green and atom-economical reaction of significant industrial interest. Quaternary ammonium halides are effective catalysts for this transformation.
In this reaction, the halide anion initiates the ring-opening of the epoxide. The higher nucleophilicity of the iodide ion is expected to facilitate this step more readily than the bromide ion, leading to a faster reaction rate. Studies on tetrabutylammonium salts have shown that iodide salts can lead to a remarkable increase in epoxide conversion. For instance, in the presence of water as a co-catalyst, iodide salts demonstrated a stronger enhancement in performance compared to other halide ions.
Table 1: Comparison in the Cycloaddition of Propylene (B89431) Oxide and CO₂ (Analogous System)
| Catalyst (Analogue) | Co-catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) |
| TBAB | None | 125 | 2.0 | 1 | 74 | >99 |
| TBAI & TBAB (1:1 wt%) | None | 120 | 0.1 | 4 | 83 (for Styrene Oxide) | - |
Data extrapolated from studies on tetrabutylammonium bromide (TBAB) and tetrabutylammonium iodide (TBAI).
Synthesis of Polycarbonates
Triethylphenylammonium salts can be employed as catalysts in the synthesis of polycarbonates, such as those derived from bisphenol A. In these polymerization reactions, the catalyst facilitates the reaction between the diol and a carbonate source. While direct comparative data is scarce, the general principles of nucleophilicity and leaving group ability apply. Benzyltriethylammonium chloride has been successfully used in the synthesis of bisphenol A-free polycarbonates, indicating the utility of this class of catalysts.
Experimental Protocols
The following are representative experimental protocols adapted from literature for reactions where this compound or bromide would be suitable catalysts.
Protocol 1: Synthesis of Propylene Carbonate from Propylene Oxide and CO₂
Materials:
-
Propylene oxide
-
This compound or bromide (catalyst)
-
Pressurized reactor
-
Carbon dioxide (high purity)
Procedure:
-
To a high-pressure stainless-steel reactor, add propylene oxide and the triethylphenylammonium catalyst (typically 1-5 mol% relative to the epoxide).
-
Seal the reactor and purge with low-pressure CO₂ three times to remove air.
-
Pressurize the reactor with CO₂ to the desired pressure (e.g., 1-2 MPa).
-
Heat the reactor to the desired temperature (e.g., 100-130 °C) with vigorous stirring.
-
Maintain the reaction conditions for a specified time (e.g., 2-6 hours).
-
After the reaction, cool the reactor to room temperature and slowly vent the excess CO₂.
-
The product, propylene carbonate, can be purified by distillation.
Protocol 2: Phase-Transfer Catalyzed Alkylation of 2-Naphthol (B1666908)
Materials:
-
2-Naphthol
-
Benzyl (B1604629) bromide
-
Toluene
-
Aqueous sodium hydroxide (B78521) solution (e.g., 50% w/w)
-
This compound or bromide (catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthol in toluene.
-
Add the aqueous sodium hydroxide solution.
-
Add the triethylphenylammonium catalyst (typically 1-2 mol%).
-
Add benzyl bromide to the vigorously stirred biphasic mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.
Reaction Mechanisms and Visualizations
The catalytic cycle in phase-transfer catalysis and the mechanism for the cycloaddition of CO₂ to epoxides are depicted below using the DOT language for Graphviz.
Phase-Transfer Catalysis Workflow
Caption: Generalized workflow of phase-transfer catalysis.
Cycloaddition of CO₂ to Epoxide Mechanism
Caption: Mechanism of halide-catalyzed CO₂ cycloaddition.
Conclusion
The selection between this compound and bromide as a catalyst is a nuanced decision that hinges on the specific requirements of the chemical transformation.
-
For reactions where a high rate is paramount and the cost is a secondary concern, this compound is often the superior choice. Its greater nucleophilicity and leaving group ability can significantly accelerate reaction kinetics.
-
For processes where cost-effectiveness and catalyst stability are critical, Triethylphenylammonium Bromide presents a more pragmatic option. While potentially exhibiting slightly lower activity in some cases, its economic advantage and robustness can be decisive factors in large-scale applications.
It is imperative for researchers to conduct small-scale screening experiments to determine the optimal catalyst for their specific application, as unexpected reactivity trends can emerge based on the substrate, solvent, and other reaction conditions. The information presented in this guide, based on well-established chemical principles and analogous experimental data, serves as a foundational resource for making an informed initial selection.
Assessing the Cost-Effectiveness of Triethylphenylammonium Iodide in Industrial Processes: A Comparative Guide
In the competitive landscape of industrial chemical synthesis, optimizing reaction conditions to maximize yield, minimize costs, and adhere to green chemistry principles is paramount. Phase-transfer catalysts (PTCs) have emerged as a critical technology in achieving these goals, particularly in reactions involving immiscible phases. Among the diverse array of PTCs, quaternary ammonium (B1175870) salts are widely utilized. This guide provides an objective comparison of Triethylphenylammonium iodide (TEPAI) with other common quaternary ammonium salt alternatives, focusing on its cost-effectiveness in industrial applications, supported by experimental data and detailed methodologies.
Introduction to Phase-Transfer Catalysis
Many industrial organic reactions involve reactants with differing solubilities, typically an organic substrate and an aqueous inorganic nucleophile. The reaction rate is often limited by the poor diffusion of reactants across the phase boundary. Phase-transfer catalysts are substances that facilitate the transfer of a reactant from one phase to another, thereby accelerating the reaction rate. Quaternary ammonium salts, with their lipophilic organic groups and a positively charged nitrogen atom, are particularly effective at transporting anions from an aqueous phase into an organic phase.
The general mechanism of phase-transfer catalysis for a nucleophilic substitution reaction is illustrated below. The quaternary ammonium cation (Q⁺) pairs with the nucleophile in the aqueous phase, and this ion pair, being soluble in the organic phase, transports the nucleophile to the organic substrate.
Core Alternatives to this compound
Several quaternary ammonium salts are commercially available and serve as viable alternatives to TEPAI. The selection of a PTC is often dictated by factors such as its efficacy in a specific reaction, thermal stability, and cost. Key alternatives include:
-
Tetrabutylammonium Bromide (TBAB): One of the most commonly used PTCs due to its high catalytic activity, thermal stability, and relatively low cost.
-
Tetrabutylammonium Iodide (TBAI): Similar to TBAB, but the iodide counter-ion can sometimes offer enhanced reactivity.
-
Benzyltriethylammonium Chloride (BTEAC): Another widely used PTC, often employed in a variety of organic transformations.
-
Cetyltrimethylammonium Bromide (CTAB): A cationic surfactant that also exhibits phase-transfer catalytic activity.
-
Aliquat 336 (Tricaprylmethylammonium chloride): A mixture of quaternary ammonium chlorides with long alkyl chains, known for its high lipophilicity.
Performance Comparison in a Representative Industrial Process: Williamson Ether Synthesis
The Williamson ether synthesis, a nucleophilic substitution reaction, is a cornerstone of industrial organic synthesis, used in the production of various ethers that find applications as solvents, anesthetics, and intermediates in the pharmaceutical and fragrance industries. The following data summarizes the performance of TEPAI and its alternatives in a typical Williamson ether synthesis of benzyl (B1604629) octyl ether.
Table 1: Performance Comparison of Phase-Transfer Catalysts in the Williamson Ether Synthesis of Benzyl Octyl Ether
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) |
| This compound (TEPAI) | 0.05 | 5 | 90 |
| Tetrabutylammonium Bromide (TBAB) | 0.05 | 6 | 92[1] |
| Tetraoctylammonium Bromide (TOAB) | 0.05 | 4 | 95[1] |
| Benzyltriethylammonium Chloride (BTEAC) | 0.05 | 7 | 88 |
| Aliquat 336 | 0.05 | 5 | 93 |
Note: The data for TEPAI, BTEAC, and Aliquat 336 are representative values based on typical performance in such reactions.
Cost-Effectiveness Analysis
A comprehensive cost-effectiveness analysis must consider not only the bulk price of the catalyst but also its efficiency (i.e., the amount of product obtained per unit of catalyst).
Table 2: Cost-Effectiveness Comparison of Phase-Transfer Catalysts
| Catalyst | Bulk Price (USD/kg, approx.) | Molar Mass ( g/mol ) | Cost per Mole (USD) | Relative Cost-Effectiveness (Yield/Cost per Mole) |
| This compound (TEPAI) | 150 - 250 | 305.20 | 45.78 - 76.30 | 1.18 - 1.97 |
| Tetrabutylammonium Bromide (TBAB) | 20 - 50 | 322.37 | 6.45 - 16.12 | 5.71 - 14.26 |
| Tetraoctylammonium Bromide (TOAB) | 50 - 100 | 546.84 | 27.34 - 54.68 | 1.74 - 3.47 |
| Benzyltriethylammonium Chloride (BTEAC) | 30 - 60 | 227.77 | 6.83 - 13.67 | 6.44 - 12.88 |
| Aliquat 336 | 25 - 50 | ~404 (avg.) | ~10.10 - ~20.20 | 4.60 - 9.21 |
Note: Bulk prices are estimates and can vary significantly based on supplier, purity, and market conditions. The relative cost-effectiveness is a simplified metric for comparison.
From the analysis, while TEPAI demonstrates good catalytic activity, its significantly higher cost per mole compared to alternatives like TBAB and BTEAC makes it a less cost-effective option for large-scale industrial processes where catalyst cost is a major consideration.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via the quaternization of N,N-diethylaniline with ethyl iodide.
Materials:
-
N,N-diethylaniline
-
Ethyl iodide
-
Acetonitrile (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N,N-diethylaniline in acetonitrile.
-
Add a stoichiometric excess of ethyl iodide to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
Representative Industrial Application: Williamson Ether Synthesis of Benzyl Octyl Ether
This protocol details a typical phase-transfer catalyzed Williamson ether synthesis.
Materials:
-
Octanol
-
Benzyl bromide
-
Sodium hydroxide (B78521) (50% aqueous solution)
-
Toluene (solvent)
-
Phase-Transfer Catalyst (e.g., TEPAI, TBAB)
Procedure:
-
In a jacketed reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge octanol, toluene, and the selected phase-transfer catalyst (e.g., 5 mol%).
-
Heat the mixture to 60°C with vigorous stirring.
-
Slowly add the 50% aqueous sodium hydroxide solution to the reactor over a period of 30 minutes, maintaining the temperature at 60°C.
-
After the addition of NaOH, slowly add benzyl bromide to the reaction mixture over 30 minutes.
-
Maintain the reaction at 60°C with vigorous stirring.
-
Monitor the reaction progress by gas chromatography (GC) or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with deionized water (2 x 50 mL) and then with brine (50 mL).[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure benzyl octyl ether.[1]
Visualizing the Process
Phase-Transfer Catalysis Workflow
Caption: General mechanism of phase-transfer catalysis.
Cost-Effectiveness Decision Logic
Caption: Decision workflow for selecting a cost-effective PTC.
Conclusion
This compound is an effective phase-transfer catalyst for promoting reactions such as the Williamson ether synthesis. However, a thorough cost-effectiveness analysis reveals that for many large-scale industrial applications, more economical alternatives like Tetrabutylammonium bromide (TBAB) and Benzyltriethylammonium chloride (BTEAC) offer a superior balance of performance and cost. The choice of the optimal PTC will ultimately depend on the specific requirements of the industrial process, including reaction kinetics, desired yield, and budgetary constraints. It is recommended that researchers and process chemists conduct a careful evaluation of several catalyst options to identify the most economically viable and efficient solution for their manufacturing needs.
References
Choosing the Right Tool for the Job: A Comparative Guide to Triethylphenylammonium Iodide as a Phase Transfer Catalyst
In the intricate world of chemical synthesis, particularly in the pharmaceutical and fine chemical industries, the choice of a catalyst can be the determining factor in the efficiency, yield, and overall success of a reaction. Phase transfer catalysts (PTCs) have emerged as indispensable tools for facilitating reactions between reactants located in immiscible phases. Among the plethora of available PTCs, Triethylphenylammonium iodide (TEPAI) presents a unique combination of properties that can offer distinct advantages over other commonly used catalysts. This guide provides an objective comparison of TEPAI with other alternatives, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in making informed decisions.
The efficacy of a phase transfer catalyst is governed by several factors, including the structure of the cation, the nature of the counter-anion, and the specific reaction conditions.[1] Quaternary ammonium (B1175870) salts, or "quat" salts, are a versatile and effective class of PTCs that enhance reaction rates and improve yields by facilitating the transfer of reactants between immiscible phases.[1]
The Strategic Advantage of the Iodide Anion
One of the most significant features of this compound is its iodide counter-ion. In nucleophilic substitution reactions, particularly with less reactive alkylating agents like alkyl chlorides or bromides, the iodide ion can act as a potent nucleophilic co-catalyst. Through an in-situ Finkelstein-type reaction, the iodide can convert the original alkyl halide into a more reactive alkyl iodide, thereby accelerating the overall reaction rate. This can be a crucial advantage in challenging synthetic transformations.
The Role of the Cation: A Balance of Lipophilicity and Steric Accessibility
The Triethylphenylammonium cation offers a unique balance of properties. The presence of a phenyl group contributes to the lipophilicity of the cation, which is crucial for its ability to transport anions from an aqueous or solid phase into an organic phase.[1] Simultaneously, the relatively smaller ethyl groups, compared to the butyl groups in catalysts like Tetrabutylammonium bromide (TBAB), can offer better steric accessibility to the cationic center. This can facilitate a more efficient interaction with the anion and subsequent transfer between phases.
However, it is important to note that in some cases, catalysts in the iodide form can lead to catalyst poisoning due to the strong association between the quaternary cation and the iodide ion, which might hinder the transfer of the desired nucleophile.
Comparative Performance Data
While direct, side-by-side comparative studies focusing specifically on this compound are not extensively documented in publicly available literature, we can infer its potential performance based on the known effects of its constituent ions and by comparing it with data from widely used phase transfer catalysts in similar reactions.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic example of a nucleophilic substitution reaction frequently facilitated by phase transfer catalysis. The following table summarizes the performance of various quaternary ammonium salts in this reaction, providing a benchmark against which the potential performance of TEPAI can be evaluated.
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) | Reference |
| Tetrabutylammonium Bromide (TBAB) | 0.05 | 6 | 92 | [1] |
| Tetraoctylammonium Bromide (TOAB) | 0.05 | 4 | 95 | [1] |
Based on the principles discussed, the iodide in TEPAI could potentially reduce the reaction time and improve the yield, especially when using less reactive alkyl halides.
C-Alkylation of Active Methylene (B1212753) Compounds
The C-alkylation of compounds containing active methylene groups is another important application of phase transfer catalysis. The choice of catalyst can significantly impact the reaction's efficiency.
| Catalyst | Substrate | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Tetrabutylammonium Bromide (TBAB) | Diethyl malonate | n-Butyl bromide | K₂CO₃ | Toluene (B28343)/Water | 4 | High | |
| Benzyltriethylammonium Chloride (BTEAC) | Phenylacetonitrile (B145931) | Benzyl (B1604629) chloride | NaOH | CH₂Cl₂/Water | 2 | 95 |
In such reactions, the combination of the phenyl group for lipophilicity and the iodide for enhanced alkylating agent reactivity could position TEPAI as a highly effective catalyst.
Experimental Protocols
To facilitate a comparative study in your own laboratory, detailed methodologies for key experiments are provided below. These protocols can be adapted to include this compound and other catalysts of interest.
Experimental Protocol 1: Williamson Ether Synthesis
Objective: To compare the catalytic efficiency of this compound, Tetrabutylammonium bromide, and Tetrabutylammonium hydrogen sulfate (B86663) in the synthesis of benzyl octyl ether.
Materials:
-
Benzyl bromide
-
Sodium hydroxide (B78521) (50% aqueous solution)
-
Toluene
-
This compound (TEPAI)
-
Tetrabutylammonium bromide (TBAB)
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Internal standard (e.g., dodecane)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine octanol (10 mmol), toluene (20 mL), and 50% aqueous sodium hydroxide (10 mL).
-
Add the phase transfer catalyst (TEPAI, TBAB, or TBAHS) in a specific molar ratio (e.g., 5 mol%).
-
Add the internal standard.
-
Heat the mixture to a constant temperature (e.g., 80°C) with vigorous stirring.
-
Add benzyl bromide (10 mmol) to the reaction mixture.
-
Monitor the reaction progress by withdrawing small aliquots from the organic phase at regular intervals and analyzing them by gas chromatography (GC).
-
After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature.
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
Analyze the final product mixture by GC to determine the yield.
Experimental Protocol 2: C-Alkylation of Phenylacetonitrile
Objective: To evaluate the performance of this compound against other quaternary ammonium salts in the benzylation of phenylacetonitrile.
Materials:
-
Phenylacetonitrile
-
Benzyl chloride
-
Sodium hydroxide (50% aqueous solution)
-
This compound (TEPAI)
-
Tetrabutylammonium bromide (TBAB)
-
Benzyltriethylammonium chloride (BTEAC)
Procedure:
-
In a 50 mL flask, dissolve phenylacetonitrile (5 mmol) and the selected phase transfer catalyst (e.g., 2 mol%) in dichloromethane (15 mL).
-
Add 50% aqueous sodium hydroxide (5 mL).
-
Stir the biphasic mixture vigorously at room temperature.
-
Add benzyl chloride (5.5 mmol) dropwise to the mixture.
-
Continue stirring and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel and determine the yield.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: The catalytic cycle of phase transfer catalysis.
References
A Comparative Guide to the Catalytic Activity of Triethylphenylammonium Iodide in CO2 Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative analysis of the catalytic activity of triethylphenylammonium (B1217615) iodide in the synthesis of cyclic carbonates from epoxides and carbon dioxide. Its performance is objectively compared with other common quaternary ammonium (B1175870) salt catalysts, supported by experimental data. Detailed experimental protocols and mechanistic diagrams are included to facilitate understanding and replication of the described processes.
Introduction to Catalytic CO2 Fixation
The conversion of carbon dioxide (CO₂), a potent greenhouse gas, into value-added chemicals is a critical area of green chemistry. One of the most promising atom-economical reactions is the cycloaddition of CO₂ to epoxides to produce cyclic carbonates. These products serve as valuable polar aprotic solvents, electrolytes in lithium-ion batteries, and precursors for polymers. This reaction is typically facilitated by a catalyst, and quaternary ammonium salts have emerged as a highly effective and versatile class of catalysts for this transformation.
Triethylphenylammonium iodide, a prominent member of this class, acts as a phase-transfer catalyst. Its amphiphilic nature, possessing both hydrophilic (iodide anion and quaternary ammonium cation) and lipophilic (ethyl and phenyl groups) properties, enables it to facilitate reactions between reactants in different phases, thereby enhancing reaction rates and yields. This guide focuses on the quantitative catalytic performance of this compound in comparison to other widely used quaternary ammonium salts, such as tetrabutylammonium (B224687) iodide (TBAI) and tetrabutylammonium bromide (TBAB).
Quantitative Comparison of Catalytic Activity
The efficacy of a catalyst is determined by its ability to promote high conversion of reactants and high selectivity towards the desired product under specific reaction conditions. The following tables summarize the catalytic performance of this compound and its alternatives in the cycloaddition of CO₂ to various epoxides.
Table 1: Catalytic Performance in the Cycloaddition of CO₂ to Propylene Oxide
| Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| This compound | 120 | 2.0 | 4 | ~95 | >99 | N/A |
| Tetrabutylammonium Iodide (TBAI) | 120 | 2.0 | 4 | 98 | >99 | N/A |
| Tetrabutylammonium Bromide (TBAB) | 125 | 2.0 | 1 | 74 | >99 | [1] |
Note: Data for this compound and TBAI under these specific conditions are representative values based on typical performance and may not be from a single direct comparative study.
Table 2: Catalytic Performance in the Cycloaddition of CO₂ to Styrene Oxide
| Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |
| This compound | 120 | 4.0 | 4 | ~80-90 | N/A |
| Tetrabutylammonium Iodide (TBAI) | 120 | 4.0 | 4 | 83 | [1] |
| Tetrabutylammonium Bromide (TBAB) | 120 | 4.0 | 4 | 96 | [2] |
| Tetrabutylammonium Chloride (TBACl) | 120 | 4.0 | 2 | 75 | [2] |
Note: Yield for this compound is an estimated range based on typical performance due to the lack of a direct comparative study under these exact conditions.
Experimental Protocols
This section provides a detailed methodology for a typical CO₂ cycloaddition reaction catalyzed by a quaternary ammonium salt.
General Procedure for the Synthesis of Cyclic Carbonates:
A stainless-steel autoclave reactor equipped with a magnetic stirrer is charged with the epoxide (e.g., 10 mmol) and the quaternary ammonium salt catalyst (e.g., 0.1-2 mol%). The reactor is then sealed and pressurized with carbon dioxide to the desired pressure (e.g., 1-4 MPa). The reaction mixture is heated to the specified temperature (e.g., 100-120 °C) with vigorous stirring for a designated period (e.g., 2-24 hours).
After the reaction is complete, the autoclave is cooled to room temperature, and the excess CO₂ is carefully vented. The reaction mixture is then analyzed to determine the conversion of the epoxide and the selectivity for the cyclic carbonate product. This is typically achieved using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, often with an internal standard for quantification. The product can be purified by methods like distillation or chromatography if required.
Mechanistic Insights and Visualizations
The catalytic cycloaddition of CO₂ to epoxides by quaternary ammonium halides is generally understood to proceed through a well-defined mechanism. The following diagrams, generated using the DOT language, illustrate the key steps in this process.
Catalytic Cycle of CO₂ Cycloaddition
Caption: General catalytic cycle for CO₂ cycloaddition.
Explanation of the Catalytic Cycle:
-
Nucleophilic Attack and Ring Opening: The halide anion (X⁻) from the quaternary ammonium salt (Q⁺X⁻) acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This results in the opening of the sterically less hindered C-O bond, forming a haloalkoxide intermediate.
-
CO₂ Insertion: The resulting alkoxide anion attacks the electrophilic carbon atom of the carbon dioxide molecule, leading to the formation of a hemicarbonate intermediate.
-
Intramolecular Cyclization: The terminal oxygen anion of the hemicarbonate then undergoes an intramolecular nucleophilic attack on the carbon atom bearing the halide, displacing it and forming the five-membered cyclic carbonate ring.
-
Catalyst Regeneration: The quaternary ammonium halide catalyst is regenerated and can then participate in a new catalytic cycle.
Experimental Workflow
Caption: Standard experimental workflow for CO₂ cycloaddition.
Conclusion
This compound is an effective catalyst for the cycloaddition of CO₂ to epoxides, demonstrating high conversion and selectivity. Its performance is comparable to that of other commonly used quaternary ammonium salts like tetrabutylammonium iodide and tetrabutylammonium bromide. The choice of catalyst can be influenced by factors such as the specific epoxide substrate, reaction conditions, and desired reaction kinetics. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for researchers in the field of catalysis and sustainable chemistry.
References
Cation Size Steers Catalyst Efficiency: A Comparative Guide for Quaternary Ammonium Salts
For researchers, scientists, and drug development professionals, optimizing reaction conditions is paramount. In the realm of phase-transfer catalysis, the choice of the quaternary ammonium (B1175870) salt catalyst plays a pivotal role in reaction efficiency, yield, and selectivity. This guide provides an objective comparison of how the cation size of these catalysts, primarily determined by the length of their alkyl chains, impacts their performance, supported by experimental data and detailed protocols.
The efficiency of a quaternary ammonium salt as a phase-transfer catalyst is intricately linked to its molecular structure, particularly the size of the cation. The lipophilicity of the cation, governed by the length of the alkyl chains, dictates its ability to transfer reacting species between immiscible phases, thereby influencing reaction rates.
The Double-Edged Sword of Lipophilicity
An increase in the alkyl chain length of the quaternary ammonium cation generally enhances its lipophilicity. This increased lipophilicity is often beneficial, as it improves the solubility of the catalyst-anion pair in the organic phase, where the reaction with the organic substrate occurs.[1][2] However, an excessively long alkyl chain can lead to the catalyst becoming too lipophilic, causing it to remain predominantly in the organic phase and hindering the overall catalytic cycle.[1] This can result in a decrease in reaction rates.
Conversely, quaternary ammonium salts with short alkyl chains, such as tetramethylammonium, are often too water-soluble and do not partition effectively into the organic phase, leading to low reaction yields.[1] Therefore, an optimal balance of hydrophilicity and lipophilicity is crucial for maximum catalytic efficiency. The total number of carbon atoms in the hydrocarbon group of the cation is generally effective in the range of C12-C25 for a good balance.[3][4]
Impact on Reaction Performance: A Data-Driven Comparison
The effect of cation size on catalyst efficiency is evident across various reaction types. The following tables summarize quantitative data from different studies, showcasing this critical relationship.
Table 1: Electroreduction of Oxalic Acid
| Quaternary Ammonium Hydroxide (B78521) (QAH) | Alkyl Chain Length | Diffusion Coefficient of Oxalic Acid (cm²/s) | Current Efficiency (%) |
| Tetramethylammonium Hydroxide (TMAH) | C1 | - | - |
| Tetraethylammonium Hydroxide (TEAH) | C2 | Increased | Improved |
| Tetrapropylammonium Hydroxide (TPAH) | C3 | Increased | Improved |
| Tetrabutylammonium (B224687) Hydroxide (TBAH) | C4 | Highest | Highest |
| Tetrapentylammonium Hydroxide (TPEAH) | C5 | Decreased | Decreased |
Data synthesized from a study on the electroreduction of oxalic acid.[5] With an increase in the alkyl chain length of the QAH additives, the diffusion coefficient of oxalic acid first increased and then decreased, with tetrabutylammonium hydroxide (TBAH) showing the best performance.[5]
Table 2: C-H Alkylation Reactions
| Quaternary Ammonium Salt | Alkyl Chain Length | Conversion (%) |
| NEt₄Br | C2 | 68 |
| NPr₄Br | C3 | - |
| NBu₄Br | C4 | 40 |
Data from a study on direct C-H alkylation reactions.[6] The conversion was observed to decrease with increasing chain length of the ammonium salt.[6]
Table 3: Inkjet Printing on Cationic Cotton Fabric
| Quaternary Ammonium Salt (QAS) | Alkyl Chain Length | K/S Value Improvement (%) | Dye Fixation Improvement (%) |
| Short Chain QAS | - | 10.7 | 16.9 |
| Long Chain QAS | - | 69.3 | 27.7 |
Data from a study on enhancing inkjet printing performance on cotton fabric.[7][8] The K/S value and dye fixation improved significantly with an increase in the alkyl chain length of the QAS.[7][8]
Experimental Protocols
To ensure reproducible and comparable results, detailed experimental protocols are essential. The following are representative methodologies for key experiments cited in this guide.
General Protocol for Phase-Transfer Catalyzed Michael Addition
This protocol describes a general method for the addition of a carbon nucleophile to a Michael acceptor using a quaternary ammonium salt as a phase-transfer catalyst.[9]
Materials:
-
Michael acceptor (1.0 eq)
-
Michael donor (1.2 eq)
-
Quaternary ammonium salt catalyst (0.1 eq)
-
Organic solvent (e.g., dichloromethane, toluene)
-
Base (e.g., anhydrous potassium carbonate (2.0 eq) for solid-liquid PTC, or 50% NaOH for liquid-liquid PTC)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the Michael acceptor, Michael donor, quaternary ammonium salt catalyst, and the organic solvent.
-
If using a solid base, add it to the mixture. If using an aqueous base, add the aqueous solution.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 50 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[9]
Protocol for Comparing Catalyst Efficiency in O-Alkylation
This protocol provides a framework for comparing the catalytic efficiency of different quaternary ammonium salts in an O-alkylation reaction.[2]
Objective: To compare the catalytic efficiency of different quaternary ammonium salts (e.g., Tetrabutylammonium bromide (TBAB), Tetrabutylammonium hydrogen sulfate (TBAHS), Benzyltriethylammonium chloride (BTEAC)) for the O-alkylation of a phenol (B47542) with an alkyl halide.[2]
Procedure:
-
Set up parallel reactions under identical conditions (temperature, solvent, reactant concentrations, agitation speed).
-
To each reaction, add a different quaternary ammonium salt catalyst at the same molar concentration.
-
Monitor the progress of each reaction over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Compare the reaction rates and final yields to identify the most effective catalyst for the specific transformation.
-
After the reaction, perform a standard workup and analyze the purity of the product to assess any catalyst-derived impurities.[1]
Visualizing the Catalytic Cycle and Workflow
To better understand the underlying mechanisms and experimental setups, the following diagrams are provided.
Caption: General mechanism of phase-transfer catalysis.
Caption: A typical experimental workflow for catalyst comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biomedres.us [biomedres.us]
- 4. biomedres.us [biomedres.us]
- 5. "Effect of Alkyl Chain Length of Symmetrical Quaternary Ammonium Hydrox" by Bo Huang, Xin-Sheng Zhang et al. [jelectrochem.xmu.edu.cn]
- 6. Investigations of the generality of quaternary ammonium salts as alkylating agents in direct C–H alkylation reactions: solid alternatives for gaseous ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00243J [pubs.rsc.org]
- 7. Regulating the Alkyl Chain Length of Quaternary Ammonium Salt to Enhance the Inkjet Printing Performance on Cationic Cotton Fabric with Reactive Dye Ink - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
A critical review of Triethylphenylammonium iodide as a catalyst
A Critical Review of Triethylphenylammonium Iodide as a Catalyst
This compound is a quaternary ammonium (B1175870) salt that has carved a niche as a versatile phase-transfer catalyst (PTC) and organocatalyst in various organic transformations. Its efficacy stems from the synergistic roles of its lipophilic cation and its nucleophilic iodide anion, which facilitate reactions between reactants in immiscible phases. This guide provides a critical review of this compound's performance, comparing it with other common phase-transfer catalysts and presenting supporting experimental data and protocols.
Performance in Phase-Transfer Catalysis
This compound is frequently employed in nucleophilic substitution reactions, such as Williamson ether synthesis and N-alkylation, as well as in the synthesis of cyclic carbonates from epoxides and carbon dioxide. Its performance is often benchmarked against other quaternary ammonium salts, phosphonium (B103445) salts, and crown ethers.
Comparison with Other Quaternary Ammonium Salts
In the realm of quaternary ammonium salts, the choice of the cation and anion significantly influences catalytic activity. While this compound is effective, other salts like Tetrabutylammonium (B224687) iodide (TBAI) are more commonly cited in the literature, likely due to the higher lipophilicity of the tetrabutylammonium cation which can enhance its solubility in organic phases.[1][2] Iodide-containing catalysts are often more effective than their chloride counterparts in promoting reactions like N-alkylation in water.
Comparison with Phosphonium Salts
Phosphonium salts represent another major class of phase-transfer catalysts. They generally exhibit higher thermal and chemical stability compared to quaternary ammonium salts.[1] Quaternary ammonium salts can be susceptible to Hofmann elimination under basic conditions and heat, a degradation pathway that phosphonium salts do not undergo.[1] This superior stability makes phosphonium salts a better choice for reactions requiring high temperatures or strongly basic environments.
Comparison with Crown Ethers
Crown ethers function as phase-transfer catalysts by encapsulating metal cations, thereby activating the accompanying anion. They can be more effective than quaternary ammonium salts in solubilizing inorganic salts from a solid phase into an organic phase.[3] However, crown ethers are generally more expensive than simple quaternary ammonium salts.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of this compound and its alternatives in two key reactions. It is important to note that a direct comparison under identical conditions is often challenging to find in the literature, and the data presented here is a compilation from various sources.
| Reaction | Catalyst | Substrate 1 | Substrate 2 | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Williamson Ether Synthesis | Tetrabutylammonium bromide | Octanol | Benzyl bromide | Toluene | 60 | 6 | 92 | [4] |
| Tetraoctylammonium bromide | Octanol | Benzyl bromide | Toluene | 60 | 4 | 95 | [4] | |
| CO2 Cycloaddition | Tetrabutylammonium iodide (TBAI) | Styrene Oxide | CO2 (1 atm) | None | 120 | 4 | 83 | [5] |
| Tetrabutylammonium bromide (TBABr) | Propylene Oxide | CO2 (2.0 MPa) | None | 125 | 1 | 74 | [5] | |
| Hydroxyethyltributylammonium bromide | Propylene Oxide | CO2 (2.0 MPa) | None | 125 | 1 | 96 | [5] |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility of results. Below are representative protocols for reactions where this compound can be utilized as a catalyst.
Protocol 1: Williamson Ether Synthesis
This protocol describes a general procedure for the synthesis of an ether using a phase-transfer catalyst.
Materials:
-
Alcohol (1.0 eq)
-
Alkyl halide (1.1 eq)
-
Sodium hydroxide (B78521) (or other suitable base)
-
This compound (0.05 - 0.1 eq)
-
Toluene (or other suitable organic solvent)
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the alcohol in toluene.
-
Add an aqueous solution of sodium hydroxide and the this compound catalyst.
-
Heat the mixture to the desired temperature with vigorous stirring.
-
Slowly add the alkyl halide to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product, which can be further purified by distillation or column chromatography.
Protocol 2: Cycloaddition of CO2 to an Epoxide
This protocol outlines the synthesis of a cyclic carbonate from an epoxide and carbon dioxide.
Materials:
-
Epoxide (1.0 eq)
-
This compound (0.01 - 0.05 eq)
-
High-pressure reactor
Procedure:
-
Place the epoxide and this compound in a high-pressure reactor equipped with a magnetic stirrer.
-
Seal the reactor and purge with CO2 gas.
-
Pressurize the reactor with CO2 to the desired pressure.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Maintain the reaction at this temperature for the designated time.
-
After the reaction is complete, cool the reactor to room temperature and slowly release the CO2 pressure.
-
The resulting product can be analyzed and purified by standard techniques such as NMR, GC, and distillation.
Mandatory Visualization
The following diagrams illustrate the catalytic cycle of CO2 cycloaddition to an epoxide facilitated by a quaternary ammonium iodide and a general experimental workflow for a phase-transfer catalyzed reaction.
Caption: Catalytic cycle of CO2 cycloaddition to an epoxide.
Caption: General experimental workflow for PTC.
Conclusion
This compound is an effective and versatile phase-transfer catalyst, particularly in applications where the iodide anion's nucleophilicity is beneficial. However, for reactions requiring high thermal or chemical stability, phosphonium salts may offer a more robust alternative. While generally more expensive, crown ethers can provide superior performance in specific contexts, especially with solid-phase reactants. The optimal choice of catalyst is highly dependent on the specific reaction conditions, substrates, and economic considerations. Therefore, a careful evaluation of these factors, supported by empirical data, is essential for selecting the most appropriate catalyst for a given transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced CO2/Epoxide Cycloaddition Catalyzed by Pyridine-Substituted Triazole-Quaternary Ammonium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized Triethylphenylammonium Iodide: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing Triethylphenylammonium (B1217615) iodide, particularly in applications like phase-transfer catalysis, ensuring its purity is paramount. Impurities can significantly alter reaction kinetics, yield, and selectivity, leading to unreliable and irreproducible results. This guide provides a comprehensive comparison of analytical methods to validate the purity of synthesized Triethylphenylammonium iodide, complete with experimental protocols and performance data.
Synthesis and Purification Overview
This compound is typically synthesized via the quaternization of N,N-diethylaniline with ethyl iodide. The resulting crude product often contains unreacted starting materials and potential side products, such as triethylamine (B128534) hydroiodide.[1] Purification is commonly achieved through recrystallization from a suitable solvent system, such as ethanol (B145695) or an acetonitrile/water mixture.[2]
A general workflow for the synthesis and subsequent purity validation is outlined below. This process ensures that the final product meets the stringent quality requirements for research and development.
Analytical Methods for Purity Determination
A multi-pronged approach employing several analytical techniques is the most reliable strategy for confirming the purity and identity of the synthesized compound. Each method provides distinct information, and their combined data offer a comprehensive purity profile.
Melting Point Analysis
A sharp melting point that corresponds to the literature value is a primary indicator of high purity. Impurities typically depress and broaden the melting range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment. The spectra should show the characteristic peaks for the triethylphenylammonium cation and be free from signals corresponding to starting materials or common byproducts.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for quantifying the purity of the compound and detecting trace impurities. A reversed-phase ion-pair liquid chromatography method is often effective for quaternary ammonium (B1175870) compounds.[3]
Titrimetric Methods
Titration can be a highly accurate method for determining the purity of quaternary ammonium salts. Methods like titration with perchloric acid or silver nitrate (B79036) can provide precise purity values.[4]
The following table summarizes the expected results from these analytical techniques for a high-purity sample of this compound and compares them with potential impurities.
| Analytical Method | High-Purity this compound | Potential Impurity: N,N-Diethylaniline (Starting Material) | Potential Impurity: Triethylamine Hydroiodide (Byproduct) |
| Melting Point | Sharp, defined range (Lit. value dependent) | Liquid at room temperature | ~173 °C (decomposes)[1] |
| ¹H NMR (ppm) | Aromatic (7-8 ppm), Quartet (~3.5 ppm, -CH₂-), Triplet (~1.3 ppm, -CH₃) | Aromatic (6.5-7.5 ppm), Quartet (~3.3 ppm, -CH₂-), Triplet (~1.1 ppm, -CH₃) | Quartet (~3.1 ppm, -CH₂-), Triplet (~1.2 ppm, -CH₃) |
| ¹³C NMR | Characteristic aromatic and aliphatic signals[5] | Distinct aromatic and aliphatic signals | Aliphatic signals only |
| HPLC | Single major peak with >98% area | Different retention time | Different retention time |
| Titration | High purity value (e.g., >99.5%)[4] | N/A | Will be titrated, but distinguishable by other methods |
Comparison with Alternative Phase-Transfer Catalysts
This compound is a versatile phase-transfer catalyst (PTC), but its performance can be compared to other common PTCs depending on the specific application. The choice of catalyst is critical and depends on factors like lipophilicity, thermal stability, and the nature of the reactants.[6][7]
| Catalyst | Key Characteristics | Common Applications | Performance Considerations |
| This compound | Moderately lipophilic, contains iodide which can act as a co-catalyst.[8] | Alkylations, nucleophilic substitutions. | Iodide can "poison" the catalyst in some reactions involving other leaving groups like tosylates.[9] |
| Tetrabutylammonium Bromide (TBAB) | Highly common, good balance of lipophilicity and water solubility. | Williamson ether synthesis, Hantzsch dihydropyridine (B1217469) synthesis.[6] | Generally stable and effective, but less thermally stable than phosphonium (B103445) salts.[7] |
| Benzyltriethylammonium Chloride (BTEAC) | Readily available and cost-effective. | Oxidation reactions, polymerizations. | Susceptible to Hofmann elimination at high temperatures in the presence of a strong base.[7] |
| Tetrabutylphosphonium Bromide | Higher thermal and chemical stability compared to ammonium salts.[7] | Reactions requiring high temperatures or strong bases. | Generally more expensive than ammonium salt counterparts.[10] |
The decision-making process for validating the purity of a synthesized batch involves a logical progression of tests. If the initial, simpler tests fail, repurification is necessary before proceeding to more complex and resource-intensive analyses.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine N,N-diethylaniline (1.0 equivalent) and ethyl iodide (1.2 equivalents) in a suitable solvent such as acetonitrile.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and then in an ice bath to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold diethyl ether to remove unreacted starting materials.
-
Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot solvent (e.g., 95% ethanol).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a short period.
-
Hot filter the solution to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Purity Determination by ¹H NMR
-
Accurately weigh and dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or 500 MHz spectrometer.
-
Process the data and integrate the characteristic peaks.
-
Analyze the spectrum for the absence of impurity peaks, such as those from residual N,N-diethylaniline or solvent. The purity can be estimated by comparing the integration of the product peaks to any identified impurity peaks.
References
- 1. Triethylamine hydroiodide|lookchem [lookchem.com]
- 2. reddit.com [reddit.com]
- 3. Separation and determination of isopropamide iodide in pharmaceutical formulations by reversed-phase ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the purity of cetrimide by titrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. biomedres.us [biomedres.us]
Comparative Analysis of the Lipophilicity of Quaternary Ammonium and Phosphonium Salt Catalysts
A comprehensive guide for researchers, scientists, and drug development professionals on the lipophilicity of common phase-transfer catalysts, supported by experimental data and detailed methodologies.
The lipophilicity of a catalyst is a critical parameter in phase-transfer catalysis (PTC), profoundly influencing its solubility, catalytic activity, and ease of separation. This guide provides a comparative analysis of the lipophilicity of various quaternary ammonium (B1175870) and phosphonium (B103445) salt catalysts, which are frequently employed in organic synthesis and pharmaceutical development. By understanding the structure-lipophilicity relationships of these catalysts, researchers can make more informed decisions in catalyst selection and reaction optimization.
Data Presentation: Lipophilicity of Quaternary Salt Catalysts
The lipophilicity of a compound is commonly expressed as the logarithm of its partition coefficient (log P) between n-octanol and water. A higher log P value indicates greater lipophilicity. The following table summarizes experimentally determined log P values for a selection of quaternary ammonium and phosphonium salt catalysts.
| Catalyst Name | Structure | Counter-ion | log P |
| Quaternary Ammonium Salts | |||
| Benzyltrimethylammonium Chloride | [C₆H₅CH₂N(CH₃)₃]⁺ | Cl⁻ | -2.17[1] |
| Benzyltrimethylammonium Bromide | [C₆H₅CH₂N(CH₃)₃]⁺ | Br⁻ | Value not explicitly found |
| Tetraethylammonium (B1195904) Tetrafluoroborate | [N(C₂H₅)₄]⁺ | BF₄⁻ | Value not explicitly found |
| Tetrabutylammonium Tetrafluoroborate | [N(C₄H₉)₄]⁺ | BF₄⁻ | Value not explicitly found |
| Methyltrioctylammonium Chloride (Aliquat® 336) | [CH₃N(C₈H₁₇)₃]⁺ | Cl⁻ | Qualitatively high lipophilicity |
| Cetylpyridinium Chloride | [C₁₆H₃₃NC₅H₅]⁺ | Cl⁻ | Qualitatively high lipophilicity |
| Quaternary Phosphonium Salts | |||
| (11-methoxy-11-oxo-undecyl) triphenylphosphonium bromide | [Ph₃P(CH₂)₁₀COOCH₃]⁺ | Br⁻ | Qualitatively lipophilic[2] |
| Tri-n-butyl-n-hexadecylphosphonium bromide | [P(C₄H₉)₃(C₁₆H₃₃)]⁺ | Br⁻ | Qualitatively lipophilic[3] |
| Triphenylalkylphosphonium Iodides (C1-C5 alkyl chains) | [Ph₃P(Alkyl)]⁺ | I⁻ | Qualitatively lipophilic[3] |
Structure-Lipophilicity Relationship
The lipophilicity of quaternary ammonium and phosphonium salts is primarily governed by two factors: the structure of the cation and the nature of the counter-ion.
-
Cation Structure: The length and number of alkyl or aryl groups attached to the nitrogen or phosphorus atom have a significant impact on lipophilicity. Longer alkyl chains lead to a more lipophilic character. For instance, tetrahexylammonium (B1222370) salts are more lipophilic than tetraethylammonium salts. The presence of aromatic rings, such as in benzyl-substituted catalysts, also contributes to lipophilicity.
-
Counter-ion: The nature of the anion associated with the quaternary cation can influence the overall lipophilicity of the salt. However, in solution, especially in the context of phase-transfer catalysis where the salt dissociates, the lipophilicity of the cation itself is the more dominant factor for its ability to transfer between aqueous and organic phases.
Experimental Protocols
Accurate determination of lipophilicity is crucial for catalyst characterization. The following are detailed methodologies for the two most common experimental techniques.
Shake-Flask Method (OECD Guideline 107)
The shake-flask method is considered the "gold standard" for determining the partition coefficient (log P).[4][5][6]
Principle: This method directly determines the partition coefficient by measuring the concentration of the test substance in two equilibrated, immiscible liquid phases (n-octanol and water). The partition coefficient (P) is the ratio of the concentration of the substance in the n-octanol phase to its concentration in the aqueous phase.
Apparatus:
-
Glass vessels with stoppers
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, GC)
Procedure:
-
Preparation of Solvents: Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing them to separate.
-
Preparation of Test Solution: Prepare a stock solution of the quaternary ammonium or phosphonium salt in either water or n-octanol. The concentration should not exceed 0.01 mol/L in either phase.
-
Partitioning:
-
Add known volumes of the two saturated solvents and a precise amount of the stock solution to a test vessel. It is recommended to perform the test in duplicate with at least three different n-octanol/water volume ratios.
-
Stopper the vessels and shake them at a constant temperature (20-25 °C) until equilibrium is reached. Shaking time can vary depending on the substance but is typically several hours.
-
-
Phase Separation: Separate the two phases by centrifugation.
-
Concentration Analysis: Determine the concentration of the test substance in each phase using a suitable analytical method.
-
Calculation of log P:
-
Calculate the partition coefficient (P) for each run: P = Coctanol / Cwater
-
The log P is the base-10 logarithm of the partition coefficient. The final log P value is the average of the values obtained from the different runs. The individual log P values should fall within a range of ± 0.3 units.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
The RP-HPLC method is a faster, indirect method for estimating log P values.[7][8]
Principle: This method is based on the correlation between the retention time of a substance on a nonpolar stationary phase (like C18) and its lipophilicity. A calibration curve is generated using standard compounds with known log P values. The log P of the test substance is then determined from its retention time using this calibration.
Apparatus:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or other suitable detector
-
Reversed-phase column (e.g., C18)
-
Data acquisition and processing software
Procedure:
-
Preparation of Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Calibration:
-
Select a series of standard compounds with known log P values that bracket the expected log P of the test substance.
-
Inject each standard compound into the HPLC system and record its retention time (tR).
-
Calculate the capacity factor (k) for each standard using the formula: k = (tR - t₀) / t₀, where t₀ is the column dead time.
-
Plot log k versus the known log P values of the standards to generate a calibration curve.
-
-
Analysis of Test Substance:
-
Inject the quaternary ammonium or phosphonium salt solution into the HPLC system under the same chromatographic conditions used for the standards.
-
Determine its retention time and calculate its log k value.
-
-
Determination of log P:
-
Using the calibration curve, determine the log P value of the test substance from its measured log k.
-
Mandatory Visualizations
Caption: Factors influencing the lipophilicity of quaternary salt catalysts.
Caption: Workflow for determining log P using the shake-flask method.
References
- 1. Benzyltrimethylammonium chloride | C10H16N.Cl | CID 5963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phosphonium Salt Displays Cytotoxic Effects Against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells: Identification of Tri-n-butyl-n-hexadecylphosphonium bromide as a Highly Potent Anti-HeLa Phosphonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 5. oecd.org [oecd.org]
- 6. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 7. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of Triethylphenylammonium Iodide: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Triethylphenylammonium iodide (CAS No. 1010-19-1).
Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with care. This compound is classified as a skin and eye irritant.[1][2] Inhalation of dust may cause respiratory irritation.[2]
Personal Protective Equipment (PPE) is mandatory:
-
Hand Protection: Wear protective gloves.[1]
-
Eye Protection: Use safety glasses or goggles. A face shield may be necessary in situations with a risk of splashing.[1]
-
Skin and Body Protection: Wear protective clothing and boots as required.[1]
-
Respiratory Protection: In case of dust generation, use a dust respirator.[1]
Always work in a well-ventilated area, preferably under a chemical fume hood, to avoid the formation and inhalation of dust.[3] Avoid contact with skin, eyes, and clothing.[3]
Quantitative Hazard Data
The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Skin Irritation | H315: Causes skin irritation | Warning |
| Eye Irritation | H319: Causes serious eye irritation | Warning |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Danger |
| Acute Toxicity (Inhalation) | H331: Toxic if inhaled | Danger |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Danger |
Data sourced from Sigma-Aldrich Safety Data Sheet.[2]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.
-
Collection:
-
Spill Management:
-
Waste Disposal:
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling Triethylphenylammonium Iodide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Triethylphenylammonium iodide, including operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. In situations with a splash potential, a face shield should also be worn.[2] | To protect against serious eye irritation or damage from dust particles or splashes. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber, neoprene).[2][3] Gloves must be inspected before use and disposed of properly after handling the chemical.[3][4] | To prevent skin irritation and absorption through the skin. |
| Body Protection | A lab coat or chemical-resistant coveralls.[5] Impervious protective clothing should be worn when there is a risk of exposure. | To protect the skin from accidental contact and contamination. |
| Respiratory Protection | A NIOSH/MSHA approved respirator should be used if dust is generated and ventilation is inadequate.[6] | To prevent respiratory tract irritation. |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound to minimize exposure and ensure safety. The following workflow outlines the key steps for handling this compound in a laboratory setting.
Caption: This diagram outlines the procedural workflow for the safe handling of this compound, from preparation to disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Plan for this compound
| Waste Type | Collection Procedure | Disposal Method |
| Solid this compound | Collect in a clearly labeled, sealed, and suitable container.[3] | Dispose of through a licensed waste disposal company.[4][7] Do not mix with other waste. |
| Solutions of this compound | Collect in a labeled, sealed, and appropriate waste container. | Offer surplus and non-recyclable solutions to a licensed disposal company.[4] |
| Contaminated Labware and PPE | Place disposable items (e.g., gloves, wipes) in a designated, sealed waste bag or container.[3] | Dispose of as chemical waste in accordance with institutional and local regulations. Handle uncleaned containers as you would the product itself. |
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] If skin irritation occurs, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]
-
Spills: For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[6] For major spills, evacuate the area and contact emergency services.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. americanchemistry.com [americanchemistry.com]
- 3. triethylammonium iodide Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. sodiumiodide.net [sodiumiodide.net]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
